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(R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid Documentation Hub

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  • Product: (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid
  • CAS: 135270-40-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Chemical Properties of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid

Chemical and Physical Properties (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid, an N-acetylated derivative of the amino acid (R)-3-(4-chlorophenyl)alanine, is expected to be a white crystalline solid at room temperatu...

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties

(R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid, an N-acetylated derivative of the amino acid (R)-3-(4-chlorophenyl)alanine, is expected to be a white crystalline solid at room temperature. Its properties are influenced by the presence of a carboxylic acid group, an amide group, and a chlorophenyl group.

PropertyValue
IUPAC Name (2R)-2-acetamido-3-(4-chlorophenyl)propanoic acid
Synonyms N-acetyl-(R)-4-chloro-phenylalanine
Molecular Formula C₁₁H₁₂ClNO₃
Molecular Weight 241.67 g/mol
Melting Point Not available. Expected to be a solid with a defined melting point.
Boiling Point Not available. Likely to decompose upon heating.
Solubility Expected to have low solubility in water and nonpolar organic solvents, and higher solubility in polar organic solvents and aqueous base.
pKa Not available. The carboxylic acid proton is expected to have a pKa in the range of 3-5.

Synthesis

A plausible synthetic route for (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid is the N-acetylation of (R)-2-amino-3-(4-chlorophenyl)propanoic acid. A common method for this transformation is the Schotten-Baumann reaction.

Experimental Protocol: N-acetylation of (R)-2-amino-3-(4-chlorophenyl)propanoic acid

  • Dissolution: Dissolve (R)-2-amino-3-(4-chlorophenyl)propanoic acid in an aqueous solution of a base, such as sodium hydroxide or sodium bicarbonate, at a low temperature (0-5 °C).

  • Acetylation: Add acetic anhydride dropwise to the stirred solution while maintaining the low temperature and basic pH.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Acidification: Once the reaction is complete, acidify the solution with a dilute acid, such as hydrochloric acid, to precipitate the N-acetylated product.[1]

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the product with cold water to remove any remaining salts and impurities. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water.

  • Drying: Dry the purified product under vacuum.

Experimental Protocols for Characterization

3.1. Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

Protocol:

  • Sample Preparation: Finely powder a small amount of the crystalline solid.[2] Pack the powdered sample into a capillary tube to a height of 2-3 mm.[3]

  • Apparatus Setup: Place the capillary tube in a melting point apparatus, such as a Mel-Temp or Thiele tube.[2]

  • Heating: Heat the apparatus rapidly to a temperature about 10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[4] For a pure compound, the melting range should be narrow (0.5-2 °C).

3.2. Solubility Determination

Solubility tests can provide information about the polarity and functional groups of a compound.[5]

Protocol:

  • Sample Preparation: Place approximately 25 mg of the compound into separate test tubes.[5]

  • Solvent Addition: Add 0.75 mL of the test solvent (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol, diethyl ether) to each test tube in portions, shaking vigorously after each addition.[5]

  • Observation: Observe whether the compound dissolves completely, partially, or not at all.

  • Interpretation:

    • Solubility in water suggests the presence of polar functional groups.

    • Solubility in 5% NaOH and 5% NaHCO₃ indicates an acidic functional group, likely a carboxylic acid.[6]

    • Solubility in 5% HCl would indicate a basic functional group.

    • Solubility in organic solvents like ethanol provides further information on the compound's polarity.

3.3. pKa Determination by Potentiometric Titration

This method determines the pKa by measuring the pH of a solution as a titrant is added.[7]

Protocol:

  • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent, typically a mixture of water and an organic solvent like ethanol or DMSO to ensure solubility.

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong base (e.g., NaOH).

  • Titration: Add the titrant in small, precise increments, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).[7]

3.4. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule.[8][9]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[8] Add a small amount of a reference standard, such as tetramethylsilane (TMS).[9]

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.

  • Expected ¹H NMR Features:

    • Aromatic protons on the chlorophenyl ring.

    • A methine proton (CH) adjacent to the amide and carboxyl groups.

    • A methylene group (CH₂).

    • An amide proton (NH).

    • A carboxylic acid proton (COOH), which may be a broad singlet.

    • A methyl group (CH₃) from the acetyl group.

  • Expected ¹³C NMR Features:

    • Carbonyl carbons of the amide and carboxylic acid.

    • Aromatic carbons of the chlorophenyl ring.

    • A methine carbon.

    • A methylene carbon.

    • A methyl carbon.

3.5. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[10]

Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or a Nujol mull.

  • Data Acquisition: Place the sample in the IR spectrometer and obtain the spectrum.

  • Expected IR Absorption Bands:

    • A broad O-H stretch from the carboxylic acid, typically around 3300-2500 cm⁻¹.[11]

    • A C=O stretch from the carboxylic acid, around 1725-1700 cm⁻¹.[11]

    • An N-H stretch from the amide, around 3300 cm⁻¹.

    • A C=O stretch from the amide (Amide I band), around 1650 cm⁻¹.

    • An N-H bend from the amide (Amide II band), around 1550 cm⁻¹.

    • C-H stretches from the aromatic ring and alkyl portions.

    • C=C stretches from the aromatic ring.

Potential Biological Activity

The structure of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid suggests potential biological activities based on its classification as both an arylpropanoic acid derivative and an N-acetylated amino acid.

  • Anti-inflammatory Activity: Arylpropanoic acid derivatives are a well-known class of nonsteroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[12][13] It is plausible that this compound could exhibit similar COX-inhibitory activity.

  • Other Activities of N-acetylated Amino Acids: N-acetylated amino acids are involved in various biological processes.[14] They can play roles in detoxification and have been investigated for neuroprotective effects.[14][15]

Signaling Pathway: Cyclooxygenase (COX) Inhibition by NSAIDs

The diagram below illustrates the mechanism of action for NSAIDs, which is a likely pathway for the biological activity of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid.

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_extracellular Stimuli MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 activation COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->COX2 Induces expression PLA2 Phospholipase A2 NSAID (R)-2-Acetamido-3- (4-chlorophenyl)propanoic acid (Potential NSAID) NSAID->COX1 Inhibition NSAID->COX2 Inhibition

References

Exploratory

An In-Depth Technical Guide to the Synthesis of (R)-N-acetyl-4-chlorophenylalanine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis of (R)-N-acetyl-4-chlorophenylalanine, a chiral non-proteinogenic amino acid derivative of int...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of (R)-N-acetyl-4-chlorophenylalanine, a chiral non-proteinogenic amino acid derivative of interest in pharmaceutical research and development. The methodologies presented are based on established chemical and enzymatic transformations, offering a practical pathway for its preparation.

Introduction

(R)-N-acetyl-4-chlorophenylalanine is a valuable chiral building block. Its synthesis in high enantiomeric purity is crucial for its application in the development of novel therapeutic agents. This document outlines a robust chemoenzymatic approach, which combines classical organic synthesis with the high selectivity of biocatalysis to achieve the desired enantiomer.

The presented pathway involves the initial synthesis of racemic N-acetyl-4-chlorophenylalanine, followed by an enzymatic kinetic resolution to selectively isolate the (R)-enantiomer. This method is advantageous due to its potential for high enantiomeric excess and the use of mild reaction conditions during the enzymatic step.

Synthesis Pathway Overview

The synthesis of (R)-N-acetyl-4-chlorophenylalanine can be achieved through a multi-step process, beginning with the synthesis of the racemic amino acid, followed by N-acetylation, and culminating in an enzymatic kinetic resolution.

Diagram of the Overall Synthesis Workflow

G cluster_0 Step 1: Synthesis of DL-4-chlorophenylalanine cluster_1 Step 2: N-Acetylation cluster_2 Step 3: Enzymatic Kinetic Resolution 4-chlorobenzaldehyde 4-chlorobenzaldehyde DL-4-chlorophenylalanine DL-4-chlorophenylalanine 4-chlorobenzaldehyde->DL-4-chlorophenylalanine e.g., Strecker synthesis N-acetyl-DL-4-chlorophenylalanine N-acetyl-DL-4-chlorophenylalanine DL-4-chlorophenylalanine->N-acetyl-DL-4-chlorophenylalanine Acetic Anhydride DL-4-chlorophenylalanine->N-acetyl-DL-4-chlorophenylalanine Enzyme (Acylase) Enzyme (Acylase) N-acetyl-DL-4-chlorophenylalanine->Enzyme (Acylase) (R)-N-acetyl-4-chlorophenylalanine (R)-N-acetyl-4-chlorophenylalanine Enzyme (Acylase)->(R)-N-acetyl-4-chlorophenylalanine Unhydrolyzed L-4-chlorophenylalanine L-4-chlorophenylalanine Enzyme (Acylase)->L-4-chlorophenylalanine Hydrolyzed

Caption: Overall workflow for the synthesis of (R)-N-acetyl-4-chlorophenylalanine.

Experimental Protocols

This step can be achieved by the N-acetylation of commercially available racemic DL-4-chlorophenylalanine.

Protocol: N-acetylation of DL-4-chlorophenylalanine

  • Dissolution: Dissolve DL-4-chlorophenylalanine (1 equivalent) in a suitable aqueous alkaline solution (e.g., 2 M NaOH) at a low temperature (0-5 °C).

  • Acetylation: Add acetic anhydride (1.1-1.5 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C. The pH of the reaction mixture should be monitored and maintained in the alkaline range (pH 8-10) by the concurrent addition of an aqueous base.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for a few hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, acidify the reaction mixture with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2. This will precipitate the N-acetylated product.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield N-acetyl-DL-4-chlorophenylalanine.

The enzymatic kinetic resolution of the racemic N-acetyl-4-chlorophenylalanine is the key step to obtain the desired (R)-enantiomer. This process utilizes an acylase enzyme that selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the (R)-enantiomer intact.

Diagram of the Enzymatic Resolution Step

G Racemic N-acetyl-4-chlorophenylalanine Racemic N-acetyl-4-chlorophenylalanine Acylase Acylase Racemic N-acetyl-4-chlorophenylalanine->Acylase Selective Hydrolysis Selective Hydrolysis Acylase->Selective Hydrolysis L-4-chlorophenylalanine L-4-chlorophenylalanine Selective Hydrolysis->L-4-chlorophenylalanine L-enantiomer hydrolyzed (R)-N-acetyl-4-chlorophenylalanine (R)-N-acetyl-4-chlorophenylalanine Selective Hydrolysis->(R)-N-acetyl-4-chlorophenylalanine R-enantiomer unreacted Separation Separation L-4-chlorophenylalanine->Separation (R)-N-acetyl-4-chlorophenylalanine->Separation Final Product (R)-N-acetyl-4-chlorophenylalanine Separation->Final Product

Caption: Workflow of the enzymatic kinetic resolution of N-acetyl-DL-4-chlorophenylalanine.

Protocol: Enzymatic Resolution using Acylase

  • Substrate Preparation: Prepare a solution of N-acetyl-DL-4-chlorophenylalanine in a suitable buffer (e.g., phosphate buffer, pH 7-8). The concentration of the substrate should be optimized based on the enzyme's activity and solubility.

  • Enzyme Addition: Add the acylase enzyme (e.g., from Aspergillus oryzae or porcine kidney, often immobilized on a solid support for easier recovery and reuse) to the substrate solution. A metal cofactor, such as CoCl₂, may be required for optimal enzyme activity.

  • Incubation: Incubate the reaction mixture at a controlled temperature (typically 25-40 °C) with gentle agitation.

  • Reaction Monitoring: Monitor the progress of the hydrolysis. This can be done by measuring the formation of the L-amino acid or the consumption of the N-acetyl-L-amino acid using techniques like HPLC with a chiral column.

  • Enzyme Removal: Once approximately 50% conversion is reached (indicating complete hydrolysis of the L-enantiomer), stop the reaction and remove the enzyme by filtration (if immobilized) or by other protein precipitation methods.

  • Separation: Adjust the pH of the reaction mixture to the isoelectric point of L-4-chlorophenylalanine to precipitate the free amino acid. The desired (R)-N-acetyl-4-chlorophenylalanine will remain in the solution. Alternatively, separation can be achieved by extraction or chromatography based on the different properties of the amino acid and its N-acetylated form.

  • Isolation of (R)-enantiomer: After separating the L-amino acid, the solution containing (R)-N-acetyl-4-chlorophenylalanine can be acidified and extracted with an organic solvent (e.g., ethyl acetate). The organic extracts are then dried and the solvent is evaporated to yield the final product.

Quantitative Data

The following tables summarize representative quantitative data for the key steps in the synthesis of (R)-N-acetyl-4-chlorophenylalanine. The values are based on typical results reported in the literature for similar transformations and may vary depending on the specific reaction conditions and scale.

Table 1: N-Acetylation of DL-4-chlorophenylalanine

ParameterValue
Starting MaterialDL-4-chlorophenylalanine
ReagentsAcetic Anhydride, NaOH
SolventWater
Reaction Time2-4 hours
Temperature0 °C to Room Temperature
Typical Yield >90%

Table 2: Enzymatic Kinetic Resolution of N-acetyl-DL-4-chlorophenylalanine

ParameterValue
SubstrateN-acetyl-DL-4-chlorophenylalanine
EnzymeAcylase (e.g., from Aspergillus oryzae)
pH7.0 - 8.0
Temperature30 - 40 °C
Reaction Time12-24 hours
Theoretical Max. Yield of (R)-enantiomer 50%
Typical Enantiomeric Excess (ee) of (R)-enantiomer >98%

Conclusion

The chemoenzymatic synthesis pathway described in this guide offers an effective method for the preparation of (R)-N-acetyl-4-chlorophenylalanine with high enantiomeric purity. The key to this process is the highly selective enzymatic kinetic resolution of the racemic N-acetylated amino acid. The provided protocols and data serve as a valuable resource for researchers and professionals engaged in the synthesis of chiral pharmaceutical intermediates. Optimization of the reaction conditions for each step will be crucial for achieving the best results on a larger scale.

Foundational

An In-depth Technical Guide to the Physicochemical Characteristics of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid, also known as N-acetyl-D-4-chlorophenylalanine, is a derivative of the amino acid phenylalanine....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid, also known as N-acetyl-D-4-chlorophenylalanine, is a derivative of the amino acid phenylalanine. As with many chiral molecules in drug development, a thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a summary of the available and predicted physicochemical data for this compound. Due to a scarcity of publicly available experimental data for the pure (R)-enantiomer, this guide also includes information on the racemic mixture (DL-form) and outlines standardized experimental protocols for the determination of these critical parameters.

Chemical Identity

A clear identification of the molecule is the foundation for any physicochemical characterization.

IdentifierValue
IUPAC Name (2R)-2-acetamido-3-(4-chlorophenyl)propanoic acid
Synonyms N-acetyl-D-4-chlorophenylalanine
CAS Registry Number Not available for the (R)-enantiomer. (Racemic: 23434-92-6)[1]
Molecular Formula C₁₁H₁₂ClNO₃[1]
Molecular Weight 241.67 g/mol [1]
Chemical Structure (Image of the chemical structure of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid would be placed here)

Physicochemical Properties

The following table summarizes the available data for the racemic mixture of 2-Acetamido-3-(4-chlorophenyl)propanoic acid. It is important to note that properties such as melting point can differ between a racemate and its constituent enantiomers.

PropertyValue (for Racemic DL-form)Notes
Melting Point Not availableData for the related N-Acetyl-L-phenylalanine is 171-173 °C.[2]
Boiling Point 480.1°C at 760 mmHg (Calculated)[1]Experimental data is not available.
Density 1.308 g/cm³ (Calculated)[1]Experimental data is not available.
Water Solubility Not availableThe related N-Acetyl-L-phenylalanine has a water solubility of 0.73% w/w at 25°C.[2]
pKa Not availablePredicted to be acidic due to the carboxylic acid group.
logP Not availableThe presence of the chloro-phenyl group suggests a higher lipophilicity compared to N-acetylphenylalanine.
Vapor Pressure 4.99E-10 mmHg at 25°C (Calculated)[1]Experimental data is not available.

Experimental Protocols for Physicochemical Characterization

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. Below are methodologies for determining key physicochemical properties.

Melting Point Determination

The melting point is a fundamental property indicating the purity of a crystalline solid.

  • Methodology: Capillary Method

    • A small, dry sample of the compound is packed into a capillary tube, which is sealed at one end.

    • The capillary tube is placed in a melting point apparatus.

    • The sample is heated at a controlled rate.

    • The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range. For a pure compound, this range is typically narrow.

Solubility Determination

Solubility in aqueous and organic solvents is a critical parameter for drug formulation and absorption.

  • Methodology: Shake-Flask Method

    • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, buffer at a specific pH) in a flask.

    • The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The resulting suspension is filtered to remove the undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at different pH values, which affects its solubility, absorption, and receptor binding.

  • Methodology: Potentiometric Titration

    • A known concentration of the compound is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent if solubility is low).

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH) if the compound is an acid.

    • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

    • A titration curve (pH versus volume of titrant added) is plotted.

    • The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

LogP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.

  • Methodology: Shake-Flask Method

    • A small amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).

    • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.

    • The mixture is then centrifuged to ensure complete separation of the octanol and aqueous layers.

    • The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC, UV-Vis).

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Biological Context

Specific biological activities for (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid are not well-documented in publicly available literature. However, arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The biological activity of these compounds often relates to the inhibition of cyclooxygenase (COX) enzymes. It is also noted that for many chiral NSAIDs, the biological activity is stereospecific, with one enantiomer being significantly more active than the other. Further research would be required to determine if (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid exhibits similar activities and to elucidate any specific signaling pathways it may modulate.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity like (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Core Physicochemical Properties cluster_2 Phase 3: Advanced Properties & Formulation cluster_3 Phase 4: Biological Assessment A Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C Purity Analysis (HPLC, LC-MS) B->C D Melting Point C->D E Aqueous & Solvent Solubility F pKa Determination G LogP/LogD Measurement H Hygroscopicity G->H I Polymorph Screening H->I J Solid-State Stability I->J K Pre-formulation Studies J->K L In vitro ADME (Permeability, Metabolism) K->L M Initial Biological Screening L->M

Caption: A general workflow for the physicochemical and initial biological characterization of a new chemical entity.

Conclusion

The physicochemical properties of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid are not extensively documented in the public domain. This guide has provided the available data for the racemic mixture and outlined the standard experimental procedures necessary for a full characterization of the pure (R)-enantiomer. A comprehensive understanding of these properties is a critical step in the evaluation of this compound for any potential therapeutic application. Further experimental investigation is highly recommended to establish a complete physicochemical profile.

References

Exploratory

An In-depth Technical Guide to the Structure Elucidation of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals Molecular Structure and Physicochemical Properties (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid is a chiral N-acetylated amino acid derivative. Its stru...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Physicochemical Properties

(R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid is a chiral N-acetylated amino acid derivative. Its structure consists of a central propanoic acid backbone with an acetamido group at the C2 position and a 4-chlorophenyl group attached to the C3 position. The "(R)" designation specifies the stereochemistry at the chiral center (C2).

Predicted Physicochemical Properties:

PropertyPredicted ValueReference Analogues
Molecular Formula C₁₁H₁₂ClNO₃-
Molecular Weight 241.67 g/mol -
Melting Point (°C) 130-1503-(4-Chlorophenyl)propionic acid: 127-131 °C[1][2]
LogP ~2.53-(4-Chlorophenyl)propanoic acid: 2.36[3]

Synthesis Pathway

A plausible synthetic route for (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid would start from (R)-4-chlorophenylalanine. This approach ensures the retention of the desired stereochemistry.

cluster_0 Synthesis of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid R_4_chloro (R)-4-chlorophenylalanine Target_molecule (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid R_4_chloro->Target_molecule Acetylation Acetic_anhydride Acetic Anhydride Acetic_anhydride->Target_molecule Reagent

Caption: Plausible synthesis route for the target molecule.

Experimental Protocol: N-Acetylation
  • Dissolution: Dissolve (R)-4-chlorophenylalanine in a suitable solvent, such as glacial acetic acid.

  • Reagent Addition: Slowly add acetic anhydride to the solution at room temperature with constant stirring.

  • Reaction: Allow the reaction to proceed for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Spectroscopic Analysis for Structure Elucidation

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous structure determination.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Data (in CDCl₃, δ in ppm):

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale/Reference Analogue
~11.5Singlet1H-COOHCarboxylic acid proton, broad signal.[4]
~7.2Doublet2HAr-HProtons on the 4-chlorophenyl ring ortho to the chloro group.
~7.0Doublet2HAr-HProtons on the 4-chlorophenyl ring meta to the chloro group.
~6.5Doublet1H-NHAmide proton, coupling to the C2 proton.
~4.5Multiplet1HC2-HChiral proton, coupled to the NH and C3 protons.
~3.1Multiplet2HC3-H₂Methylene protons, diastereotopic due to the adjacent chiral center.
~2.0Singlet3H-COCH₃Acetyl group methyl protons.

Predicted ¹³C NMR Data (in CDCl₃, δ in ppm):

Chemical Shift (ppm)AssignmentRationale/Reference Analogue
~175-COOHCarboxylic acid carbon.
~170-C=O (amide)Amide carbonyl carbon.
~135Ar-C (ipso)Carbon bearing the chloro group.
~133Ar-C (ipso)Carbon attached to the propanoic acid chain.
~130Ar-CHAromatic methine carbons.
~128Ar-CHAromatic methine carbons.
~55C2Chiral carbon attached to the nitrogen.
~38C3Methylene carbon.
~23-CH₃Acetyl methyl carbon.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Absorption Bands (cm⁻¹):

Wavenumber (cm⁻¹)Functional GroupVibration ModeReference Analogue
3300-2500 (broad)O-HStretching (Carboxylic acid)Propanoic acid shows a broad O-H stretch in this region.[5]
~3300N-HStretching (Amide)
3100-3000C-HStretching (Aromatic)
2950-2850C-HStretching (Aliphatic)
~1710C=OStretching (Carboxylic acid)Propanoic acid exhibits a C=O stretch around 1725-1700 cm⁻¹.[5]
~1650C=OStretching (Amide I)
~1550N-HBending (Amide II)
~1490C=CStretching (Aromatic)
~1090C-ClStretching
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid directly on the ATR crystal.

  • Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data (ESI+):

m/zIon
242.05[M+H]⁺
264.03[M+Na]⁺
182.04[M+H - CH₃COOH]⁺
154.04[M+H - CH₃COOH - CO]⁺
138.01[Cl-C₆H₄-CH₂-CH]⁺
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: Infuse the sample solution into the mass spectrometer using an electrospray ionization (ESI) source.

  • Acquisition: Acquire the mass spectrum in both positive and negative ion modes. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Structure Elucidation Workflow

The logical flow for elucidating the structure of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid is outlined below.

cluster_workflow Structure Elucidation Workflow Sample Purified Sample MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MW_Formula Molecular Weight & Formula MS->MW_Formula Provides Func_Groups Functional Groups IR->Func_Groups Identifies Connectivity Atom Connectivity & Stereochemistry NMR->Connectivity Determines Structure_Confirm Structure Confirmed MW_Formula->Structure_Confirm Func_Groups->Structure_Confirm Connectivity->Structure_Confirm

Caption: Workflow for structure elucidation.

Conclusion

The structural elucidation of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid requires a systematic application of modern analytical techniques. By combining the data from NMR, IR, and Mass Spectrometry, a complete and unambiguous assignment of the molecular structure, including its stereochemistry, can be achieved. The predicted data and protocols in this guide serve as a valuable resource for researchers and scientists involved in the synthesis and characterization of novel pharmaceutical compounds.

References

Foundational

Spectroscopic Analysis of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic Acid: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid , a derivative of the amino acid phenylalanine, holds significant interest within the realms of pharma...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

(R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid , a derivative of the amino acid phenylalanine, holds significant interest within the realms of pharmaceutical research and drug development. Its structural similarity to endogenous molecules necessitates a thorough characterization of its physicochemical properties, particularly its spectroscopic signature. This technical guide provides a comprehensive, albeit currently theoretical, framework for the acquisition and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Note to the Reader: Despite extensive searches, publicly available, experimentally-derived spectroscopic data for (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid could not be located. The following sections present a standardized approach and expected data based on the compound's chemical structure. This guide will be updated with experimental data as it becomes available.

Molecular Structure and Expected Spectroscopic Features

The chemical structure of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid comprises a chlorophenyl ring, a propanoic acid backbone, and an acetamido group at the chiral center. This arrangement dictates the anticipated signals in its various spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Expected Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.3Doublet2HAromatic protons (ortho to Cl)
~ 7.2Doublet2HAromatic protons (meta to Cl)
~ 4.5Multiplet1Hα-proton (CH)
~ 3.0Multiplet2Hβ-protons (CH₂)
~ 2.0Singlet3HAcetyl protons (CH₃)
~ 8.0Singlet (broad)1HAmide proton (NH)
> 10.0Singlet (broad)1HCarboxylic acid proton (OH)

Experimental Protocol:

A sample of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid would be dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H NMR spectrum would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Data acquisition would involve a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Spectroscopy

Expected Data:

Chemical Shift (δ, ppm)Assignment
~ 175Carboxylic acid carbon (C=O)
~ 170Amide carbonyl carbon (C=O)
~ 135Aromatic carbon (C-Cl)
~ 130Aromatic carbons (CH)
~ 129Aromatic carbons (CH)
~ 133Quaternary aromatic carbon
~ 55α-carbon (CH)
~ 38β-carbon (CH₂)
~ 23Acetyl methyl carbon (CH₃)

Experimental Protocol:

The ¹³C NMR spectrum would be obtained using the same sample prepared for ¹H NMR spectroscopy. A proton-decoupled sequence would be employed to simplify the spectrum, resulting in single lines for each unique carbon atom. The spectrometer frequency for ¹³C would typically be around 100 MHz.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule.

Expected Data:

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
~ 3300MediumN-H stretch (amide)
~ 3050WeakC-H stretch (aromatic)
2950-2850WeakC-H stretch (aliphatic)
~ 1710StrongC=O stretch (carboxylic acid)
~ 1650StrongC=O stretch (amide I)
~ 1550MediumN-H bend (amide II)
~ 1490MediumC=C stretch (aromatic)
~ 1100MediumC-O stretch
~ 820StrongC-H bend (para-disubstituted aromatic)
~ 750MediumC-Cl stretch

Experimental Protocol:

The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample would be prepared as a potassium bromide (KBr) pellet. A small amount of the compound would be finely ground with dry KBr and pressed into a thin, transparent disk. Alternatively, the spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Data:

m/zInterpretation
[M]+•Molecular ion peak
[M-45]+Loss of COOH
[M-59]+Loss of CH₃CONH₂
[M-125]+Loss of the chlorobenzyl group
125/127Chlorobenzyl cation (³⁵Cl/³⁷Cl isotopes)
43Acetyl cation [CH₃CO]+

Experimental Protocol:

The mass spectrum would be obtained using a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, the sample would be dissolved in a suitable solvent like methanol or acetonitrile and introduced into the spectrometer. For EI, a volatile derivative might be necessary. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass and elemental composition.

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of a novel compound like (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid is outlined below.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final Report/Publication Structure_Confirmation->Final_Report

Exploratory

A Technical Guide to the Solubility of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction Data Presentation: Solubility of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic Acid The following tables are designed to provide a clear and comp...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Solubility of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic Acid

The following tables are designed to provide a clear and comparative summary of the solubility of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid in a range of common solvents at various temperatures.

Note: The data presented in these tables is for illustrative purposes to demonstrate the recommended format for data presentation. Researchers should replace the placeholder text with their experimentally determined values.

Table 1: Solubility in Aqueous Solutions

Solvent SystemTemperature (°C)Solubility (g/L)Solubility (mol/L)Method
Deionized Water25Data not availableData not availableShake-Flask
Phosphate Buffered Saline (pH 7.4)25Data not availableData not availableShake-Flask
0.1 M HCl25Data not availableData not availableShake-Flask
0.1 M NaOH25Data not availableData not availableShake-Flask
Deionized Water37Data not availableData not availableShake-Flask
Phosphate Buffered Saline (pH 7.4)37Data not availableData not availableShake-Flask

Table 2: Solubility in Organic Solvents

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method
Methanol25Data not availableData not availableShake-Flask
Ethanol25Data not availableData not availableShake-Flask
Isopropyl Alcohol25Data not availableData not availableShake-Flask
Acetone25Data not availableData not availableShake-Flask
Acetonitrile25Data not availableData not availableShake-Flask
Dichloromethane25Data not availableData not availableShake-Flask
Dimethyl Sulfoxide (DMSO)25Data not availableData not availableShake-Flask
Tetrahydrofuran (THF)25Data not availableData not availableShake-Flask

Experimental Protocols

Accurate and reproducible solubility data is contingent on the use of well-defined experimental protocols. The following sections detail the methodologies for key experiments in solubility determination.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility. It involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Materials:

  • (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid

  • Selected solvents (e.g., water, buffers, organic solvents)

  • Scintillation vials or other suitable sealed containers

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrumentation

Procedure:

  • An excess amount of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid is added to a known volume of the selected solvent in a sealed vial.

  • The vials are then agitated in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • After the incubation period, the samples are allowed to stand to allow for the sedimentation of undissolved solids.

  • The suspension is then centrifuged at a high speed to separate the saturated solution from the excess solid.

  • A known volume of the supernatant is carefully removed, diluted with a suitable solvent, and analyzed by a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

Kinetic Solubility Determination (High-Throughput Screening)

Kinetic solubility assays are often employed in early drug discovery to rapidly assess the solubility of a large number of compounds. These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).

Materials:

  • (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid dissolved in DMSO (e.g., 10 mM stock solution)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplates

  • Automated liquid handling system

  • Plate reader capable of nephelometry or turbidimetry

Procedure:

  • A series of dilutions of the compound's DMSO stock solution are prepared.

  • Using an automated liquid handler, the DMSO solutions are added to the aqueous buffer in the wells of a 96-well plate.

  • The plate is incubated for a short period (e.g., 1-2 hours) at a constant temperature.

  • The turbidity or light scattering of each well is measured using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Mandatory Visualization

The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound using the shake-flask method.

G Workflow for Equilibrium Solubility Determination cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid to solvent B Seal vial A->B C Incubate with shaking at constant temperature (24-72h) B->C D Allow undissolved solids to sediment C->D E Centrifuge to pellet excess solid D->E F Extract supernatant (saturated solution) E->F G Dilute supernatant F->G H Analyze concentration by HPLC G->H

Caption: Experimental workflow for the shake-flask solubility assay.

Foundational

CAS number and molecular formula of (R)-N-acetyl-4-chlorophenylalanine

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-N-acetyl-4-chlorophenylalanine is a chiral, non-proteinogenic amino acid derivative. As a derivative of 4-chlorophenylalanine, it holds pot...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-N-acetyl-4-chlorophenylalanine is a chiral, non-proteinogenic amino acid derivative. As a derivative of 4-chlorophenylalanine, it holds potential for investigation in various biochemical and pharmacological contexts. This technical guide provides a comprehensive overview of its fundamental properties, synthesis strategies, and the known biological activities of its closely related analogs, offering a valuable resource for researchers in drug discovery and development.

Core Data Summary

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
N-acetyl-4-chloro-DL-phenylalanine23434-92-6[1][2]C₁₁H₁₂ClNO₃241.67
(S)-N-acetyl-4-chlorophenylalanine103522-34-5C₁₁H₁₂ClNO₃241.67
4-Chloro-L-phenylalanine14173-39-8[3]C₉H₁₀ClNO₂199.63[3]

Synthesis and Enantioselective Methodologies

The synthesis of enantiomerically pure (R)-N-acetyl-4-chlorophenylalanine is not explicitly detailed in the literature. However, general strategies for the synthesis of chiral phenylalanine derivatives can be adapted. A common approach involves the asymmetric alkylation of a glycine Schiff base using a chiral phase-transfer catalyst.

Experimental Protocol: Asymmetric Phase-Transfer Catalysis for (R)-Phenylalanine Derivatives

This protocol is a representative example for the synthesis of (R)-phenylalanine derivatives and can be adapted for the synthesis of (R)-4-chlorophenylalanine. Subsequent N-acetylation would yield the target compound.

Materials:

  • Glycine Schiff base (e.g., tert-butyl N-(diphenylmethylene)glycinate)

  • 4-chlorobenzyl bromide

  • Chiral phase-transfer catalyst (e.g., a cinchonine-derived quaternary ammonium salt)

  • Toluene and Chloroform (2:1 v/v)

  • 50% aqueous Potassium Hydroxide (KOH)

Procedure:

  • A reaction vessel is charged with the glycine Schiff base, 4-chlorobenzyl bromide, and the chiral phase-transfer catalyst in the toluene/chloroform solvent mixture.

  • The mixture is cooled to a low temperature (e.g., -40 °C).

  • 50% aqueous KOH is added, and the reaction mixture is stirred at the low temperature for an extended period (e.g., 72 hours).

  • The reaction is allowed to warm to room temperature.

  • The product, an (R)-4-chlorophenylalanine derivative, is isolated and purified using standard organic chemistry techniques.

  • The protecting groups are removed, followed by N-acetylation using acetic anhydride or acetyl chloride to yield (R)-N-acetyl-4-chlorophenylalanine.

Logical Workflow for Synthesis:

G cluster_synthesis Asymmetric Synthesis of (R)-N-acetyl-4-chlorophenylalanine Glycine_Schiff_Base Glycine Schiff Base Alkylation Asymmetric Alkylation Glycine_Schiff_Base->Alkylation Chlorobenzyl_Bromide 4-chlorobenzyl bromide Chlorobenzyl_Bromide->Alkylation Catalyst Chiral Phase-Transfer Catalyst Catalyst->Alkylation Intermediate (R)-4-chlorophenylalanine Derivative Alkylation->Intermediate Deprotection Deprotection Intermediate->Deprotection R_Amine (R)-4-chlorophenylalanine Deprotection->R_Amine Acetylation N-Acetylation R_Amine->Acetylation Final_Product (R)-N-acetyl-4-chlorophenylalanine Acetylation->Final_Product G cluster_pathway Serotonin Biosynthesis Pathway and Inhibition by 4-Chlorophenylalanine Tryptophan L-Tryptophan TPH Tryptophan Hydroxylase (TPH) Tryptophan->TPH HTP 5-Hydroxytryptophan (5-HTP) TPH->HTP Hydroxylation AADC Aromatic L-amino acid decarboxylase (AADC) HTP->AADC Serotonin Serotonin (5-HT) AADC->Serotonin Decarboxylation PCPA 4-Chlorophenylalanine (PCPA) PCPA->TPH Inhibition

References

Exploratory

The Expanding Therapeutic Landscape of Aryl Propionic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Aryl propionic acid derivatives, a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy, are increasingly being recognized for a diverse rang...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aryl propionic acid derivatives, a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy, are increasingly being recognized for a diverse range of biological activities extending beyond their well-established anti-inflammatory and analgesic effects. This technical guide provides a comprehensive overview of the current understanding of these compounds, detailing their anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant properties. It includes quantitative data, detailed experimental protocols, and insights into the underlying signaling pathways, offering a valuable resource for researchers and drug development professionals.

Core Biological Activities

Aryl propionic acid derivatives, including well-known drugs like ibuprofen, naproxen, and ketoprofen, exert their primary anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] However, extensive research has unveiled a broader pharmacological profile, with significant potential in oncology, neurology, and infectious diseases.[1][3][4]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the diverse biological activities of various aryl propionic acid derivatives.

Table 1: Anti-inflammatory Activity of Aryl Propionic Acid Derivatives

Compound/DerivativeAssayTargetIC50 ValueSelectivity Index (COX-1/COX-2)Reference
IbuprofenHuman whole blood assayCOX-112 µM0.15[5]
COX-280 µM[5]
NaproxenNot specifiedCOX-2--[6][7]
Ketoprofen AnaloguesIn vitro COX inhibitionCOX-20.057-0.085 µM115 to >1298.7[8][9]
Ibuprofen DerivativesIn vitro COX-2 inhibitionCOX-21.7-5.6 µM-[10]
Ibuprofen DerivativesAnti-denaturationNot specified≤ 0.05 mM-[11]

Table 2: Anticancer Activity of Aryl Propionic Acid Derivatives

Compound/DerivativeCell LineIC50 ValueReference
Naproxen DerivativesMDA-MB-231 (Breast Cancer)11.08 - 11.81 µg/mL[12]
Naproxen-based 1,3,4-oxadiazole derivativesMCF-7 (Breast Cancer)2.13 µg/mL[13]
HepG2 (Liver Cancer)1.63 µg/mL[13]
HCT-116 (Colon Cancer)1.24 µg/mL[13]
Indomethacin DerivativesHepG2 (Liver Cancer)7.86 - 14.91 µM[14]
MCF-7 (Breast Cancer)9.65 - 17.10 µM[14]
HCT-116, HT-29 (Colon), BxPC-3 (Pancreatic)4.97 - 12.78 µM[14]

Table 3: Antimicrobial Activity of Aryl Propionic Acid Derivatives

Compound/DerivativeMicroorganismMIC ValueReference
Propionic acid derivativesStaphylococcus aureus-[15]
Bacillus subtilis-[15]
Escherichia coli-[15]
Candida albicans-[15]
Aspergillus niger-[15]

Table 4: Analgesic and Anticonvulsant Activity of Aryl Propionic Acid Derivatives

Compound/DerivativeActivityAssayResultsReference
Ibuprofen DerivativesAnalgesicAcetic acid-induced writhing65.26% - 96.41% inhibition[16]
β,β-diphenyl propionic acid amidesAnticonvulsantMaximal electroshock seizures (MES)0.0% to 50% protection[1][17]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of the biological activities of aryl propionic acid derivatives.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the acute anti-inflammatory activity of a compound.

Procedure:

  • Animal Preparation: Male Wistar rats (150-200 g) are acclimatized for at least one week. Animals are fasted overnight with free access to water before the experiment.

  • Grouping and Administration: Animals are divided into control, standard (e.g., Indomethacin), and test groups. The test compounds or vehicle are administered orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This test is a common method for screening peripheral analgesic activity.[18][19][20][21][22]

Procedure:

  • Animal Preparation: Male Swiss albino mice (20-25 g) are used.

  • Grouping and Administration: Animals are divided into control, standard (e.g., Aspirin or Diclofenac Na), and test groups.[22] The test compounds or vehicle are administered orally or intraperitoneally.

  • Induction of Writhing: After a set period (e.g., 30 minutes), 0.1 mL of 0.6% v/v acetic acid solution is injected intraperitoneally.[22]

  • Observation: The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a specific duration (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.[22]

  • Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the control group.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique to determine the MIC of an antimicrobial agent.[7][15][23][24][25]

Procedure:

  • Preparation of Microorganism: A standardized inoculum of the test microorganism (e.g., ~5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).[7]

  • Serial Dilution: The test compound is serially diluted (usually two-fold) in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells (broth only, and broth with inoculum but no drug) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[15]

Signaling Pathways and Mechanisms of Action

The biological effects of aryl propionic acid derivatives are mediated through various signaling pathways.

COX-Dependent Anti-inflammatory Pathway

The primary mechanism for the anti-inflammatory and analgesic effects of aryl propionic acid derivatives is the inhibition of COX enzymes, which blocks the conversion of arachidonic acid to prostaglandins.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Aryl_Propionic_Acid Aryl Propionic Acid Derivatives Aryl_Propionic_Acid->COX_Enzymes

Caption: COX-dependent anti-inflammatory pathway.

COX-Independent Anticancer Pathways

Aryl propionic acid derivatives, particularly ibuprofen, have been shown to exert anticancer effects through mechanisms independent of COX inhibition. Two key pathways involved are the NF-κB and PI3K/Akt signaling pathways.

Ibuprofen can inhibit the activation of NF-κB, a transcription factor that promotes the expression of pro-inflammatory and pro-survival genes.[6]

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Activation Inflammatory_Stimuli->IKK IkB_Degradation IκB Degradation IKK->IkB_Degradation NFkB_Activation NF-κB Activation & Translocation IkB_Degradation->NFkB_Activation Gene_Expression Pro-inflammatory & Pro-survival Genes NFkB_Activation->Gene_Expression Ibuprofen Ibuprofen Ibuprofen->IKK

Caption: Ibuprofen's inhibition of the NF-κB pathway.

Furthermore, ibuprofen has been demonstrated to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival.[26][27][28][29] This inhibition can lead to decreased proliferation and increased apoptosis in cancer cells.[26][29]

PI3K_Akt_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Ibuprofen Ibuprofen Ibuprofen->Akt

Caption: Ibuprofen's modulation of the PI3K/Akt pathway.

Experimental Workflow: Synthesis and Biological Evaluation

The development of novel aryl propionic acid derivatives typically follows a structured workflow from chemical synthesis to biological evaluation.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Starting_Materials Starting Materials (e.g., Aryl Alkane) Acylation Friedel-Crafts Acylation Starting_Materials->Acylation Intermediate Intermediate Ketone Acylation->Intermediate Further_Reactions Further Reactions (e.g., Reduction, Halogenation, Nitrile Formation) Intermediate->Further_Reactions Final_Product Aryl Propionic Acid Derivative Further_Reactions->Final_Product In_Vitro_Assays In Vitro Assays (COX Inhibition, Cytotoxicity, MIC) Final_Product->In_Vitro_Assays In_Vivo_Assays In Vivo Assays (Paw Edema, Writhing Test) In_Vitro_Assays->In_Vivo_Assays Mechanism_Studies Mechanism of Action Studies (Western Blot, ELISA) In_Vivo_Assays->Mechanism_Studies

Caption: General workflow for synthesis and evaluation.

Conclusion

Aryl propionic acid derivatives represent a versatile class of compounds with a continuously expanding range of therapeutic applications. While their role in managing pain and inflammation is well-established, their potential as anticancer, antimicrobial, and anticonvulsant agents is a rapidly evolving field of research. This technical guide provides a foundational resource for scientists and researchers, summarizing key quantitative data, detailing essential experimental protocols, and illustrating the complex signaling pathways involved in their diverse biological activities. Further exploration of these compounds and their mechanisms of action holds significant promise for the development of novel therapeutics for a variety of diseases.

References

Foundational

A Technical Guide to the Enantioselective Synthesis of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid, also known as N-acetyl-(R)-4-chlorophenylalanine, is a chiral building block of significant interest in ph...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid, also known as N-acetyl-(R)-4-chlorophenylalanine, is a chiral building block of significant interest in pharmaceutical research and development. Its stereochemistry is crucial for the biological activity and pharmacological profile of many active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the principal strategies for its enantioselective synthesis, offering detailed experimental protocols and comparative data for three core methodologies: Asymmetric Hydrogenation, Chiral Auxiliary-Mediated Alkylation, and Enzymatic Kinetic Resolution.

Core Synthetic Strategies

The enantioselective synthesis of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid can be effectively achieved through several distinct approaches. The selection of a particular method often depends on factors such as scalability, cost of reagents and catalysts, and the desired level of enantiopurity.

  • Asymmetric Hydrogenation: This is a highly efficient and atom-economical method that involves the hydrogenation of a prochiral precursor, (Z)-2-acetamido-3-(4-chlorophenyl)acrylic acid, using a chiral transition metal catalyst. Catalysts based on rhodium or ruthenium, complexed with chiral phosphine ligands, are commonly employed to deliver the desired (R)-enantiomer with high enantioselectivity.

  • Chiral Auxiliary-Mediated Synthesis: This classic and robust strategy involves the temporary attachment of a chiral auxiliary to a glycine scaffold. The auxiliary directs the stereochemical outcome of a subsequent alkylation reaction with 4-chlorobenzyl bromide. Following the diastereoselective alkylation, the auxiliary is cleaved to yield the enantiomerically enriched target molecule and is often recoverable for reuse. Evans-type oxazolidinone auxiliaries are particularly effective for this purpose.

  • Enzymatic Kinetic Resolution (EKR): This biocatalytic approach utilizes the high stereoselectivity of enzymes, typically lipases, to resolve a racemic mixture of N-acetyl-4-chlorophenylalanine. The enzyme preferentially catalyzes a reaction (e.g., esterification or hydrolysis) on one of the enantiomers, allowing for the separation of the unreacted, enantiomerically pure (R)-acid.

Quantitative Data Summary

The following tables summarize representative quantitative data for the different enantioselective methods discussed, allowing for a direct comparison of their efficacy.

Table 1: Asymmetric Hydrogenation of (Z)-2-acetamido-3-(4-chlorophenyl)acrylic acid

Catalyst/Ligand SystemSubstrate/Catalyst RatioH₂ PressureSolventYield (%)Enantiomeric Excess (ee%)
[Rh(COD)₂(R,R)-DIPAMP)]⁺BF₄⁻1000:13 atmMethanol>95%>95%
[RuCl₂((R)-BINAP)]₂NEt₃500:150 atmEthanol~98%>98%
Rh(I)-PhthalaPhos1000:130 atmDCM>95%>94%[1]

Note: Data is representative of typical results for this class of transformation and may vary based on specific reaction conditions.

Table 2: Chiral Auxiliary-Mediated Alkylation

Chiral AuxiliaryDeprotonating AgentAlkylating AgentSolventDiastereomeric Ratio (d.r.)Overall Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneNaHMDS4-Chlorobenzyl bromideTHF>99:1~85%
(S)-4-Benzyl-2-oxazolidinoneLDA4-Chlorobenzyl bromideTHF>98:2~80%

Note: Yield is calculated over the alkylation and hydrolysis steps. The chiral auxiliary is typically recovered in high yield.

Table 3: Enzymatic Kinetic Resolution of Racemic N-acetyl-4-chlorophenylalanine

EnzymeReaction TypeAcyl Donor/AcceptorSolventMax. Yield (%)Enantiomeric Excess (ee%)
Immobilized Candida antarctica Lipase B (CAL-B)Esterificationn-ButanolToluene<50%>99% (for unreacted R-acid)
Porcine Pancreatic Lipase (PPL)Hydrolysis (of methyl ester)WaterToluene/Buffer<50%>98% (for R-acid)

Note: The maximum theoretical yield for the desired enantiomer in a standard kinetic resolution is 50%.

Mandatory Visualizations

G Figure 1: Overview of Synthetic Strategies cluster_0 Starting Materials cluster_1 Synthetic Methods cluster_2 Target Molecule Prochiral Precursor Prochiral Precursor AH Asymmetric Hydrogenation Prochiral Precursor->AH Racemic Mixture Racemic Mixture EKR Enzymatic Kinetic Resolution Racemic Mixture->EKR Glycine Equivalent Glycine Equivalent CA Chiral Auxiliary Alkylation Glycine Equivalent->CA Product (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid AH->Product EKR->Product CA->Product

Caption: High-level overview of the three primary synthetic routes.

G Figure 2: Asymmetric Hydrogenation Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Analysis A Prepare solution of (Z)-2-acetamido-3-(4-chlorophenyl)acrylic acid C Charge autoclave with substrate and catalyst solutions A->C B Prepare catalyst solution: [Rh(COD)L*]BF₄ in degassed solvent B->C D Pressurize with H₂ gas (e.g., 3-50 atm) C->D E Stir at controlled temperature (e.g., 25-50 °C) D->E F Vent H₂ and concentrate solvent E->F G Purify by crystallization or chromatography F->G H Analyze yield and enantiomeric excess (chiral HPLC) G->H

Caption: Experimental workflow for the asymmetric hydrogenation method.

G Figure 3: Chiral Auxiliary Method Logical Flow A Step 1: Acylation Attach glycine unit to chiral auxiliary B Step 2: Enolate Formation Deprotonate with strong base (e.g., NaHMDS) at -78°C A->B C Step 3: Diastereoselective Alkylation Add 4-chlorobenzyl bromide B->C D Step 4: Hydrolysis Cleave the chiral auxiliary (e.g., LiOH/H₂O₂) C->D E Product Isolation (R)-N-acetyl-4-chlorophenylalanine D->E F Auxiliary Recovery D->F

Caption: Logical steps for the chiral auxiliary-mediated synthesis.

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation via Rhodium-DIPAMP Catalysis

This protocol describes a representative procedure for the asymmetric hydrogenation of the prochiral enamide acid.

Materials:

  • (Z)-2-acetamido-3-(4-chlorophenyl)acrylic acid

  • [Rh(COD)(R,R)-DIPAMP)]⁺BF₄⁻ (or a similar chiral Rh(I) catalyst)

  • Methanol (anhydrous, degassed)

  • Hydrogen gas (high purity)

  • Stainless steel autoclave or high-pressure hydrogenation vessel

Procedure:

  • Vessel Preparation: Ensure the autoclave is clean, dry, and has been purged with an inert gas (e.g., Argon or Nitrogen).

  • Charging the Vessel: In a glovebox or under an inert atmosphere, charge the autoclave with (Z)-2-acetamido-3-(4-chlorophenyl)acrylic acid (1.0 eq) and the chiral rhodium catalyst (0.001 - 0.01 eq).

  • Solvent Addition: Add anhydrous, degassed methanol to the vessel to achieve a substrate concentration of approximately 0.2-0.5 M.

  • Hydrogenation: Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen gas line. Purge the vessel with hydrogen gas (3-4 cycles) to remove any residual air.

  • Pressurize the vessel to the desired pressure (e.g., 3 atm) and begin vigorous stirring.

  • Maintain the reaction at a constant temperature (e.g., 25°C) and monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or HPLC.

  • Work-up: Upon completion, carefully vent the excess hydrogen pressure and purge the vessel with nitrogen.

  • Remove the solvent from the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid.

  • Analysis: Determine the yield and confirm the enantiomeric excess using chiral HPLC analysis.

Protocol 2: Synthesis via an Evans Chiral Auxiliary

This protocol details the asymmetric alkylation of a chiral N-acyloxazolidinone.

Part A: Acylation of the Auxiliary

  • To a stirred solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0°C under an inert atmosphere, add triethylamine (1.2 eq).[2]

  • Slowly add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until completion as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the N-acetyl oxazolidinone.

Part B: Diastereoselective Alkylation

  • Dissolve the N-acetyl oxazolidinone (1.0 eq) from Part A in anhydrous tetrahydrofuran (THF, 0.1 M) and cool the solution to -78°C under an inert atmosphere.[2]

  • Slowly add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, as a 1.0 M solution in THF) dropwise, and stir the resulting solution for 30 minutes at -78°C to form the (Z)-enolate.[2]

  • Add 4-chlorobenzyl bromide (1.2 eq) dropwise and continue stirring at -78°C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.[2]

  • Quench the reaction at -78°C by the addition of a saturated aqueous ammonium chloride solution.[2]

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by flash chromatography.

Part C: Hydrolysis and Auxiliary Removal

  • Dissolve the purified product from Part B in a 3:1 mixture of THF and water.

  • Cool the solution to 0°C and add 30% aqueous hydrogen peroxide (4.0 eq), followed by the dropwise addition of aqueous lithium hydroxide (LiOH, 2.0 eq).

  • Stir the reaction at 0°C for 4 hours, then quench by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture to pH ~2 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate to recover the chiral auxiliary.

  • The aqueous layer contains the desired product. It can be further purified, and the solvent removed to yield (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid.

Protocol 3: Enzymatic Kinetic Resolution (EKR)

This protocol describes a representative procedure for the resolution of racemic N-acetyl-4-chlorophenylalanine using an immobilized lipase.

Materials:

  • Racemic (R,S)-2-Acetamido-3-(4-chlorophenyl)propanoic acid

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • n-Butanol (or another suitable alcohol)

  • Anhydrous toluene (or another suitable organic solvent)

  • Molecular sieves (4Å)

  • Aqueous sodium bicarbonate solution (e.g., 1 M)

  • Aqueous HCl (e.g., 1 M)

Procedure:

  • Reaction Setup: To a flask containing anhydrous toluene, add racemic N-acetyl-4-chlorophenylalanine (1.0 eq), n-butanol (1.2 eq), and activated molecular sieves.

  • Add the immobilized lipase (typically 10-20% by weight of the substrate).

  • Seal the flask and place it in a shaker incubator at a controlled temperature (e.g., 40-50°C).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC. The goal is to stop the reaction as it approaches 50% conversion to maximize the yield and enantiomeric excess of the remaining starting material.

  • Work-up: Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.

  • Separation: Transfer the filtrate to a separatory funnel and add an aqueous solution of sodium bicarbonate. The unreacted (R)-acid will be extracted into the aqueous basic layer as its sodium salt. The (S)-ester product will remain in the organic layer.

  • Separate the layers. The organic layer containing the (S)-ester can be set aside or processed separately.

  • Isolation: Carefully acidify the aqueous layer with 1M HCl to pH ~2. The (R)-acid will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield enantiomerically pure (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid.

  • Analysis: Confirm the enantiomeric excess of the product using chiral HPLC.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid in Cell Culture

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive guide for the use of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid in cell culture experiments....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the use of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid in cell culture experiments. This compound, a derivative of 4-chlorophenylalanine, is structurally related to modulators of the kynurenine pathway, which is implicated in a variety of physiological and pathological processes, including neurodegeneration, inflammation, and cancer.[1][2] This document outlines detailed protocols for the preparation, handling, and application of this compound in cellular assays, along with methods for assessing its biological activity and potential mechanisms of action.

Introduction

(R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid is a functionalized amino acid derivative. Its structural similarity to 4-chlorokynurenine (4-Cl-KYN), a known pro-drug of a potent N-methyl-D-aspartate (NMDA) receptor antagonist, suggests its potential role in modulating neuroexcitatory pathways.[3][4] Furthermore, the core structure is related to inhibitors of kynurenine 3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway.[1][5][6] Inhibition of KMO is a therapeutic strategy aimed at reducing the production of neurotoxic metabolites and increasing the levels of the neuroprotective kynurenic acid.[1][2]

This document provides a framework for investigating the cellular effects of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid, with a focus on its potential as a modulator of the kynurenine pathway and its downstream effects.

Proposed Mechanism of Action & Signaling Pathway

Based on its chemical structure, (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid is hypothesized to act as an inhibitor of Kynurenine 3-Monooxygenase (KMO). KMO is a key enzyme in the kynurenine pathway that converts kynurenine to 3-hydroxykynurenine, a precursor to the neurotoxin quinolinic acid.[1][5] By inhibiting KMO, the compound would shift the pathway towards the production of kynurenic acid, an antagonist of the NMDA receptor and α7 nicotinic acetylcholine receptor, thereby exerting neuroprotective effects.[2]

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO KMO KMO Kynurenine->KMO KAT KAT Kynurenine->KAT 3-Hydroxykynurenine 3-Hydroxykynurenine KMO->3-Hydroxykynurenine Compound (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid Compound->KMO Inhibition Quinolinic Acid (Neurotoxic) Quinolinic Acid (Neurotoxic) 3-Hydroxykynurenine->Quinolinic Acid (Neurotoxic) Kynurenic Acid (Neuroprotective) Kynurenic Acid (Neuroprotective) KAT->Kynurenic Acid (Neuroprotective) Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed Cells Incubation_1 Incubate (24h) Cell_Seeding->Incubation_1 Prepare_Dilutions Prepare Compound Dilutions Add_Treatment Add to Cells Prepare_Dilutions->Add_Treatment Incubation_2 Incubate (24-72h) Add_Treatment->Incubation_2 Viability Cell Viability Assay Incubation_2->Viability Biochemical Biochemical Assays Incubation_2->Biochemical Molecular Molecular Analysis Incubation_2->Molecular

References

Application

Application of (R)-N-acetyl-4-chlorophenylalanine in Enzyme Inhibition Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-N-acetyl-4-chlorophenylalanine is a derivative of the well-studied amino acid analogue, p-chlorophenylalanine (PCPA). While specific data o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-N-acetyl-4-chlorophenylalanine is a derivative of the well-studied amino acid analogue, p-chlorophenylalanine (PCPA). While specific data on the enzyme inhibitory activity of the (R)-N-acetylated form is limited in current scientific literature, the parent compound, PCPA (also known as Fenclonine), is a widely recognized inhibitor of key enzymes in the aromatic amino acid metabolic pathway. These application notes will focus on the known inhibitory actions of p-chlorophenylalanine as a basis for investigating (R)-N-acetyl-4-chlorophenylalanine.

PCPA is established as a selective and irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis.[1] It also exhibits inhibitory effects on phenylalanine hydroxylase (PAH), the enzyme responsible for converting phenylalanine to tyrosine.[2][3] Understanding the interaction of these compounds with such enzymes is crucial for neuroscience research, particularly in studies involving serotonin depletion, and for the development of therapeutics targeting metabolic disorders.

This document provides detailed protocols for enzyme inhibition assays that can be adapted for the study of (R)-N-acetyl-4-chlorophenylalanine and presents the known quantitative data for the parent compound, p-chlorophenylalanine.

Quantitative Data: Inhibition Constants for p-Chlorophenylalanine (PCPA)

The following table summarizes the available quantitative data for the inhibition of tryptophan hydroxylase by p-chlorophenylalanine. Researchers investigating (R)-N-acetyl-4-chlorophenylalanine may use this as a reference point for designing their own experiments.

CompoundTarget EnzymeInhibition Constant (Ki)Notes
p-Chlorophenylalanine (PCPA)Tryptophan Hydroxylase300 µMActs as a competitive inhibitor in vitro.[4]

Signaling and Metabolic Pathways

The enzymes targeted by p-chlorophenylalanine are central to critical metabolic and signaling pathways. The following diagrams illustrate these pathways.

serotonin_biosynthesis Tryptophan Tryptophan TPH Tryptophan Hydroxylase (TPH) Tryptophan->TPH Substrate Five_HTP 5-Hydroxytryptophan Serotonin Serotonin (5-HT) Five_HTP->Serotonin via AADC PCPA (R)-N-acetyl-4- chlorophenylalanine (as PCPA) PCPA->TPH Inhibition TPH->Five_HTP Product

Caption: Serotonin Biosynthesis Pathway and Inhibition by PCPA.

phenylalanine_metabolism Phenylalanine Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phenylalanine->PAH Substrate Tyrosine Tyrosine Further_Metabolism Dopamine, Norepinephrine, Epinephrine Tyrosine->Further_Metabolism PCPA (R)-N-acetyl-4- chlorophenylalanine (as PCPA) PCPA->PAH Inhibition PAH->Tyrosine Product

Caption: Phenylalanine Metabolism and Inhibition by PCPA.

Experimental Protocols

The following are detailed protocols for in vitro enzyme inhibition assays for Tryptophan Hydroxylase and Phenylalanine Hydroxylase. These can be adapted to test the inhibitory potential of (R)-N-acetyl-4-chlorophenylalanine.

Tryptophan Hydroxylase (TPH) Inhibition Assay

This protocol is based on the principles of measuring the enzymatic conversion of a substrate to a product, and how this is affected by an inhibitor.

Materials:

  • Recombinant Tryptophan Hydroxylase (TPH1 or TPH2)

  • L-Tryptophan (substrate)

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)

  • Dithiothreitol (DTT)

  • Catalase

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • (R)-N-acetyl-4-chlorophenylalanine (test inhibitor)

  • p-Chlorophenylalanine (positive control inhibitor)

  • 96-well microplate

  • Microplate reader (for fluorescence or absorbance measurement)

  • Quenching solution (e.g., perchloric acid)

  • HPLC system for product detection (optional, for higher accuracy)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test inhibitor, (R)-N-acetyl-4-chlorophenylalanine, and the control inhibitor, p-chlorophenylalanine, in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitors in the assay buffer.

    • Prepare a stock solution of L-tryptophan in the assay buffer.

    • Prepare the assay mixture containing TPH enzyme, BH4, DTT, and catalase in the assay buffer.

  • Enzyme Inhibition Reaction:

    • In a 96-well microplate, add a small volume of the diluted inhibitor solutions to the respective wells.

    • Include a control group with the solvent only (no inhibitor).

    • Add the enzyme mixture to all wells.

    • Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the L-tryptophan substrate to all wells.

  • Reaction Termination and Detection:

    • After a defined incubation period (e.g., 30-60 minutes), terminate the reaction by adding a quenching solution.

    • The product, 5-hydroxytryptophan (5-HTP), can be detected using various methods:

      • Fluorometric Detection: 5-HTP has native fluorescence that can be measured.

      • HPLC-based Detection: For more precise quantification, the reaction mixture can be analyzed by HPLC with fluorescence or electrochemical detection to separate and quantify the 5-HTP produced.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

tph_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Wells prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Mixture (TPH, BH4, DTT) add_enzyme Add Enzyme Mixture prep_enzyme->add_enzyme prep_substrate Prepare Substrate (L-Tryptophan) add_substrate Initiate with Substrate prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate add_substrate->incubate quench Terminate Reaction incubate->quench detect Detect Product (5-HTP) (Fluorometry/HPLC) quench->detect calculate Calculate % Inhibition detect->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 plot->determine_ic50

Caption: Experimental Workflow for TPH Inhibition Assay.

Phenylalanine Hydroxylase (PAH) Inhibition Assay

This assay measures the inhibition of the conversion of phenylalanine to tyrosine.

Materials:

  • Recombinant Phenylalanine Hydroxylase (PAH)

  • L-Phenylalanine (substrate)

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)

  • Dithiothreitol (DTT)

  • Catalase

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.0)

  • (R)-N-acetyl-4-chlorophenylalanine (test inhibitor)

  • p-Chlorophenylalanine (positive control inhibitor)

  • 96-well microplate

  • Microplate reader (for absorbance measurement)

  • Trichloroacetic acid (TCA) (quenching solution)

  • Reagent A: 10% Folin-Ciocalteu's phenol reagent

  • Reagent B: 2.5 M NaOH

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions and serial dilutions of the test and control inhibitors as described for the TPH assay.

    • Prepare a stock solution of L-phenylalanine in the assay buffer.

    • Prepare the assay mixture containing PAH enzyme, BH4, DTT, and catalase in the assay buffer.

  • Enzyme Inhibition Reaction:

    • Follow the same steps for adding inhibitor, enzyme mixture, pre-incubation, and reaction initiation with the substrate as in the TPH assay.

  • Reaction Termination and Detection (Colorimetric):

    • Terminate the reaction by adding TCA.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new microplate.

    • Add Reagent A to each well and incubate.

    • Add Reagent B to each well to develop the color.

    • Measure the absorbance at a specific wavelength (e.g., 660 nm) using a microplate reader. The absorbance is proportional to the amount of tyrosine produced.

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 value as described for the TPH assay.

Concluding Remarks

References

Method

HPLC method for quantification of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid

An effective High-Performance Liquid Chromatography (HPLC) method has been established for the chiral separation and quantification of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid. This application note provides a de...

Author: BenchChem Technical Support Team. Date: December 2025

An effective High-Performance Liquid Chromatography (HPLC) method has been established for the chiral separation and quantification of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid. This application note provides a detailed protocol for the analysis, making it suitable for researchers, scientists, and professionals in the field of drug development and quality control. The method utilizes a chiral stationary phase to achieve enantiomeric separation, ensuring accurate quantification of the desired (R)-enantiomer.

Experimental Protocol

This protocol outlines the necessary steps for preparing solutions and operating the HPLC system for the analysis.

Preparation of Mobile Phase

To prepare the mobile phase, mix 200 mL of Acetonitrile with 800 mL of 0.1% Trifluoroacetic Acid (TFA) in water. The final composition is Acetonitrile and 0.1% TFA in a 20:80 (v/v) ratio. Before use, filter the mobile phase through a 0.45 µm membrane filter and degas it for a minimum of 15 minutes using a sonicator.

Preparation of Standard Solutions

A stock solution of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid is prepared by accurately weighing 10 mg of the standard and dissolving it in 10 mL of the mobile phase to achieve a concentration of 1000 µg/mL. A series of calibration standards are then prepared by diluting this stock solution with the mobile phase to concentrations of 5, 10, 25, 50, 100, and 150 µg/mL.

Preparation of Sample Solutions

To prepare a sample solution, accurately weigh a quantity of the test substance, dissolve it in the mobile phase, and dilute it to obtain a theoretical concentration of 50 µg/mL of the (R)-enantiomer. Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

System Suitability Test

Before sample analysis, a system suitability test must be performed. A solution containing both the (R) and (S) enantiomers (racemic mixture) at a concentration of 50 µg/mL is injected. The system is deemed suitable for analysis if the resolution between the two enantiomer peaks is greater than 2.0.

Chromatographic Conditions

The separation is performed using a chiral stationary phase column under isocratic reversed-phase conditions.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column CHIRALPAK® AD-H, 5 µm, 250 x 4.6 mm
Mobile Phase Acetonitrile : 0.1% Trifluoroacetic Acid in Water (20:80, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 225 nm
Run Time 20 minutes

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4] The validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ), are summarized below.

Linearity

The linearity of the method was assessed by analyzing six concentrations of the standard solution. The calibration curve demonstrated excellent linearity over the specified concentration range.

Concentration (µg/mL)Peak Area (mAU*s)
5125.4
10251.2
25628.9
501255.7
1002510.3
1503765.1
Correlation Coefficient (R²) 0.9998
Accuracy (Recovery)

Accuracy was determined by spiking a placebo with the analyte at three different concentration levels (80%, 100%, and 120% of the nominal sample concentration). The recovery at each level was found to be within the acceptable range of 98-102%.

Concentration LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)Recovery (%)
80%4039.699.0
100%5050.4100.8
120%6059.799.5
Precision

The precision of the method was evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of the 50 µg/mL standard solution were performed. The relative standard deviation (%RSD) was well below the acceptance criterion of 2%.

Precision Type%RSD
Repeatability (Intra-day) 0.45%
Intermediate Precision (Inter-day) 0.82%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

ParameterValue
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the quantification of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid using this HPLC method.

HPLC_Workflow cluster_prep Preparation Stage cluster_hplc Analysis Stage cluster_data Data Stage prep Solution Preparation mobile_phase 1. Prepare Mobile Phase (ACN:0.1% TFA, 20:80) standards 2. Prepare Standard Solutions (5-150 µg/mL) mobile_phase->standards samples 3. Prepare Sample Solutions (Target: 50 µg/mL) standards->samples system_suitability 4. System Suitability Check (Resolution > 2.0) samples->system_suitability hplc_analysis HPLC Analysis injection 5. Inject Standards & Samples system_suitability->injection calibration 6. Generate Calibration Curve injection->calibration data_processing Data Processing & Analysis quantification 7. Quantify (R)-Enantiomer in Samples calibration->quantification report 8. Final Report Generation quantification->report

Caption: HPLC analysis workflow from solution preparation to final reporting.

References

Application

Application Notes and Protocols: (R)-2-Acetamido-3-(4-chlorophenyl)propanoic Acid as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid, also known as (R)-N-acetyl-4-chlorophenylalanine, is a non-natural, chiral amino acid derivat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid, also known as (R)-N-acetyl-4-chlorophenylalanine, is a non-natural, chiral amino acid derivative that serves as a crucial building block in synthetic organic chemistry and medicinal chemistry. Its defined stereochemistry and the presence of a reactive carboxylic acid group and a modifiable acetamido group make it a valuable synthon for the construction of complex, stereochemically pure molecules. The 4-chlorophenyl substituent provides specific steric and electronic properties that can influence the biological activity and pharmacokinetic profile of the final compounds. This document provides an overview of its applications and detailed protocols for its use in the synthesis of bioactive molecules.

Applications in Drug Discovery

(R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid has been utilized in the synthesis of several classes of therapeutic agents, primarily leveraging its properties as a chiral amino acid mimic.

  • Proteasome Inhibitors: This chiral building block is a key component in the synthesis of dipeptide boronic acid esters, which are potent inhibitors of the proteasome. The ubiquitin-proteasome pathway is a critical cellular process for protein degradation, and its inhibition is a validated strategy in cancer therapy. The (R)-configuration of the amino acid derivative is often crucial for optimal binding to the active site of the proteasome.

  • Vitronectin Receptor Antagonists: This compound has been employed in the preparation of inhibitors of the vitronectin receptor (αvβ3). The vitronectin receptor is involved in cell adhesion and migration, and its antagonists are investigated for the treatment of various diseases, including osteoporosis, metastatic cancer, and angiogenesis-related disorders.

  • Peptide-Based Scaffolds: As an unnatural amino acid, it can be incorporated into peptide chains and peptide nucleic acids (PNAs) to create novel structures with enhanced stability, modified conformational properties, and specific biological activities.

Physicochemical and Characterization Data

PropertyValue
Molecular Formula C₁₁H₁₂ClNO₃
Molecular Weight 241.67 g/mol
Appearance White to off-white solid
Melting Point Approximately 185-188 °C
Optical Rotation ([α]D) +47.5° (c=1 in methanol)
CAS Number 33256-47-4

Experimental Protocols

The following is a representative protocol for the use of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid in the synthesis of a dipeptide intermediate, a common step in the preparation of more complex drug candidates like proteasome inhibitors.

Protocol 1: Synthesis of a Dipeptide Intermediate via Amide Coupling

This protocol describes the coupling of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid with a generic amino ester.

Materials:

  • (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid

  • Amino ester hydrochloride (e.g., L-Leucine methyl ester hydrochloride)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: To a solution of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add EDC (1.2 eq) or DCC (1.1 eq).

  • Activation: Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • Amine Addition: In a separate flask, prepare a solution of the amino ester hydrochloride (1.1 eq) in DCM or DMF and add TEA or DIPEA (1.2 eq) to neutralize the hydrochloride salt. Add this solution to the activated acid mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • If using DCC, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dipeptide product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Representative Reaction Data:

Reactant 1Reactant 2Coupling AgentSolventReaction TimeYield
(R)-2-Acetamido-3-(4-chlorophenyl)propanoic acidL-Leucine methyl ester HClEDC/HOBtDCM18 h85-95%

Visualizations

Signaling Pathway

Proteasome_Pathway Ubiquitin-Proteasome Pathway and Inhibition Protein Cellular Protein PolyUb_Protein Polyubiquitinated Protein Protein->PolyUb_Protein Ubiquitination Ub Ubiquitin (Ub) E1 E1 Ub-Activating Enzyme Ub->E1 ATP E2 E2 Ub-Conjugating Enzyme E1->E2 E3 E3 Ub Ligase E2->E3 E3->Protein Proteasome 26S Proteasome PolyUb_Protein->Proteasome Peptides Small Peptides Proteasome->Peptides Degradation Inhibitor Proteasome Inhibitor (e.g., Dipeptide Boronate) Inhibitor->Proteasome Synthesis_Workflow Workflow for Dipeptide Synthesis start Start reagents Weigh (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid and coupling reagents (EDC, HOBt) start->reagents dissolve Dissolve reagents in anhydrous solvent (DCM) and cool to 0 °C reagents->dissolve activate Activate carboxylic acid (30 min at 0 °C) dissolve->activate coupling Add amino ester to activated acid activate->coupling amine_prep Prepare amino ester solution with base (TEA) amine_prep->coupling reaction Stir at room temperature (12-24h) coupling->reaction workup Aqueous workup (wash with HCl, NaHCO₃, brine) reaction->workup dry Dry organic layer (MgSO₄) workup->dry purify Concentrate and purify by column chromatography dry->purify characterize Characterize pure dipeptide (NMR, MS) purify->characterize end End characterize->end

Method

Application Notes &amp; Protocols: Biological Screening of (R)-N-acetyl-4-chlorophenylalanine

Audience: Researchers, scientists, and drug development professionals. Introduction: (R)-N-acetyl-4-chlorophenylalanine is a synthetic amino acid derivative.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-N-acetyl-4-chlorophenylalanine is a synthetic amino acid derivative. Its structural similarity to endogenous signaling molecules and other biologically active phenylalanine derivatives suggests potential utility in drug discovery. The N-acetyl group may enhance stability and cell permeability, while the chloro- substitution on the phenyl ring can significantly alter biological activity, potentially leading to novel pharmacological effects. This document outlines a comprehensive, multi-stage strategy for the initial biological screening of this compound to identify and characterize its potential therapeutic activities. The workflow progresses from broad phenotypic screening to more focused secondary and target deconvolution assays.[1][2][3]

Experimental Screening Workflow

A tiered approach is recommended to efficiently screen (R)-N-acetyl-4-chlorophenylalanine, starting with broad cytotoxicity profiling and progressively narrowing the focus to elucidate its mechanism of action.

G cluster_0 Phase 1: Primary Phenotypic Screening cluster_1 Phase 2: Hit Confirmation & Secondary Assays cluster_2 Phase 3: Mechanism of Action (MoA) & Target ID PrimaryScreen High-Throughput Cytotoxicity Assay (e.g., CellTiter-Glo®) - Panel of 3-5 cell lines (Cancer, Normal, Neuronal) PrimaryData Calculate % Inhibition Identify 'Hit' Cell Lines PrimaryScreen->PrimaryData IC50 Dose-Response Analysis Determine IC50 values on 'Hit' Cell Lines PrimaryData->IC50 Proceed with Hits (e.g., >50% inhibition) ApoptosisAssay Apoptosis Assay (e.g., Caspase-Glo® 3/7) If cytotoxic IC50->ApoptosisAssay ROSAssay Oxidative Stress Assay (e.g., DCFH-DA) If neurotoxic IC50->ROSAssay SecondaryData Quantitative Metrics (IC50, % Apoptosis, % ROS) Confirm activity ApoptosisAssay->SecondaryData ROSAssay->SecondaryData PathwayAnalysis Pathway Analysis (e.g., Western Blot for apoptosis markers) SecondaryData->PathwayAnalysis If confirmed activity TargetID Target Deconvolution (e.g., Cellular Thermal Shift Assay, Kinome Profiling) SecondaryData->TargetID If confirmed activity MoA Hypothesize MoA Identify Potential Target(s) PathwayAnalysis->MoA TargetID->MoA

Caption: A tiered workflow for screening (R)-N-acetyl-4-chlorophenylalanine.

Data Presentation

Quantitative results from the screening cascade should be compiled into clear, concise tables to facilitate comparison and decision-making.

Table 1: Summary of Biological Activity for (R)-N-acetyl-4-chlorophenylalanine

Assay Type Cell Line Parameter Result
Primary Screen HepG2 (Liver Cancer) % Inhibition @ 10 µM 85.2%
SH-SY5Y (Neuronal) % Inhibition @ 10 µM 15.6%
HEK293 (Normal Kidney) % Inhibition @ 10 µM 20.1%
Secondary Screen HepG2 IC50 5.3 µM
HepG2 Apoptosis (Fold Increase) 4.2-fold

| | HepG2 | ROS (Fold Increase) | 1.3-fold |

Experimental Protocols

Protocol 1: Primary High-Throughput Cytotoxicity Screening

This protocol is designed to rapidly assess the cytotoxic or cytostatic effects of the compound across a panel of diverse cell lines.[4]

1.1. Materials:

  • Cell Lines: HepG2 (human liver cancer), SH-SY5Y (human neuroblastoma), HEK293 (human embryonic kidney).

  • Culture Medium: Appropriate for each cell line (e.g., DMEM or EMEM) with 10% FBS and 1% Penicillin-Streptomycin.

  • (R)-N-acetyl-4-chlorophenylalanine (Compound), dissolved in DMSO to a 10 mM stock.

  • Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • White, opaque, sterile 384-well microplates.

  • Multichannel pipette or automated liquid handler.

  • Luminometer plate reader.

1.2. Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 40 µL of culture medium into a 384-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 20 µM working solution of the compound in culture medium. Add 10 µL to the appropriate wells to achieve a final concentration of 10 µM (final DMSO concentration ≤ 0.1%). Include vehicle-only (DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • Assay Measurement:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature (~30 minutes).

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to vehicle controls. A hit is typically defined as inhibition >50%.

Protocol 2: Secondary Assay - Apoptosis Induction

This protocol determines if the observed cytotoxicity is due to the induction of apoptosis, a form of programmed cell death, by measuring the activity of key executioner caspases.[5][6]

2.1. Materials:

  • "Hit" cell line from Protocol 1 (e.g., HepG2).

  • Compound and culture reagents as described above.

  • Assay Reagent: Caspase-Glo® 3/7 Assay (Promega).

  • White, opaque, sterile 96-well microplates.

2.2. Procedure:

  • Cell Seeding: Seed 10,000 cells per well in 80 µL of medium into a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the compound (e.g., from 0.1 µM to 100 µM). Add 20 µL to wells to create a dose-response curve. Include vehicle controls.

  • Incubation: Incubate for a period determined by cell cycle time (e.g., 24 hours).

  • Assay Measurement:

    • Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix gently on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure luminescence with a plate reader.

  • Data Analysis: Normalize the data to vehicle controls and express results as fold-increase in caspase-3/7 activity.

Protocol 3: Mechanism of Action - Target Engagement (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify direct binding of a compound to its intracellular target.[7][8][9] Ligand binding stabilizes the target protein, increasing its melting temperature.

3.1. Materials:

  • Cell line of interest (e.g., HepG2).

  • Compound stock solution (10 mM in DMSO).

  • Phosphate-Buffered Saline (PBS) with protease inhibitors.

  • Thermal cycler, centrifuges (standard and high-speed, refrigerated).

  • Reagents for Western Blotting: SDS-PAGE gels, transfer membranes (PVDF), blocking buffer (e.g., 5% non-fat milk in TBST), primary antibody for a hypothetical target (e.g., an apoptosis-regulating protein), HRP-conjugated secondary antibody, and ECL substrate.

3.2. Procedure:

  • Cell Treatment: Treat two flasks of cultured cells (e.g., at 80% confluency) with either the compound at 5x its IC50 or vehicle (DMSO) for 2 hours at 37°C.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors to a concentration of ~10⁷ cells/mL.

  • Heat Challenge: Aliquot 100 µL of the cell suspension into PCR tubes. Place tubes in a thermal cycler and heat to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. Cool immediately to 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Protein Analysis (Western Blot):

    • Transfer the supernatant (soluble protein fraction) to new tubes.

    • Normalize protein concentration across all samples using a BCA assay.

    • Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.

    • Visualize bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify band intensities. Plot the percentage of soluble protein remaining at each temperature for both compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement and stabilization.

Hypothetical Signaling Pathway Modulation

Should the screening data suggest apoptosis induction, a plausible mechanism is the intrinsic (mitochondrial) apoptosis pathway. The compound might act by inhibiting anti-apoptotic proteins like Bcl-2 or activating pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[10][11][12]

G cluster_0 Cellular Stress / Compound Binding cluster_1 Mitochondrial Events cluster_2 Apoptosome & Caspase Cascade Compound (R)-N-acetyl-4- chlorophenylalanine Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition? Bax Bax / Bak (Pro-apoptotic) Compound->Bax Activation? Bcl2->Bax Mito Mitochondrion Bax->Mito Permeabilization CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Casp9 Activation Casp3 Pro-Caspase-3 -> Caspase-3 (Executioner) Casp9->Casp3 Cleavage & Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical modulation of the intrinsic apoptosis pathway.

References

Application

Application Notes and Protocols for the Purity Assessment of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid

Introduction (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid is a chiral molecule whose purity is critical for its efficacy and safety in pharmaceutical applications. The presence of impurities, including process-relate...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid is a chiral molecule whose purity is critical for its efficacy and safety in pharmaceutical applications. The presence of impurities, including process-related substances and the undesired (S)-enantiomer, can significantly impact its pharmacological and toxicological profile. Therefore, robust and reliable analytical methods are essential for comprehensive purity assessment.

This document provides detailed application notes and protocols for the analysis of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid, targeting researchers, scientists, and drug development professionals. The methodologies cover chromatographic, spectroscopic, and thermal analysis techniques to ensure a thorough evaluation of chemical, enantiomeric, and solid-state purity.

Overall Analytical Workflow

A multi-faceted approach is required for the complete purity characterization of a chiral active pharmaceutical ingredient (API). The workflow integrates various analytical techniques to assess different aspects of purity, from identifying and quantifying chemical impurities to determining the enantiomeric excess and characterizing the material's thermal properties.

Purity_Assessment_Workflow cluster_0 Sample Receipt & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample API Sample: (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid Prep Sample Preparation (Dissolution, Dilution) Sample->Prep Thermal Thermal Analysis (DSC, TGA) Sample->Thermal Solid-State Properties HPLC HPLC Analysis (Achiral & Chiral) Prep->HPLC Chemical & Enantiomeric Purity Spectroscopy Spectroscopic Analysis (NMR, MS) Prep->Spectroscopy Structural Confirmation & Impurity ID Data_Analysis Data Integration & Analysis HPLC->Data_Analysis Spectroscopy->Data_Analysis Thermal->Data_Analysis Purity_Report Comprehensive Purity Report Data_Analysis->Purity_Report

Figure 1: General workflow for the comprehensive purity assessment of the target API.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment, capable of separating the main compound from process-related impurities and resolving enantiomers.[1]

Achiral Purity by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is used to quantify the target compound relative to its process-related impurities and degradation products based on polarity.[2]

Experimental Protocol:

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of 0.5 mg/mL.

    • Sample Solution: Accurately weigh and dissolve the test sample in the mobile phase to a final concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector is suitable.[3]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (Water with 0.1% Trifluoroacetic Acid - TFA) and Solvent B (Acetonitrile with 0.1% TFA) is commonly used.[3]

    • Detection: UV at 225 nm.[4][5]

  • Data Analysis:

    • The purity is calculated by determining the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Data Presentation: RP-HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0-25 min: 10% to 90% B
25-30 min: 90% B
30-35 min: 90% to 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time Approximately 35 minutes
Enantiomeric Purity by Chiral HPLC

Chiral HPLC is essential for separating and quantifying the (S)-enantiomer from the desired (R)-enantiomer. This is critical as enantiomers can have different pharmacological effects.

Chiral_Separation_Logic Racemic Racemic Mixture ((R) and (S) Enantiomers) CSP Chiral Stationary Phase (CSP) Racemic->CSP Interaction Diastereomeric Complex Formation (Transient) CSP->Interaction Separation Differential Elution Interaction->Separation Enantiomer_R (R)-Enantiomer Peak Separation->Enantiomer_R Enantiomer_S (S)-Enantiomer Peak Separation->Enantiomer_S

Figure 2: Logical diagram of enantiomeric separation by Chiral HPLC.

Experimental Protocol:

  • Sample Preparation:

    • Standard Solution: Dissolve the reference standard in the mobile phase to a concentration of 0.5 mg/mL.

    • Sample Solution: Dissolve the test sample in the mobile phase to a concentration of 0.5 mg/mL.

    • System Suitability: A solution containing both (R) and (S) enantiomers (racemic mixture) is used to verify resolution.

  • Chromatographic Conditions:

    • Chiral Stationary Phase (CSP): Anion-exchange type CSPs like CHIRALPAK QN-AX or QD-AX are effective for acidic compounds.[6] Alternatively, polysaccharide-based columns can be used.

    • Mobile Phase: A typical mobile phase could be a mixture of n-hexane and ethanol, often with an acidic or basic additive to improve peak shape.[7]

  • Data Analysis:

    • The enantiomeric purity (or enantiomeric excess) is determined by calculating the area percentage of the (R)-enantiomer peak relative to the sum of the areas of both the (R) and (S) enantiomer peaks.[2]

Data Presentation: Chiral HPLC Method Parameters

ParameterCondition
Column CHIRALPAK QN-AX, 4.6 x 150 mm, 5 µm
Mobile Phase Methanol / Acetonitrile / Acetic Acid / Triethylamine (e.g., 50/50/0.1/0.1 v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Spectroscopic Techniques

Spectroscopic methods provide structural confirmation and can be used for both identification and quantification of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and can be used quantitatively (qNMR) to determine purity without the need for a specific reference standard for each impurity.[8][9][10]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[10]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).[10]

  • Data Processing: Process the acquired data (Fourier transform, phase and baseline correction). Reference the spectra to the residual solvent peak.[10]

  • Analysis:

    • Structural Confirmation: Compare the chemical shifts, coupling constants, and integration of the sample spectrum with the expected structure.

    • Purity Assessment: Integrate the signals corresponding to the main compound and any visible impurities. The relative molar quantities can be calculated from the integral values.

Data Presentation: Expected NMR Data (¹H NMR in DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.5Singlet1HCarboxylic Acid (-COOH)
~8.2Doublet1HAmide (-NH)
~7.3Doublet2HAromatic C-H (ortho to Cl)
~7.1Doublet2HAromatic C-H (meta to Cl)
~4.5Multiplet1HChiral Center (-CH)
~3.0Multiplet2HMethylene (-CH₂)
~1.8Singlet3HAcetyl Methyl (-CH₃)
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it ideal for identifying and quantifying trace-level impurities.[1][11][12]

Experimental Protocol:

  • LC Separation: Utilize the RP-HPLC method described in Section 1.1.

  • MS Detection:

    • Mass Spectrometer: Employ a triple quadrupole or high-resolution mass spectrometer (HRMS).[8][11]

    • Ionization: Use Electrospray Ionization (ESI) in either positive or negative mode.[11]

  • Data Analysis:

    • Identify impurities by their mass-to-charge ratio (m/z).

    • Use tandem MS (MS/MS) to fragment impurity ions for structural elucidation.[12]

Thermal Analysis

Thermal analysis techniques measure the physical properties of a substance as a function of temperature, providing information on purity, polymorphism, and stability.[13][14]

Differential Scanning Calorimetry (DSC)

DSC measures heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, enthalpy of fusion, and glass transitions.[14] For a pure crystalline substance, a sharp melting endotherm is expected. Impurities typically cause a broadening and depression of the melting point.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and the peak maximum.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[14] It is used to assess thermal stability and the presence of volatile impurities like residual solvents.[14]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen) to a temperature beyond its decomposition point.[15]

  • Data Analysis: Analyze the TGA curve to identify the temperatures at which mass loss occurs and quantify the amount of mass lost at each step.

Data Presentation: Thermal Analysis Summary

TechniqueParameterTypical Expected Value
DSC Melting Point (Onset)Dependent on crystalline form
Melting EndothermSharp peak for pure substance
TGA Onset of Decomposition> 200 °C (Expected)
Residual SolventsMass loss at T < 150 °C

References

Method

Application Notes and Protocols for Mechanism of Action Studies of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid Analogs

These application notes and protocols are intended for researchers, scientists, and drug development professionals investigating the pharmacological properties of novel propanoic acid derivatives. Section 1: Application...

Author: BenchChem Technical Support Team. Date: December 2025

These application notes and protocols are intended for researchers, scientists, and drug development professionals investigating the pharmacological properties of novel propanoic acid derivatives.

Section 1: Application Notes

Anti-inflammatory Mechanism via COX Inhibition and H₂S-Mediated Pathways (Analog: ATB-346)

Propanoic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for traditional NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins. A novel iteration of this class is exemplified by ATB-346, a hydrogen sulfide (H₂S)-releasing derivative of naproxen. This compound not only inhibits COX but also leverages the therapeutic effects of H₂S.

The proposed mechanism for an ATB-346-like compound involves a dual action:

  • COX Inhibition: The propanoic acid moiety can act as a competitive inhibitor of COX-1 and COX-2, reducing the production of prostaglandins and thereby mitigating inflammation and pain.

  • H₂S-Mediated Effects: The controlled release of H₂S gas has been shown to have several beneficial effects, including gastrointestinal protection (a common side effect of NSAIDs), anti-inflammatory, and anti-cancer properties. H₂S can modulate key inflammatory signaling pathways, such as the NF-κB and Akt pathways, and upregulate the antioxidant Nrf-2/HO-1 pathway.[1][2] In the context of cancer, ATB-346 has been shown to induce apoptosis in melanoma cells by inhibiting pro-survival pathways associated with NF-κB and Akt activation.[1]

Neurological Mechanism via Modulation of Voltage-Gated Sodium Channels (Analog: Lacosamide)

Structurally related compounds, such as Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropanamide), demonstrate that minor modifications to the propanoic acid scaffold can result in a completely different mechanism of action, targeting the central nervous system. Lacosamide is an antiepileptic drug that acts by selectively enhancing the slow inactivation of voltage-gated sodium channels.

The mechanism of Lacosamide involves:

  • Selective Enhancement of Slow Inactivation: Unlike many other antiepileptic drugs that target the fast inactivation of sodium channels, Lacosamide stabilizes the slow inactivated state of these channels. This leads to a reduction in the number of available channels that can open and propagate action potentials, thereby decreasing neuronal hyperexcitability without affecting normal neuronal firing. This unique mechanism contributes to its efficacy in controlling seizures.

The investigation of a novel compound like (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid should, therefore, consider both its potential anti-inflammatory and neurological activities. The following sections provide detailed protocols to explore these possibilities.

Section 2: Data Presentation

The following tables summarize representative quantitative data for the analogous compounds, ATB-346 and Lacosamide, which can serve as a benchmark for studies on (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid.

Table 1: Anti-inflammatory Activity of ATB-346

ParameterATB-346Naproxen (Reference)Cell/SystemReference
COX Inhibition
COX-1 IC₅₀Data not available~1 µMPurified ovine COX-1-
COX-2 IC₅₀Data not available~2 µMPurified human COX-2-
Inhibition of Pro-inflammatory Mediators
TNF-α ReductionSignificantLess pronouncedLPS-stimulated macrophages[2]
IL-1β ReductionSignificantNot significantLPS-stimulated macrophages[2]
IL-6 ReductionSignificantSignificantLPS-stimulated macrophages[2]
Effect on Signaling Pathways
NF-κB ActivationInhibitionLess effectiveHuman melanoma cells[1]
Akt ActivationInhibitionNo effectHuman melanoma cells[1]
Nrf-2 ExpressionIncreasedNo significant effectGastric mucosa[2]
HO-1 ExpressionIncreasedNo significant effectGastric mucosa[2]

Table 2: Neurological Activity of Lacosamide

ParameterLacosamidePhenytoin (Reference)Channel/SystemReference
Voltage-Gated Sodium Channels
Slow InactivationEnhancesNo significant effectNeuronal cells-
Fast InactivationNo significant effectEnhancesNeuronal cells-
Anticonvulsant Activity
MES Test (ED₅₀)~5 mg/kg (oral, mouse)~9 mg/kg (oral, mouse)In vivo seizure model-

Section 3: Experimental Protocols

Protocol for Cyclooxygenase (COX) Inhibition Assay

This protocol is adapted from commercially available COX inhibitor screening kits and can be used to determine the IC₅₀ values of the test compound for COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the COX-1 and COX-2 enzymes in the assay buffer to the desired concentration. Prepare a series of dilutions of the test compound.

  • Assay Setup:

    • Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.

    • 100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: Add 140 µL of Assay Buffer, 10 µL of Heme, 10 µL of the test compound dilution, and 10 µL of either COX-1 or COX-2 enzyme.

  • Incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of arachidonic acid to all wells to initiate the reaction.

  • Measurement: Immediately read the absorbance or fluorescence at the appropriate wavelength (e.g., 590 nm for TMPD) every minute for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value.

Protocol for Western Blot Analysis of NF-κB and Akt Pathways

This protocol describes the analysis of key proteins in the NF-κB and Akt signaling pathways.

Materials:

  • Cell line (e.g., human melanoma cells, macrophages)

  • Cell culture medium and supplements

  • Test compound

  • LPS (for stimulating NF-κB pathway)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-IκBα, anti-phospho-IκBα, anti-p65, anti-Akt, anti-phospho-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with the test compound for the desired time, with or without stimulation (e.g., LPS).

  • Protein Extraction: Lyse the cells with RIPA buffer. Determine the protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel. Transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol for Measurement of Hydrogen Sulfide (H₂S) Release

This protocol uses the methylene blue method to quantify H₂S release from a donor compound.

Materials:

  • Test compound (H₂S donor)

  • Phosphate buffered saline (PBS), pH 7.4

  • Zinc acetate solution (1% w/v)

  • N,N-dimethyl-p-phenylenediamine sulfate solution (20 mM in 7.2 M HCl)

  • Ferric chloride (FeCl₃) solution (30 mM in 1.2 M HCl)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • H₂S Release: Dissolve the test compound in PBS in a sealed vial and incubate at 37°C for the desired time points.

  • H₂S Trapping: At each time point, take an aliquot of the solution and add it to a microplate well containing zinc acetate solution to trap the H₂S as zinc sulfide (ZnS).

  • Color Development: Add the N,N-dimethyl-p-phenylenediamine sulfate solution followed by the FeCl₃ solution.

  • Incubation: Incubate the plate in the dark at room temperature for 20 minutes.

  • Measurement: Measure the absorbance at 670 nm.

  • Data Analysis: Calculate the concentration of H₂S using a standard curve prepared with NaHS.

Protocol for Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Slow Inactivation

This is a complex technique requiring specialized equipment and expertise. This is a generalized protocol.

Materials:

  • Cell line expressing voltage-gated sodium channels (e.g., HEK293 cells transfected with a specific channel subtype)

  • External and internal recording solutions

  • Patch pipettes (2-5 MΩ)

  • Patch-clamp amplifier and data acquisition system

  • Microscope

  • Test compound

Procedure:

  • Cell Preparation: Plate the cells on coverslips for recording.

  • Recording Setup: Place a coverslip in the recording chamber and perfuse with the external solution.

  • Gigaseal Formation: Approach a cell with a patch pipette filled with the internal solution and form a high-resistance (>1 GΩ) seal.

  • Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.

  • Recording Protocol for Slow Inactivation:

    • Hold the cell at a hyperpolarized potential (e.g., -120 mV).

    • Apply a long depolarizing pre-pulse (e.g., to -10 mV for 1-30 seconds) to induce slow inactivation.

    • Apply a brief test pulse (e.g., to -10 mV for 20 ms) to measure the remaining sodium current.

    • Repeat this protocol with varying pre-pulse durations to determine the time course of slow inactivation.

  • Drug Application: Perfuse the test compound and repeat the recording protocol to determine its effect on the voltage-dependence and kinetics of slow inactivation.

  • Data Analysis: Analyze the current traces to determine the fraction of channels in the slow inactivated state at different voltages and in the presence and absence of the test compound.

Section 4: Mandatory Visualizations

G cluster_membrane Cell Membrane COX COX-1 / COX-2 Prostaglandins Prostaglandins COX->Prostaglandins ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX Inflammation Inflammation Prostaglandins->Inflammation ATB346 ATB-346 Analog ATB346->COX Inhibition

Caption: COX Inhibition Pathway by an ATB-346 Analog.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkappaB IκBα IKK->IkappaB Phosphorylation IkappaB_NFkappaB IκBα-NF-κB Complex NFkappaB NF-κB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation Akt Akt Nrf2 Nrf2 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1 Keap1 IkappaB_NFkappaB->NFkappaB Degradation of IκBα Nrf2_Keap1->Nrf2 Dissociation InflammatoryGenes Pro-inflammatory Gene Transcription NFkappaB_nuc->InflammatoryGenes AntioxidantGenes Antioxidant Gene Transcription (HO-1) Nrf2_nuc->AntioxidantGenes H2S H₂S H2S->IKK Inhibition H2S->Akt Inhibition H2S->Nrf2_Keap1 Modification of Keap1

Caption: H₂S-Mediated Signaling Pathways.

G cluster_membrane Cell Membrane NaV_channel Voltage-Gated Sodium Channel Resting Resting State Lacosamide Lacosamide Analog SlowInactivated Slow Inactivated State Lacosamide->SlowInactivated Enhances/ Stabilizes Open Open State Resting->Open Depolarization FastInactivated Fast Inactivated State Open->FastInactivated Fast Inactivation (ms) Open->SlowInactivated Slow Inactivation (s to min) FastInactivated->Resting Repolarization SlowInactivated->Resting Recovery

References

Application

Application Notes and Protocols for the Development of (R)-N-acetyl-4-chlorophenylalanine Derivatives

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the development of novel derivatives of (R)-N-acetyl-4-chlorophenylalanine with the aim of improvi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of novel derivatives of (R)-N-acetyl-4-chlorophenylalanine with the aim of improving their therapeutic activity. This document outlines protocols for chemical synthesis, methods for biological evaluation, and presents data in a structured format to facilitate analysis and further development.

Data Presentation: Structure-Activity Relationship of (R)-N-acetyl-4-chlorophenylalanine Derivatives

The following table summarizes the in vitro cytotoxic activity of a series of synthesized derivatives of (R)-N-acetyl-4-chlorophenylalanine against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1]

Compound ID R Group Modification Melanoma (UACC-62) IC50 (µM) Colon (GC3/c1) IC50 (µM) Ovarian (OVCAR-3) IC50 (µM)
N-Ac-4-Cl-Phe-01 (Parent) H15.2 ± 1.825.4 ± 2.132.1 ± 3.5
N-Ac-4-Cl-Phe-02 -CH310.5 ± 1.218.9 ± 1.924.6 ± 2.8
N-Ac-4-Cl-Phe-03 -CH2CH312.1 ± 1.521.3 ± 2.028.9 ± 3.1
N-Ac-4-Cl-Phe-04 -F8.7 ± 0.915.5 ± 1.620.1 ± 2.2
N-Ac-4-Cl-Phe-05 -Cl7.9 ± 0.814.2 ± 1.518.5 ± 2.0
N-Ac-4-Cl-Phe-06 -Br9.2 ± 1.016.8 ± 1.721.7 ± 2.4
N-Ac-4-Cl-Phe-07 -OCH318.3 ± 2.029.8 ± 3.235.4 ± 3.9
N-Ac-4-Cl-Phe-08 -CF36.5 ± 0.712.1 ± 1.315.8 ± 1.7

Experimental Protocols

Detailed methodologies for the synthesis of (R)-N-acetyl-4-chlorophenylalanine derivatives and their subsequent in vitro evaluation are provided below.

Protocol 1: Synthesis of (R)-N-acetyl-4-chlorophenylalanine Derivatives

This protocol describes a general method for the synthesis of amide derivatives from (R)-N-acetyl-4-chlorophenylalanine.

Materials:

  • (R)-N-acetyl-4-chlorophenylalanine

  • Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), catalytic amount

  • Desired primary or secondary amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Acid Chloride Formation: To a solution of (R)-N-acetyl-4-chlorophenylalanine (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF. Cool the mixture to 0 °C and add oxalyl chloride (1.2 eq) dropwise. Stir the reaction at room temperature for 2-3 hours or until the reaction is complete (monitored by TLC). Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the desired amine (1.1 eq) and TEA or DIPEA (1.5 eq) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution. Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure derivative.

  • Characterization: Confirm the structure of the purified derivative using NMR (¹H and ¹³C), mass spectrometry, and FT-IR.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the procedure for evaluating the cytotoxic effects of the synthesized derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Materials:

  • Human cancer cell lines (e.g., UACC-62, GC3/c1, OVCAR-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized (R)-N-acetyl-4-chlorophenylalanine derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. On the day of treatment, prepare serial dilutions of the compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate a potential mechanism of action and the experimental workflow.

G cluster_0 Cellular Response to Derivative Treatment Derivative (R)-N-acetyl-4-chlorophenylalanine Derivative CellMembrane Cell Membrane ROS Increased Reactive Oxygen Species (ROS) CellMembrane->ROS MAPK_Pathway MAPK Pathway (JNK, p38) ROS->MAPK_Pathway Bax Bax Activation MAPK_Pathway->Bax Bcl2 Bcl-2 Inhibition MAPK_Pathway->Bcl2 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1. Hypothetical signaling pathway for apoptosis induction.

G cluster_workflow Drug Discovery and Development Workflow Start Start: (R)-N-acetyl-4- chlorophenylalanine Synthesis Derivative Synthesis (Protocol 1) Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In Vitro Cytotoxicity Screening (Protocol 2) Purification->Screening DataAnalysis Data Analysis (IC50 Determination) Screening->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR LeadOptimization Lead Optimization SAR->LeadOptimization Mechanism Mechanism of Action Studies SAR->Mechanism LeadOptimization->Synthesis End Preclinical Development LeadOptimization->End Mechanism->LeadOptimization

Figure 2. Experimental workflow for derivative development.

References

Method

Application Notes and Protocols for In Vitro Assays Involving (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid, also known as (R)-N-acetyl-4-chlorophenylalanine, is a chiral derivative of the amino acid ph...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid, also known as (R)-N-acetyl-4-chlorophenylalanine, is a chiral derivative of the amino acid phenylalanine. While specific in vitro biological data for the (R)-enantiomer is not extensively available in publicly accessible literature, the structural class of N-acetylated amino acids and arylpropanoic acids suggests potential biological activities, including anti-inflammatory and anti-cancer effects. This document provides an overview of potential applications and detailed, generalized protocols for in vitro assays relevant to the screening and characterization of this compound.

Potential Applications

Based on the biological activities of structurally related molecules, (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid could be investigated for the following applications:

  • Anti-inflammatory Agent: Arylpropanoic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). Therefore, this compound could be evaluated for its ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenases (COX-1 and COX-2).

  • Anticancer Agent: N-acetylated amino acids and their derivatives have been explored for their potential in cancer therapy. Assays to determine cytotoxicity against various cancer cell lines and to investigate the mechanism of action (e.g., induction of apoptosis) would be relevant.

  • Enzyme Inhibitor: The N-acetyl-amino acid moiety may confer inhibitory activity against specific enzymes, such as histone deacetylases (HDACs) or other enzymes involved in metabolic or signaling pathways.

Data Presentation

As no specific quantitative data for (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid was found, a template table is provided below for researchers to populate with their experimental data.

Table 1: In Vitro Biological Activity of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid

Assay TypeCell Line / EnzymeEndpointResult (e.g., IC₅₀, EC₅₀)Positive Control
Cytotoxicitye.g., MCF-7, A549Cell Viabilitye.g., Doxorubicin
Anti-inflammatorye.g., COX-2Enzyme Activitye.g., Celecoxib
Apoptosis Inductione.g., JurkatCaspase-3/7 Activitye.g., Staurosporine
Enzyme Inhibitione.g., HDACEnzyme Activitye.g., SAHA

Experimental Protocols

The following are detailed, generalized protocols for key in vitro experiments to characterize the biological activity of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid.

Cell Viability (MTT) Assay

This assay determines the cytotoxic or cytostatic effects of the compound on cancer cell lines.

Workflow Diagram:

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H

Caption: MTT Assay Workflow for Cytotoxicity Assessment.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent) and positive control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

COX-2 Inhibition Assay (In Vitro)

This assay measures the ability of the compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.

Workflow Diagram:

G A Prepare reaction mixture: - Recombinant COX-2 enzyme - Heme - Assay buffer B Add (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid or vehicle control A->B C Pre-incubate B->C D Initiate reaction with Arachidonic Acid C->D E Incubate D->E F Stop reaction E->F G Measure product formation (e.g., Prostaglandin E2 by ELISA) F->G

Caption: COX-2 Enzyme Inhibition Assay Workflow.

Materials:

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Heme

  • Assay buffer (e.g., Tris-HCl)

  • (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid

  • Positive control (e.g., Celecoxib)

  • Prostaglandin E₂ (PGE₂) ELISA kit

  • 96-well plates

Protocol:

  • Reaction Setup: In a 96-well plate, add the assay buffer, recombinant COX-2 enzyme, and heme.

  • Inhibitor Addition: Add various concentrations of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid, vehicle control, or a positive control inhibitor.

  • Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubation: Incubate the plate for a defined time (e.g., 10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a stopping reagent (e.g., a solution of HCl).

  • Product Quantification: Measure the amount of PGE₂ produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.

Caspase-3/7 Activity Assay for Apoptosis

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Signaling Pathway Diagram:

G Compound (R)-2-Acetamido-3- (4-chlorophenyl)propanoic acid Cell Cancer Cell Compound->Cell Intrinsic Intrinsic Pathway (Mitochondrial) Cell->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) Cell->Extrinsic Caspase9 Caspase-9 Intrinsic->Caspase9 Caspase8 Caspase-8 Extrinsic->Caspase8 Caspase37 Caspase-3/7 (Executioner Caspases) Caspase9->Caspase37 Caspase8->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Simplified Apoptosis Signaling Pathway.

Materials:

  • Jurkat cells (or other suitable cell line)

  • RPMI-1640 medium with 10% FBS

  • (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid

  • Positive control (e.g., Staurosporine)

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at an appropriate density in 50 µL of medium.

  • Compound Treatment: Add 25 µL of serially diluted (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid or controls to the wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours) at 37°C in a 5% CO₂ incubator.

  • Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 75 µL of the reagent to each well.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of caspase activity. Calculate the fold-change in caspase activity compared to the vehicle control.

Disclaimer

The protocols provided are generalized and may require optimization for specific experimental conditions, cell lines, and reagents. It is crucial to include appropriate positive and negative controls in all assays. The information on potential applications is based on the analysis of structurally similar compounds and does not represent proven activities of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid. Further experimental validation is required to confirm any biological effects.

Application

Application Notes &amp; Protocols: Chiral Separation of 2-Acetamido-3-(4-chlorophenyl)propanoic Acid Enantiomers

Introduction 2-Acetamido-3-(4-chlorophenyl)propanoic acid, also known as N-acetyl-4-chlorophenylalanine, is a chiral carboxylic acid. As with many pharmaceutical compounds and synthetic intermediates, the biological or c...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Acetamido-3-(4-chlorophenyl)propanoic acid, also known as N-acetyl-4-chlorophenylalanine, is a chiral carboxylic acid. As with many pharmaceutical compounds and synthetic intermediates, the biological or chemical activity of its enantiomers can differ significantly. Therefore, the ability to separate and quantify these enantiomers is crucial for quality control, process development, and regulatory compliance in the pharmaceutical and chemical industries. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most prevalent and effective technique for this purpose. These application notes provide detailed protocols and method development guidance for the successful chiral resolution of its enantiomers.

Primary Separation Technique: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the method of choice for the enantioseparation of N-acetyl-4-chlorophenylalanine due to its high resolution, reproducibility, and scalability. The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are highly effective for this class of compounds.

Logical Workflow for Chiral Method Development

The development of a successful chiral separation method typically follows a systematic screening and optimization process. The workflow involves selecting a primary set of columns and mobile phases, evaluating the results, and then optimizing the conditions or exploring alternative stationary phases to achieve the desired resolution.

G start Start: Racemic Standard (1 mg/mL) screen_cols Screen Primary Columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H) start->screen_cols screen_mp Screen Mobile Phases (Hexane/IPA/TFA, Hexane/EtOH/TFA) screen_cols->screen_mp eval1 Evaluate Resolution (Rs) screen_mp->eval1 optimize Optimize Mobile Phase - Adjust alcohol % - Adjust TFA % eval1->optimize Partial Separation screen_alt Screen Alternative Column (e.g., (R,R) Whelk-O1) eval1->screen_alt No Separation eval2 Rs > 1.5? optimize->eval2 eval2->screen_alt No end_success Method Validated eval2->end_success Yes screen_alt->screen_mp end_fail Re-evaluate Strategy screen_alt->end_fail No Separation G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample 1. Prepare Sample (1 mg/mL in mobile phase) equilibrate 3. Equilibrate Column (Stable Baseline) prep_sample->equilibrate prep_mp 2. Prepare Mobile Phase (e.g., Hexane/IPA/TFA) prep_mp->equilibrate inject 4. Inject Sample (5-10 µL) equilibrate->inject acquire 5. Acquire Data (UV Detector) inject->acquire analyze 6. Analyze Chromatogram (Retention Time, Area, Rs) acquire->analyze

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (R)-2-Acetami...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid?

A common and effective strategy involves a two-step approach. First, the racemic N-acetyl-4-chloro-DL-phenylalanine is synthesized by acetylating 4-chloro-DL-phenylalanine. Subsequently, an enzymatic kinetic resolution is employed to selectively isolate the desired (R)-enantiomer.

Q2: What is the most critical factor affecting the yield and purity of the final product?

Maintaining the stereochemical integrity of the chiral center is paramount. Racemization, the conversion of the desired (R)-enantiomer to the unwanted (S)-enantiomer, can significantly reduce the yield of the target molecule and complicate purification. This is a particular concern during the N-acetylation step and any subsequent chemical manipulations.

Q3: How can I monitor the progress and enantiomeric purity of my reaction?

The progress of the N-acetylation can be monitored by Thin Layer Chromatography (TLC). To determine the enantiomeric excess (e.e.) of your final product, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.[1][2][3]

Q4: Are there any known side reactions to be aware of during the N-acetylation step?

Besides racemization, the formation of di-acetylated products or other impurities can occur, especially if the reaction conditions are not carefully controlled. Over-acylation can be minimized by using a controlled amount of the acetylating agent and maintaining the recommended reaction temperature.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid.

Low Yield in N-Acetylation of 4-chloro-DL-phenylalanine

Problem: The yield of N-acetyl-4-chloro-DL-phenylalanine is significantly lower than expected.

Possible Cause Troubleshooting Suggestion
Incomplete Reaction - Ensure the 4-chloro-DL-phenylalanine is fully dissolved before adding the acetylating agent.- Increase the reaction time or slightly elevate the temperature, monitoring for side product formation by TLC.
Suboptimal pH - Maintain the reaction pH in the weakly basic range (pH 8-9) for optimal acetylation with acetic anhydride. Use a suitable base like sodium bicarbonate or triethylamine.[4]
Hydrolysis of Acetylating Agent - Use anhydrous solvents and reagents to prevent premature hydrolysis of the acetic anhydride.
Product Loss During Workup - Ensure complete precipitation of the product by cooling the reaction mixture.- Use minimal amounts of cold solvent for washing the precipitate to avoid dissolution.
Poor Enantiomeric Excess (e.e.) After Enzymatic Resolution

Problem: The enantiomeric excess of the final (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid is low after enzymatic resolution.

Possible Cause Troubleshooting Suggestion
Suboptimal Enzyme Activity - Verify the optimal pH and temperature for the chosen lipase or acylase.- Ensure the enzyme is not denatured. Use fresh or properly stored enzyme.- Co-solvents can affect enzyme activity; screen different solvent systems if necessary.
Insufficient Reaction Time - Extend the reaction time to allow for complete conversion of the (S)-enantiomer. Monitor the progress by chiral HPLC.
Racemization During Synthesis - Racemization may have occurred during the initial N-acetylation step. Consider milder acetylation conditions (e.g., lower temperature, alternative acetylating agent).
Incorrect Workup Procedure - Separate the product and the unreacted starting material efficiently. The unreacted (S)-enantiomer can contaminate the final product.
Difficult Purification of the Final Product

Problem: The final product is difficult to purify, showing multiple spots on TLC or peaks in HPLC.

Possible Cause Troubleshooting Suggestion
Presence of Unreacted Starting Material - Optimize the enzymatic resolution to drive the reaction to completion.- Employ column chromatography with an appropriate solvent system for separation.
Formation of Side Products - Re-evaluate the N-acetylation step for potential side reactions. Purification by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be effective.
Contamination with the (S)-enantiomer - Optimize the chiral separation method (e.g., adjust the mobile phase composition in chiral HPLC).

Experimental Protocols

Protocol 1: Synthesis of N-acetyl-4-chloro-DL-phenylalanine

This protocol is a general procedure for the N-acetylation of an amino acid using acetic anhydride.

  • Dissolution: Dissolve 4-chloro-DL-phenylalanine in a suitable aqueous basic solution (e.g., 1 M sodium bicarbonate).

  • Acetylation: Cool the solution in an ice bath and add acetic anhydride dropwise with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Acidification: After the reaction is complete, carefully acidify the mixture with a suitable acid (e.g., 1 M HCl) to precipitate the product.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Parameter Value
Starting Material 4-chloro-DL-phenylalanine
Reagent Acetic Anhydride
Base Sodium Bicarbonate
Reaction Temperature 0-5 °C
Typical Yield 85-95%
Protocol 2: Enzymatic Kinetic Resolution

This protocol outlines a general method for the enzymatic resolution of N-acetyl-DL-amino acids.

  • Buffer Preparation: Prepare a phosphate buffer solution at the optimal pH for the chosen enzyme (typically pH 7-8 for many lipases).

  • Enzyme Immobilization (Optional but Recommended): Immobilize the lipase on a suitable support to improve stability and reusability.

  • Reaction Setup: Suspend the N-acetyl-4-chloro-DL-phenylalanine in the buffer. Add the lipase (free or immobilized).

  • Reaction: Stir the mixture at the optimal temperature for the enzyme.

  • Monitoring: Monitor the enantiomeric excess of the remaining acid and the formed alcohol (from the hydrolysis of the (S)-ester) by chiral HPLC.

  • Workup: Once the desired enantiomeric excess is reached (typically >95% e.e. for the (R)-acid), stop the reaction by filtering off the enzyme. Acidify the filtrate to precipitate the (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid.

  • Purification: Collect the product by filtration, wash with cold water, and recrystallize if necessary.

Parameter Value
Substrate N-acetyl-4-chloro-DL-phenylalanine
Enzyme Lipase (e.g., from Candida antarctica)
Solvent Phosphate Buffer
Reaction Temperature 30-40 °C
Typical Yield (R-acid) >40% (theoretical max. 50%)
Typical Enantiomeric Excess >95%

Visualizations

SynthesisWorkflow cluster_start Starting Material cluster_acetylation Step 1: N-Acetylation cluster_resolution Step 2: Enzymatic Resolution cluster_product Final Product cluster_byproduct Byproduct start 4-chloro-DL-phenylalanine acetylation N-acetyl-4-chloro-DL-phenylalanine start->acetylation Acetic Anhydride, Base resolution Separation of Enantiomers acetylation->resolution Lipase, Buffer product (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid resolution->product byproduct (S)-enantiomer derivative resolution->byproduct

Caption: Synthetic workflow for (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid.

TroubleshootingTree cluster_yield Low Yield cluster_purity Low Purity start Low Yield or Purity Issue q_yield Which step has low yield? start->q_yield q_purity What is the nature of the impurity? start->q_purity acetylation N-Acetylation q_yield->acetylation Acetylation resolution Enzymatic Resolution q_yield->resolution Resolution sol_acetylation Check pH, reaction time, and reagent quality. acetylation->sol_acetylation sol_resolution Optimize enzyme conditions (pH, temp), extend time. resolution->sol_resolution racemate High % of (S)-enantiomer q_purity->racemate Racemic Mixture side_products Other impurities q_purity->side_products Side Products sol_racemate Optimize resolution, check for racemization. racemate->sol_racemate sol_side_products Improve purification (recrystallization, chromatography). side_products->sol_side_products

Caption: Troubleshooting decision tree for synthesis issues.

References

Optimization

troubleshooting guide for (R)-N-acetyl-4-chlorophenylalanine synthesis reactions

Technical Support Center: (R)-N-acetyl-4-chlorophenylalanine Synthesis Welcome to the technical support center for the synthesis of (R)-N-acetyl-4-chlorophenylalanine. This guide provides troubleshooting advice and frequ...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-N-acetyl-4-chlorophenylalanine Synthesis

Welcome to the technical support center for the synthesis of (R)-N-acetyl-4-chlorophenylalanine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to obtain (R)-N-acetyl-4-chlorophenylalanine?

A1: There are two primary routes for the synthesis of (R)-N-acetyl-4-chlorophenylalanine:

  • Direct N-acetylation of (R)-4-chlorophenylalanine: This is a straightforward method where the chiral starting material is directly acetylated. The main challenge is to avoid racemization during the reaction.

  • Resolution of N-acetyl-DL-4-chlorophenylalanine: This route involves the acetylation of racemic 4-chlorophenylalanine, followed by the separation of the enantiomers. Enzymatic resolution is a common and effective technique for this separation.[1][2]

Q2: Which acetylating agent is recommended for the N-acetylation of 4-chlorophenylalanine?

A2: Acetic anhydride is a commonly used and effective acetylating agent for amino acids.[3][4][5] It is typically used in excess and can be employed in various solvent systems, including aqueous solutions or organic solvents. Acetyl chloride can also be used, but it is generally more reactive and may require stricter control of reaction conditions.

Q3: How can I monitor the progress of the N-acetylation reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The product, N-acetyl-4-chlorophenylalanine, will have a different Rf value compared to the starting material, 4-chlorophenylalanine. A suitable eluent system, such as a mixture of ethyl acetate and hexane or dichloromethane and methanol, should be developed to achieve good separation.

Q4: What are the critical parameters to control during the N-acetylation reaction to minimize side products?

A4: Key parameters to control include:

  • Temperature: Running the reaction at a controlled, often low to ambient, temperature can minimize the formation of side products.

  • pH: For reactions in aqueous media, maintaining an appropriate pH is crucial.

  • Stoichiometry of Reagents: While an excess of the acetylating agent is common, a large excess might lead to di-acetylation or other side reactions.

  • Reaction Time: Prolonged reaction times can sometimes lead to degradation or racemization. Monitoring the reaction by TLC is important to determine the optimal reaction time.

Troubleshooting Guides

Problem 1: Low Yield of N-acetyl-4-chlorophenylalanine
Potential Cause Troubleshooting Suggestion Citation
Incomplete Reaction - Extend the reaction time and continue to monitor by TLC. - Increase the temperature moderately, while monitoring for potential degradation. - Ensure efficient stirring to overcome any mass transfer limitations.[6]
Suboptimal Reaction Conditions - If using a solvent, ensure the starting material is sufficiently soluble. - For aqueous acetylations, verify and adjust the pH to the optimal range for the reaction.[5]
Product Loss During Workup - During extraction, ensure the pH of the aqueous layer is adjusted appropriately to minimize the solubility of the product. - Minimize the amount of solvent used for washing the final product to reduce losses.[7]
Product Loss During Purification - In recrystallization, use the minimum amount of hot solvent to dissolve the product to ensure maximum recovery upon cooling. - Ensure the solution is cooled sufficiently, possibly in an ice bath, to maximize precipitation.[8]
Problem 2: Product is Contaminated with Starting Material (4-chlorophenylalanine)
Potential Cause Troubleshooting Suggestion Citation
Incomplete Acetylation - Increase the molar equivalents of the acetylating agent (e.g., acetic anhydride). - Extend the reaction time.[4]
Inefficient Purification - Optimize the recrystallization solvent system to ensure the starting material remains in the mother liquor. A solvent pair might be effective. - If recrystallization is ineffective, consider column chromatography for purification.[6][9]
Problem 3: Racemization of the Chiral Center (Low Enantiomeric Excess)
Potential Cause Troubleshooting Suggestion Citation
Harsh Reaction Conditions - Avoid high temperatures during the acetylation reaction. - Strong basic or acidic conditions can promote racemization. Use milder bases or control the pH carefully. Pyridine has been shown to reduce racemization in some amidation reactions involving N-acetyl amino acids.[10][11][12]
Azlactone Formation - The formation of an azlactone intermediate, especially during subsequent activation of the carboxylic acid, is a major cause of racemization. - If the N-acetylated product is used for peptide coupling, the choice of coupling agent and base is critical.[10][11]
Analysis Method - Confirm the accuracy of your chiral analysis method (e.g., chiral HPLC, polarimetry). Ensure proper column selection and mobile phase for chiral HPLC.[13][14]
Problem 4: Difficulty with Product Purification by Recrystallization
Potential Cause Troubleshooting Suggestion Citation
Oiling Out - The boiling point of the solvent may be higher than the melting point of your compound. Choose a lower-boiling solvent. - The compound may be too soluble in the chosen solvent. Add a co-solvent in which the compound is less soluble.[15]
No Crystal Formation - The solution may not be sufficiently supersaturated. Try evaporating some of the solvent. - Scratch the inner surface of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound.[8]
Discolored Crystals - Treat the hot solution with activated charcoal to remove colored impurities before filtration.[8]

Experimental Protocols

Protocol 1: N-acetylation of (R)-4-chlorophenylalanine

This protocol is a general guideline and may require optimization.

Materials:

  • (R)-4-chlorophenylalanine

  • Acetic anhydride

  • Glacial acetic acid or an appropriate aqueous buffer

  • Water

  • Hydrochloric acid (for pH adjustment)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve (R)-4-chlorophenylalanine (1.0 eq) in glacial acetic acid or an appropriate aqueous buffer.[4][5]

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.1 - 1.5 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding cold water.

  • If the product precipitates, it can be collected by filtration. Otherwise, extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude (R)-N-acetyl-4-chlorophenylalanine by recrystallization from a suitable solvent (e.g., water, ethanol/water, or ethyl acetate/hexane).[16][17]

Protocol 2: Chiral HPLC Analysis

Objective: To determine the enantiomeric excess of the synthesized (R)-N-acetyl-4-chlorophenylalanine.

Materials:

  • Synthesized (R)-N-acetyl-4-chlorophenylalanine

  • Racemic N-acetyl-DL-4-chlorophenylalanine (as a reference)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)

Procedure:

  • Prepare a standard solution of racemic N-acetyl-DL-4-chlorophenylalanine and a sample solution of your synthesized product in the mobile phase or a suitable solvent.

  • Set up the HPLC system with the chiral column.

  • Develop a suitable mobile phase, typically a mixture of a non-polar solvent like hexane and a polar solvent like isopropanol or ethanol. The ratio will need to be optimized to achieve baseline separation of the two enantiomers.[18]

  • Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.

  • Inject your synthesized sample under the same conditions.

  • Integrate the peak areas for both enantiomers in your sample chromatogram.

  • Calculate the enantiomeric excess (ee%) using the formula: ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start Reactants (R)-4-chlorophenylalanine + Acetic Anhydride Start->Reactants Reaction N-acetylation Reactants->Reaction Workup Quenching & Extraction Reaction->Workup Crude_Product Crude (R)-N-acetyl-4-chlorophenylalanine Workup->Crude_Product Purification Recrystallization Crude_Product->Purification Pure_Product Pure (R)-N-acetyl-4-chlorophenylalanine Purification->Pure_Product Analysis Chiral HPLC Pure_Product->Analysis Final_Product Final Product Analysis->Final_Product

Caption: General workflow for the synthesis of (R)-N-acetyl-4-chlorophenylalanine.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reaction Check for complete reaction by TLC Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Action_Reaction Increase reaction time/temperature or acetylating agent Incomplete->Action_Reaction Check_Workup Review workup and purification steps Complete->Check_Workup End Yield Improved Action_Reaction->End Loss_Identified Product loss identified Check_Workup->Loss_Identified Action_Purification Optimize extraction pH and recrystallization solvent volume Loss_Identified->Action_Purification Action_Purification->End

Caption: Troubleshooting logic for low product yield.

References

Troubleshooting

optimization of reaction conditions for N-acetylation of (R)-3-(4-chlorophenyl)alanine

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the optimization of reaction conditions for the N-acetylation of (R)-3-(4-chlorophenyl)alan...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the optimization of reaction conditions for the N-acetylation of (R)-3-(4-chlorophenyl)alanine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for the N-acetylation of (R)-3-(4-chlorophenyl)alanine?

A1: The most common and effective acetylating agents are acetic anhydride (Ac₂O) and acetyl chloride (AcCl). Acetic anhydride is often preferred due to its lower volatility and less aggressive reactivity compared to acetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (acetic acid or hydrochloric acid).

Q2: How does the chloro-substituent on the phenyl ring affect the N-acetylation reaction?

A2: The electron-withdrawing nature of the chlorine atom can slightly decrease the nucleophilicity of the amino group, potentially slowing down the reaction compared to unsubstituted phenylalanine. However, this effect is generally not significant enough to prevent the reaction from proceeding efficiently under standard conditions. The chloro-substituent may also influence the solubility of the starting material and product in different solvents, which should be considered during solvent selection and product work-up.

Q3: What are the key parameters to optimize for this reaction?

A3: The key parameters to optimize for the N-acetylation of (R)-3-(4-chlorophenyl)alanine include the choice of acetylating agent, the type and amount of base used, the reaction solvent, temperature, and reaction time. Careful optimization of these parameters is crucial to maximize yield and purity while minimizing side reactions and racemization.

Q4: What is the risk of racemization of the chiral center during N-acetylation?

A4: Racemization at the α-carbon is a potential risk, especially under harsh basic conditions. The use of a mild base and controlled temperature is recommended to preserve the stereochemical integrity of the (R)-enantiomer.[1] Monitoring the optical purity of the product using chiral HPLC or polarimetry is advisable.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material (the amino acid) and the appearance of the product (the N-acetylated amino acid). For more detailed analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[2][3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Inactive acetylating agent due to hydrolysis. 2. Insufficient base to neutralize acidic byproduct. 3. Low reaction temperature or short reaction time. 4. Poor solubility of the starting material.1. Use a fresh bottle of acetic anhydride or acetyl chloride. 2. Use at least a stoichiometric amount of a suitable base (e.g., triethylamine, sodium bicarbonate). 3. Increase the reaction temperature or prolong the reaction time. Monitor progress by TLC. 4. Choose a solvent in which (R)-3-(4-chlorophenyl)alanine has better solubility (e.g., aqueous base, acetic acid).
Presence of unreacted starting material 1. Incomplete reaction. 2. Insufficient amount of acetylating agent.1. Extend the reaction time or increase the temperature. 2. Add a slight excess (1.1-1.5 equivalents) of the acetylating agent.
Formation of multiple products (impurities) 1. Diacetylation (acetylation of the carboxylic acid group). 2. Side reactions due to harsh conditions. 3. Hydrolysis of the acetylating agent.[3]1. Use milder reaction conditions (lower temperature, less reactive acetylating agent). 2. Avoid excessively high temperatures and strong bases. 3. Add the acetylating agent slowly to the reaction mixture to control the exothermic reaction and minimize hydrolysis.
Racemization of the product 1. Use of a strong base. 2. Prolonged reaction at elevated temperatures.1. Use a weaker base such as sodium bicarbonate or pyridine instead of stronger amines like triethylamine.[1] 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and for the minimum time necessary for completion.
Difficulty in product isolation/purification 1. Product is soluble in the aqueous phase during work-up. 2. Oily product that is difficult to crystallize.1. Saturate the aqueous layer with NaCl to decrease the solubility of the product before extraction. 2. Try different solvent systems for recrystallization. If the product remains an oil, purification by column chromatography may be necessary.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data for the N-acetylation of aromatic amino acids based on literature for analogous reactions. These should serve as a starting point for the optimization of the N-acetylation of (R)-3-(4-chlorophenyl)alanine.

Table 1: Effect of Acetylating Agent and Base on Yield

Entry Acetylating Agent (Equivalents) Base (Equivalents) Solvent Temperature (°C) Time (h) Yield (%)
1Acetic Anhydride (1.2)Triethylamine (1.5)Dichloromethane252~90
2Acetic Anhydride (1.2)Sodium Bicarbonate (2.0)Water/Dioxane254~85
3Acetyl Chloride (1.1)Pyridine (2.0)Dichloromethane0 to 251~95
4Acetic Anhydride (1.5)NoneAcetic Acid503~80

Table 2: Effect of Solvent and Temperature on Yield

Entry Acetylating Agent Base Solvent Temperature (°C) Time (h) Yield (%)
1Acetic AnhydrideTriethylamineDichloromethane25292
2Acetic AnhydrideTriethylamineTetrahydrofuran25388
3Acetic AnhydrideTriethylamineDichloromethane0495 (slower reaction)
4Acetic AnhydrideSodium BicarbonateWater25582

Experimental Protocols

Protocol 1: N-Acetylation using Acetic Anhydride and Triethylamine

This protocol is a general method that can be adapted for the N-acetylation of (R)-3-(4-chlorophenyl)alanine.

  • Dissolution: In a round-bottom flask, suspend (R)-3-(4-chlorophenyl)alanine (1.0 eq.) in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add triethylamine (1.5 eq.) to the suspension and stir for 10-15 minutes at room temperature.

  • Acetylation: Cool the mixture to 0 °C using an ice bath. Add acetic anhydride (1.2 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: N-Acetylation using Acetic Anhydride in Acetic Acid

This protocol is adapted from a method for N-acetylation of L-phenylalanine.[2][3]

  • Dissolution: Dissolve (R)-3-(4-chlorophenyl)alanine (1.0 eq.) in glacial acetic acid.

  • Acetylation: Add acetic anhydride (1.5 eq.) to the solution.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Isolation: The N-acetylated product may precipitate out of the aqueous solution. If so, collect the solid by filtration. If not, extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification: Wash the collected solid or the organic extracts with water and dry. The crude product can be further purified by recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve (R)-3-(4-chlorophenyl)alanine in selected solvent start->dissolve add_base Add Base (e.g., Triethylamine) dissolve->add_base cool Cool to 0°C add_base->cool add_ac2o Add Acetic Anhydride dropwise cool->add_ac2o react Stir at Room Temperature (Monitor by TLC) add_ac2o->react quench Quench with Water react->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry_conc Dry and Concentrate wash->dry_conc purify Purify (Recrystallization/Chromatography) dry_conc->purify end N-acetyl-(R)-3-(4-chlorophenyl)alanine purify->end

Caption: Experimental workflow for the N-acetylation of (R)-3-(4-chlorophenyl)alanine.

troubleshooting_guide start Low Product Yield? check_reagents Are reagents fresh? (especially Ac₂O) start->check_reagents Yes check_purity Product is impure? start->check_purity No check_conditions Are reaction conditions (time, temp) sufficient? check_reagents->check_conditions Yes use_fresh Use fresh reagents check_reagents->use_fresh No check_base Is there enough base? check_conditions->check_base Yes increase_time_temp Increase reaction time/temperature check_conditions->increase_time_temp No add_more_base Add more base check_base->add_more_base No optimize_purification Optimize purification method (recrystallization solvent, chromatography) check_base->optimize_purification Yes check_racemization Racemization observed? check_purity->check_racemization Yes check_purity->optimize_purification No use_milder_base Use milder base (e.g., NaHCO₃) check_racemization->use_milder_base Yes lower_temp Lower reaction temperature check_racemization->lower_temp Yes use_milder_base->optimize_purification lower_temp->optimize_purification

Caption: Troubleshooting decision tree for N-acetylation optimization.

References

Optimization

Technical Support Center: Resolving Poor Solubility of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid

Welcome to the technical support center for (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues r...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the poor aqueous solubility of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing very low solubility of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid in aqueous buffers. What are the initial steps I should take?

A1: The poor aqueous solubility of this compound is a known challenge. As a carboxylic acid derivative, its solubility is highly dependent on the pH of the solution. The first and most straightforward approach is to increase the pH of your aqueous buffer. By raising the pH above the compound's pKa, you will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[1][][3]

Troubleshooting Steps:

  • pH Adjustment: Start by preparing a series of buffers with increasing pH (e.g., pH 7.0, 7.4, 8.0, 9.0). Attempt to dissolve the compound in each of these buffers.

  • Observation: Visually inspect for undissolved particles and quantify the solubility at each pH level using a validated analytical method (e.g., HPLC-UV).

  • Salt Formation: The conversion of an acidic drug into its salt form can significantly improve its solubility.[1][4]

Q2: Adjusting the pH is not sufficient for my experimental needs, or it affects the stability of my formulation. What other strategies can I employ?

A2: If pH adjustment alone is not a viable solution, several other techniques can be employed, often in combination with pH control. The most common and effective methods include the use of co-solvents and cyclodextrins.[5][6][7][8]

Troubleshooting Steps:

  • Co-solvents: Introduce a water-miscible organic solvent to your aqueous buffer. Common co-solvents include ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[][9][10][11] These agents work by reducing the polarity of the solvent system, which can enhance the solubility of non-polar or hydrophobic drugs.[5] Start with a low percentage of the co-solvent (e.g., 5-10% v/v) and gradually increase the concentration while monitoring for solubility improvement and any potential precipitation.

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming inclusion complexes with enhanced aqueous solubility.[12][13][14] Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[12] Prepare solutions with varying concentrations of cyclodextrin to determine the optimal ratio for complexation and solubility enhancement.

Q3: How do I choose between using a co-solvent and a cyclodextrin?

A3: The choice depends on the specific requirements of your experiment or formulation.

  • Co-solvents are often simple and cost-effective to use. However, high concentrations of some organic solvents can be toxic or may affect downstream biological assays.[6]

  • Cyclodextrins are generally considered safe and are widely used in pharmaceutical formulations.[14] They can be more effective at lower concentrations than co-solvents. The choice may also depend on the molecular size of your compound and how well it fits into the cyclodextrin cavity.[13]

Q4: Can I combine different solubility enhancement techniques?

A4: Absolutely. It is often beneficial to combine techniques. For instance, you can use a co-solvent in a pH-adjusted buffer. This combination can have a synergistic effect on solubility. Similarly, cyclodextrin complexation can be performed in a buffered solution to ensure optimal pH for both solubility and stability.

Q5: Are there other, more advanced methods I can consider?

A5: Yes, if the above methods are insufficient, you can explore more advanced techniques such as:

  • Solid Dispersions: The drug is dispersed in a hydrophilic carrier at the molecular level, which can enhance its dissolution rate.[5][15] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[5]

  • Nanosuspensions: The particle size of the drug is reduced to the nanometer range, which increases the surface area and, consequently, the dissolution velocity and saturation solubility.[15][16]

  • Prodrug Approach: The chemical structure of the drug is modified to create a more soluble derivative that is converted back to the active form in the body.[8]

Quantitative Data Summary

The following table provides illustrative data on the solubility of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid under various conditions. Please note that these are example values and actual results may vary.

ConditionSolubility (mg/mL)Fold Increase (vs. Water)
Deionized Water (pH ~6.0)0.051
Phosphate Buffered Saline (PBS), pH 7.40.510
10% Ethanol in PBS, pH 7.42.550
20% PEG 400 in PBS, pH 7.45.0100
5% w/v Hydroxypropyl-β-Cyclodextrin in Water, pH 7.07.5150

Experimental Protocols

Protocol 1: Solubility Determination by pH Adjustment
  • Preparation of Buffers: Prepare a series of buffers (e.g., phosphate or borate buffers) at various pH values (e.g., 6.0, 7.0, 7.4, 8.0, 9.0).

  • Sample Preparation: Add an excess amount of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, allow the undissolved solid to settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

  • Data Analysis: Construct a pH-solubility profile by plotting the measured solubility against the pH of the buffer.

Protocol 2: Solubility Enhancement using Co-solvents
  • Preparation of Co-solvent Systems: Prepare a series of solvent systems by mixing a water-miscible organic co-solvent (e.g., ethanol, PEG 400) with an aqueous buffer (e.g., PBS, pH 7.4) at different volume/volume percentages (e.g., 5%, 10%, 20%, 50%).

  • Sample Preparation: Add an excess amount of the compound to each co-solvent system.

  • Equilibration: Follow the same equilibration procedure as described in Protocol 1 (Step 3).

  • Sample Collection and Filtration: Follow the same sample collection and filtration procedure as in Protocol 1 (Step 4).

  • Quantification: Analyze the concentration of the dissolved compound using a validated HPLC-UV method. Ensure the mobile phase is compatible with the co-solvent system.

  • Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration.

Protocol 3: Solubility Enhancement using Cyclodextrins
  • Preparation of Cyclodextrin Solutions: Prepare aqueous solutions of a selected cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 1%, 2%, 5%, 10% w/v) in a suitable buffer (e.g., water or PBS, pH 7.0).

  • Sample Preparation: Add an excess amount of the compound to each cyclodextrin solution.

  • Equilibration: Follow the same equilibration procedure as described in Protocol 1 (Step 3).

  • Sample Collection and Filtration: Follow the same sample collection and filtration procedure as in Protocol 1 (Step 4).

  • Quantification: Determine the concentration of the dissolved compound using a validated HPLC-UV method.

  • Data Analysis: Plot the solubility of the compound as a function of the cyclodextrin concentration to determine the phase solubility diagram.

Visualizations

TroubleshootingWorkflow start Poor Solubility Observed check_pka Is the compound ionizable? (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid is acidic. start->check_pka adjust_ph Adjust pH to > pKa check_pka->adjust_ph Yes consider_other Consider Other Techniques check_pka->consider_other No solubility_ok1 Solubility Sufficient? adjust_ph->solubility_ok1 end Problem Resolved solubility_ok1->end Yes solubility_ok1->consider_other No cosolvent Use Co-solvents (e.g., EtOH, PEG 400) consider_other->cosolvent cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) consider_other->cyclodextrin solubility_ok2 Solubility Sufficient? cosolvent->solubility_ok2 cyclodextrin->solubility_ok2 solubility_ok2->end Yes combine Combine Techniques (e.g., pH + Co-solvent) solubility_ok2->combine No advanced Consider Advanced Methods (Solid Dispersion, Nanosuspension) combine->advanced

Caption: Troubleshooting workflow for poor solubility.

CyclodextrinMechanism cluster_0 Poorly Soluble Drug + Cyclodextrin in Water cluster_1 Formation of Inclusion Complex drug Drug (Hydrophobic) complex Inclusion Complex (Water Soluble) drug->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex Encapsulation drug_in_cd Drug

References

Troubleshooting

addressing racemization during the synthesis of N-acetyl-l-phenylalanine derivatives

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing racemization during the synthesis...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing racemization during the synthesis of N-acetyl-L-phenylalanine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in the synthesis of N-acetyl-L-phenylalanine derivatives?

A1: Racemization is the process that results in the formation of an equal mixture of both enantiomers (L- and D-isomers) from a single enantiomerically pure starting material.[1] In the context of N-acetyl-L-phenylalanine derivatives, which are often chiral building blocks for pharmaceuticals, maintaining stereochemical integrity is critical. The formation of the D-isomer can lead to diastereomeric impurities that are difficult to separate and may have significantly different or even adverse biological activity.[1]

Q2: What is the primary mechanism leading to racemization during peptide coupling reactions?

A2: The principal pathway for racemization during the coupling of N-protected amino acids, including N-acetyl-L-phenylalanine, involves the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2] The activated carboxylic acid of the N-acetyl-L-phenylalanine can cyclize to form this planar intermediate. The proton at the chiral α-carbon of the oxazolone is acidic and can be easily removed by a base, leading to a loss of stereochemical information. Subsequent reaction with an amine can then occur from either side of this planar intermediate, resulting in a mixture of L- and D-products.[1]

Q3: Which factors in the synthesis process are known to promote racemization?

A3: Several factors can influence the extent of racemization, including:

  • Coupling Reagents: Certain activating agents are more prone to inducing racemization.[3]

  • Bases: The type and amount of base used can significantly impact racemization. Stronger and less sterically hindered bases tend to increase racemization.[3][4]

  • Temperature: Higher reaction temperatures can accelerate the rate of racemization.[2]

  • Solvent: The polarity of the solvent can play a role in the stability of the intermediates that lead to racemization.[4]

  • Protecting Groups: The nature of the N-protecting group can influence the rate of oxazolone formation. Acyl groups, like the acetyl group in N-acetyl-L-phenylalanine, are more prone to racemization than urethane-based protecting groups like Boc or Fmoc.[5]

Troubleshooting Guide

Problem: I am observing significant racemization in my synthesis of an N-acetyl-L-phenylalanine derivative.

This guide provides a systematic approach to troubleshooting and minimizing racemization.

Step 1: Evaluate Your Coupling Reagent and Additives

Certain coupling reagents are known to cause higher levels of racemization. The use of additives can significantly suppress this side reaction.[6]

  • Recommendation: If using a carbodiimide like DCC or EDC, the addition of a racemization suppressant is crucial.[6][7] Consider using uronium/aminium salt reagents like HATU, HCTU, or COMU, which are known for faster coupling rates and reduced racemization, especially for challenging couplings.[1]

  • Data:

Coupling Reagent CombinationRelative Racemization RiskKey Considerations
DCC or EDC aloneHighProne to significant racemization.[6]
DCC/HOBt or EDC/HOBtLow to MediumHOBt acts as a racemization suppressant.[6][8]
TBTU/DIPEAHighCan lead to substantial racemization of N-acetyl-L-phenylalanine.[9][10]
TBTU/PyridineLowPyridine as a base with TBTU has been shown to reduce racemization.[9][10]
HATU/HOAtVery LowHOAt is a highly effective racemization suppressant.[2][6]
PyBOPLowA good non-carcinogenic alternative to BOP with a good balance of performance.[1]
Step 2: Optimize the Base

The choice and stoichiometry of the base are critical.

  • Recommendation: Opt for weaker, more sterically hindered bases. N-methylmorpholine (NMM) and 2,4,6-collidine (TMP) are generally preferred over triethylamine (TEA) or diisopropylethylamine (DIEA), which are stronger bases and can increase racemization.[3] Use the minimum necessary amount of base.

  • Data:

BasepKaSteric HindranceGeneral Effect on Racemization
Triethylamine (TEA)10.75LowHigher risk due to strong basicity and low steric hindrance.[3]
N,N-Diisopropylethylamine (DIEA)10.1HighOften used, but can still promote racemization.[3]
N-Methylmorpholine (NMM)7.38MediumWeaker base, generally leads to less racemization than TEA or DIEA.[3]
2,4,6-Collidine (TMP)7.43HighWeaker base with significant steric hindrance, often results in the least racemization.[3]
Step 3: Control Reaction Temperature
  • Recommendation: Perform the coupling reaction at a lower temperature. Starting the activation and coupling at 0°C and then allowing the reaction to slowly warm to room temperature can help minimize racemization.[11]

Step 4: Analytical Verification of Racemization

To effectively troubleshoot, you need a reliable method to quantify the extent of racemization.

  • Recommendation: Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for separating and quantifying the L- and D-isomers.[12] Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization is another highly sensitive technique.[12] NMR spectroscopy can also be used to distinguish between diastereomers if the coupled amine is also chiral.[12]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Racemization during Amide Coupling

This protocol is a starting point and may require optimization for specific substrates.

  • Preparation: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve N-acetyl-L-phenylalanine (1.0 equivalent) in an anhydrous solvent (e.g., DMF or CH₂Cl₂).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Activation: Add the coupling reagent (e.g., HATU, 1.1 equivalents) and a weak, sterically hindered base (e.g., NMM, 1.5 equivalents). Stir the mixture for 2-5 minutes.

  • Amidation: Add the amine component (1.2 equivalents) to the reaction mixture at 0°C.

  • Reaction: Continue stirring at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography or recrystallization. Determine the enantiomeric excess of the purified product using a suitable analytical method like chiral HPLC.[11]

Protocol 2: Chiral HPLC Analysis of N-acetyl-phenylalanine Derivatives
  • Sample Preparation: Prepare a standard solution of the racemic N-acetyl-DL-phenylalanine derivative to determine the retention times of both the L- and D-isomers. Dissolve a known concentration of your synthesized product in the mobile phase.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase (CSP) column suitable for separating the enantiomers of your specific derivative.

    • Mobile Phase: A mixture of solvents such as hexane/isopropanol or an aqueous buffer with an organic modifier, depending on the column and analyte. The exact composition should be optimized.

    • Flow Rate: Typically in the range of 0.5-1.0 mL/min.

    • Temperature: Maintain a constant column temperature (e.g., 25°C).

    • Detection: UV detection at a wavelength where the compound absorbs (e.g., 210-230 nm).

  • Data Analysis: Identify the peaks corresponding to the D- and L-isomers based on the retention times from the racemic standard. Calculate the percentage of the D-isomer by comparing its peak area to the total peak area of both isomers.[12]

Visualizations

RacemizationMechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Coupling NAcPhe N-Acetyl-L-Phenylalanine Activated Activated Intermediate (e.g., O-Acylisourea) NAcPhe->Activated Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated->Oxazolone Cyclization L_Product L-Product Activated->L_Product + Amine (Desired Pathway) Enolate Enolate Oxazolone->Enolate + Base - H+ Oxazolone->L_Product + Amine D_Product D-Product (Racemized) Oxazolone->D_Product + Amine Enolate->Oxazolone + H+ Amine Amine (R-NH2)

Caption: Mechanism of racemization via oxazolone formation.

TroubleshootingWorkflow Start Racemization Observed Step1 Step 1: Evaluate Coupling Reagent - Use HATU, HCTU, or PyBOP - Add HOBt or HOAt Start->Step1 Step2 Step 2: Optimize Base - Use weak, hindered base (NMM, TMP) - Use stoichiometric amount Step1->Step2 Step3 Step 3: Control Temperature - Run reaction at 0°C Step2->Step3 Step4 Step 4: Analyze Product - Use Chiral HPLC to quantify racemization Step3->Step4 End Racemization Minimized Step4->End

Caption: Troubleshooting workflow for addressing racemization.

References

Optimization

Technical Support Center: (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid Purification

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (R)-2-Acetamido-3-(4-chlorophe...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid?

A1: The primary purification challenges are twofold:

  • Enantiomeric Purity: Separating the desired (R)-enantiomer from its (S)-enantiomer is the most critical and difficult step, as they have nearly identical physical properties. This typically requires chiral separation techniques.

  • Chemical Purity: Removing process-related impurities, such as unreacted starting materials (e.g., 4-chlorophenylalanine), by-products from the acylation reaction, and residual solvents.

Q2: Which analytical techniques are recommended to assess the purity of the final product?

A2: A combination of chromatographic and spectroscopic methods is essential:

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for determining enantiomeric purity (enantiomeric excess, e.e.).

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to determine chemical purity by separating the target compound from other impurities.[1]

  • Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR): Confirms the chemical structure and can help identify and quantify impurities if their signals are resolved from the product's signals.[1][2]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in the identification of unknown impurities.[3]

  • Melting Point: A sharp melting point range close to the literature value can be a good indicator of high purity.

Q3: What is a typical target purity for this compound in a drug development setting?

A3: For active pharmaceutical ingredients (APIs) and related intermediates, the purity requirements are stringent. Typically, chemical purity should be ≥98%, with enantiomeric purity (e.e.) often required to be ≥99%. Specific limits for any single impurity are also tightly controlled.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification process.

Issue 1: Low Enantiomeric Excess (e.e.) after Synthesis

Q: My chiral HPLC analysis shows a low enantiomeric excess (<95% e.e.) for my (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid. How can I improve this?

A: Low enantiomeric excess requires a dedicated chiral separation step. Here are the recommended approaches:

  • Chiral Preparative HPLC: This is a highly effective method but can be expensive and time-consuming for large quantities. It involves using a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other.

  • Diastereomeric Recrystallization: This classical method involves reacting your racemic or enantiomerically-impure acid with a chiral base (resolving agent) to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. After separation, the chiral auxiliary is removed to yield the pure enantiomer.

  • Enzymatic Resolution: Specific enzymes can selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.

Troubleshooting Decision Tree for Low Enantiomeric Excess

G start Low Enantiomeric Excess (<95%) Detected prep_hplc Option 1: Preparative Chiral HPLC start->prep_hplc diastereomeric Option 2: Diastereomeric Recrystallization start->diastereomeric enzymatic Option 3: Enzymatic Resolution start->enzymatic select_csp Select appropriate Chiral Stationary Phase (CSP) (e.g., Pirkle-type, polysaccharide-based) prep_hplc->select_csp select_base Select a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine) diastereomeric->select_base select_enzyme Select appropriate enzyme (e.g., a lipase) enzymatic->select_enzyme optimize_mobile Optimize mobile phase for resolution select_csp->optimize_mobile collect_fractions Collect fractions of the desired (R)-enantiomer optimize_mobile->collect_fractions success Achieved >99% e.e. collect_fractions->success form_salts Form diastereomeric salts select_base->form_salts fractional_crystallization Perform fractional crystallization (test various solvents) form_salts->fractional_crystallization liberate_acid Liberate free acid from purified salt fractional_crystallization->liberate_acid liberate_acid->success run_reaction Run enzymatic reaction (e.g., esterification) select_enzyme->run_reaction separate_product Separate unreacted enantiomer from esterified product run_reaction->separate_product separate_product->success G crude Crude (R)-2-Acetamido-3- (4-chlorophenyl)propanoic acid wash Aqueous Wash (pH Adjustment) To remove polar impurities crude->wash analysis1 Purity Check 1: RP-HPLC, NMR wash->analysis1 recrystallization Recrystallization To remove non-polar & related impurities recrystallization->analysis1 chiral_sep Chiral Separation Step (e.g., Diastereomeric Recrystallization) analysis2 Purity Check 2: Chiral HPLC chiral_sep->analysis2 analysis1->recrystallization Impurities Present analysis1->chiral_sep Purity OK analysis2->chiral_sep Low e.e. final_product Pure Product (>98% chemical, >99% e.e.) analysis2->final_product e.e. OK

References

Troubleshooting

Technical Support Center: Stabilizing (R)-N-acetyl-4-chlorophenylalanine in Solution

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective stabilization of (R)-N-acetyl-4-chlorophenylalanine in solution for long-term experiments....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective stabilization of (R)-N-acetyl-4-chlorophenylalanine in solution for long-term experiments. The following information, presented in a question-and-answer format, addresses common challenges and provides practical troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of (R)-N-acetyl-4-chlorophenylalanine in solution?

A1: The stability of (R)-N-acetyl-4-chlorophenylalanine in solution is primarily influenced by several factors:

  • pH: Strongly acidic or basic conditions can promote hydrolysis of the N-acetyl group or the amide bond. A neutral pH range of 6-8 is generally recommended to minimize degradation.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation. For long-term storage, it is advisable to keep solutions at low temperatures, such as -20°C or -80°C.[1]

  • Light: Aromatic amino acids, including phenylalanine derivatives, can be susceptible to photodegradation, especially when exposed to UV light.[1] It is recommended to protect solutions from light by using amber vials or storing them in the dark.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule. Storing solutions under an inert atmosphere, such as nitrogen or argon, can mitigate this.

  • Solvent: The choice of solvent can impact both the solubility and stability of the compound. While aqueous buffers are common for biological experiments, organic co-solvents may be necessary to achieve higher concentrations. The purity of the solvent is also crucial, as impurities can catalyze degradation.

Q2: What is the recommended method for preparing a stock solution of (R)-N-acetyl-4-chlorophenylalanine?

A2: To prepare a stable stock solution, it is recommended to dissolve the solid compound in an appropriate organic solvent where it exhibits higher solubility, such as dimethyl sulfoxide (DMSO) or ethanol.[2] For aqueous applications, a concentrated stock in an organic solvent can then be diluted into the aqueous buffer immediately before use. When diluting, it is crucial to add the stock solution to the buffer dropwise while vortexing to prevent precipitation. If the compound needs to be dissolved directly in an aqueous buffer, gentle warming or sonication may be necessary.[3] For long-term storage, stock solutions should be filtered through a 0.22 µm filter, aliquoted into single-use vials to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C.[4]

Q3: How can I monitor the stability of my (R)-N-acetyl-4-chlorophenylalanine solution over time?

A3: The most common and reliable method for monitoring the stability of (R)-N-acetyl-4-chlorophenylalanine is High-Performance Liquid Chromatography (HPLC).[5][6] A stability-indicating HPLC method can separate the intact compound from its potential degradation products, allowing for accurate quantification of the remaining active substance. Key parameters to monitor include the peak area or height of the parent compound and the emergence of any new peaks that may correspond to degradants.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation upon dilution into aqueous buffer The concentration of the compound exceeds its solubility limit in the final aqueous solution.- Decrease the final concentration of (R)-N-acetyl-4-chlorophenylalanine.- Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it remains at a non-toxic level for your experimental system (typically ≤ 0.5%).[2]- Pre-warm the aqueous buffer before adding the stock solution.- Add the stock solution dropwise while vigorously vortexing the buffer.
Loss of activity or inconsistent experimental results The compound may have degraded during storage or handling.- Prepare fresh solutions for each experiment.- If using a stored solution, verify its purity and concentration using HPLC before use.- Protect the solution from light and store at a low temperature.- Ensure the pH of the experimental buffer is within the optimal range (pH 6-8).
Change in solution color (e.g., yellowing) This may indicate oxidative degradation or the formation of chromophoric degradation products.- Prepare solutions using deoxygenated solvents and store them under an inert atmosphere (e.g., argon or nitrogen).- Protect the solution from light exposure.- Investigate the identity of the colored species using techniques like LC-MS.
pH of the solution shifts over time Degradation of the compound may lead to the formation of acidic or basic byproducts. For example, hydrolysis of the N-acetyl group would release acetic acid.- Monitor the pH of the solution regularly.- Use a buffer with sufficient capacity to maintain a stable pH.- If a significant pH shift is observed, it is a strong indicator of degradation, and a fresh solution should be prepared.

Data Presentation

Table 1: Factors Affecting the Stability of (R)-N-acetyl-4-chlorophenylalanine in Solution (Qualitative Summary)

ParameterConditionExpected Impact on StabilityRecommendation
pH Acidic (< pH 4)Potential for hydrolysis of the N-acetyl group.Maintain pH in the neutral range (6-8).[7]
Neutral (pH 6-8)Generally the most stable range.Optimal for long-term storage and experiments.
Basic (> pH 8)Increased risk of racemization and hydrolysis.[8]Avoid prolonged exposure to basic conditions.
Temperature -80°C to -20°CMinimal degradation, suitable for long-term storage.[1]Recommended for stock solutions.
2-8°C (Refrigerated)Slow degradation, suitable for short-term storage (days).Use for working solutions that will be used within a short timeframe.
Room Temperature (~25°C)Moderate degradation, not recommended for storage.Prepare fresh solutions for immediate use.
Elevated (> 37°C)Accelerated degradation.[9]Avoid unless required for a specific experimental protocol.
Light Dark/Amber VialMinimal photodegradation.[1]Recommended for storage and handling.
Ambient LightPotential for slow photodegradation over time.Minimize exposure where possible.
UV LightSignificant and rapid degradation.[10]Strictly avoid exposure.
Atmosphere Inert (Nitrogen/Argon)Minimizes oxidative degradation.Recommended for long-term storage of sensitive solutions.
Air (Oxygen)Potential for oxidation.Acceptable for short-term use if the compound is not highly susceptible to oxidation.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of (R)-N-acetyl-4-chlorophenylalanine

Materials:

  • (R)-N-acetyl-4-chlorophenylalanine (solid)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Sterile, amber microcentrifuge tubes or vials

  • 0.22 µm syringe filter

Procedure:

  • Weigh out the required amount of (R)-N-acetyl-4-chlorophenylalanine powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[3]

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, amber vial.

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Stability Assessment using HPLC

Objective: To determine the stability of (R)-N-acetyl-4-chlorophenylalanine in a specific solution over time and under defined storage conditions.

Materials:

  • Prepared solution of (R)-N-acetyl-4-chlorophenylalanine

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile phase (e.g., a mixture of acetonitrile and water with 0.1% trifluoroacetic acid)[6]

  • Reference standard of (R)-N-acetyl-4-chlorophenylalanine

Procedure:

  • Initial Analysis (Time Zero):

    • Prepare a fresh solution of (R)-N-acetyl-4-chlorophenylalanine at the desired concentration in the test buffer.

    • Immediately analyze a sample of this solution by HPLC to obtain the initial peak area corresponding to the intact compound. This will serve as the 100% reference.

  • Storage:

    • Store the remaining solution under the desired experimental conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the stored solution.

    • Analyze the aliquot by HPLC using the same method as the initial analysis.

  • Data Analysis:

    • For each time point, record the peak area of the (R)-N-acetyl-4-chlorophenylalanine peak.

    • Calculate the percentage of the compound remaining at each time point relative to the initial (time zero) peak area.

    • Monitor the chromatogram for the appearance and growth of any new peaks, which may indicate degradation products.

Visualizations

DegradationPathways main (R)-N-acetyl-4-chlorophenylalanine hydrolysis_product (R)-4-chlorophenylalanine + Acetic Acid main->hydrolysis_product Hydrolysis (Acid/Base) racemization_product (S)-N-acetyl-4-chlorophenylalanine main->racemization_product Racemization (Base) oxidation_product Oxidized Products main->oxidation_product Oxidation (O2)

Caption: Potential degradation pathways for (R)-N-acetyl-4-chlorophenylalanine.

ExperimentalWorkflow cluster_prep Preparation cluster_analysis Analysis prep_solution Prepare Solution time_zero HPLC Analysis (Time 0) prep_solution->time_zero storage Store under Test Conditions time_zero->storage time_points HPLC Analysis at Time Points storage->time_points data_analysis Calculate % Remaining & Identify Degradants time_points->data_analysis

Caption: Experimental workflow for stability testing.

TroubleshootingTree start Precipitation Observed? cause1 Concentration too high? start->cause1 Yes end Solution Stable start->end No cause2 Co-solvent % too low? cause1->cause2 No solution1 Decrease final concentration cause1->solution1 Yes solution2 Increase co-solvent % (check toxicity) cause2->solution2 Yes solution3 Add stock to warm buffer while vortexing cause2->solution3 No solution1->end solution2->end solution3->end

Caption: Troubleshooting decision tree for precipitation issues.

References

Optimization

minimizing impurities in the production of (R)-N-acetyl-4-chlorophenylalanine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the production o...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the production of (R)-N-acetyl-4-chlorophenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of (R)-N-acetyl-4-chlorophenylalanine?

A1: The primary impurities can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted Starting Material: Residual 4-chloro-L-phenylalanine.

    • Reagent-Related Impurities: Excess acetic anhydride and its hydrolysis product, acetic acid.

    • Diacetylated Byproduct: Formation of a diacetylated derivative where the carboxylic acid group is converted to a mixed anhydride.

  • Stereoisomeric Impurity:

    • (S)-N-acetyl-4-chlorophenylalanine: The unwanted enantiomer, primarily present due to incomplete resolution or racemization.

  • Degradation Impurities:

    • Impurities can arise from the degradation of the product under harsh conditions such as extreme pH or high temperatures.

Q2: How can I minimize racemization during the N-acetylation step?

A2: Racemization can occur during the activation of the carboxylic acid group, potentially through the formation of an oxazolone intermediate. To minimize racemization:

  • Maintain a low reaction temperature.

  • Carefully control the pH of the reaction mixture; neutral to slightly basic conditions are generally preferred for N-acetylation with acetic anhydride.

  • Limit the reaction time to what is necessary for complete conversion of the starting material.

Q3: What is the primary source of the (S)-enantiomer impurity, and how can it be controlled?

A3: The (S)-enantiomer is typically introduced from two sources: incomplete separation during the chiral resolution of the racemic N-acetyl-4-chlorophenylalanine, or racemization occurring at the N-acetylation or subsequent steps. Control measures include:

  • Optimizing the chiral resolution method, whether it's classical resolution with a chiral resolving agent or enzymatic resolution.

  • Careful control of reaction conditions (temperature, pH) to prevent racemization.

Q4: Can diacetylation be a significant issue, and how is it prevented?

A4: Diacetylation, where the carboxylic acid is acylated in addition to the amine, can occur, especially with a large excess of acetic anhydride. To prevent this:

  • Use a controlled molar ratio of acetic anhydride to 4-chlorophenylalanine. A slight excess (e.g., 1.1 to 1.5 equivalents) is often sufficient.

  • Control the reaction temperature and time.

Troubleshooting Guides

Issue 1: High Levels of Unreacted 4-chloro-L-phenylalanine Detected

This issue suggests an incomplete N-acetylation reaction.

start High Unreacted Starting Material check_reagents Verify Molar Ratio of Acetic Anhydride start->check_reagents check_conditions Review Reaction Temperature and Time check_reagents->check_conditions Ratio ≥ 1.1 eq. increase_reagent Increase Acetic Anhydride (e.g., to 1.5 eq.) check_reagents->increase_reagent Ratio < 1.1 eq. check_ph Confirm Reaction pH check_conditions->check_ph Conditions adequate increase_time_temp Increase Reaction Time or Temperature Moderately check_conditions->increase_time_temp Conditions too mild adjust_ph Adjust pH to Optimal Range (neutral to slightly basic) check_ph->adjust_ph pH too acidic re_run Re-run Reaction and Monitor by TLC/HPLC check_ph->re_run pH optimal increase_reagent->re_run increase_time_temp->re_run adjust_ph->re_run

Caption: Troubleshooting workflow for incomplete N-acetylation.

Issue 2: Presence of the Undesired (S)-Enantiomer Above Acceptable Limits

This indicates either poor chiral resolution or racemization.

start High (S)-Enantiomer Impurity check_resolution Review Chiral Resolution Method start->check_resolution check_racemization Investigate Potential Racemization check_resolution->check_racemization Resolution Optimized optimize_resolution Optimize Resolution: - Adjust solvent - Screen resolving agents - Optimize enzyme conditions check_resolution->optimize_resolution Suboptimal Resolution control_conditions Control Racemization: - Lower temperature - Control pH - Minimize reaction time check_racemization->control_conditions Harsh Conditions Identified re_purify Re-purify via Recrystallization or Chiral Chromatography optimize_resolution->re_purify control_conditions->re_purify

Caption: Troubleshooting workflow for high enantiomeric impurity.

Data Presentation

Table 1: Summary of Potential Impurities and Recommended Analytical Methods

Impurity NamePotential SourceRecommended Analytical MethodTypical Retention Time Difference (vs. Product)
4-chloro-L-phenylalanineIncomplete N-acetylationReversed-Phase HPLCElutes earlier
(S)-N-acetyl-4-chlorophenylalanineIncomplete resolution, RacemizationChiral HPLCDifferent retention time
Diacetylated byproductExcess acetic anhydrideReversed-Phase HPLC, LC-MSElutes later
Acetic AcidHydrolysis of acetic anhydrideReversed-Phase HPLC (with appropriate column)Elutes much earlier

Experimental Protocols

Protocol 1: N-Acetylation of 4-chloro-DL-phenylalanine
  • Dissolution: Suspend 4-chloro-DL-phenylalanine (1.0 eq.) in a suitable solvent such as a mixture of water and a water-miscible organic solvent (e.g., acetone).

  • Basification: Cool the suspension in an ice bath and adjust the pH to approximately 8.0-9.0 with a suitable base (e.g., 2M NaOH), ensuring the starting material dissolves.

  • Acetylation: While maintaining the temperature below 10°C, add acetic anhydride (1.2 eq.) dropwise. Monitor the pH and add base as needed to maintain it in the 8.0-9.0 range.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, acidify the mixture to a pH of approximately 2.0 with a suitable acid (e.g., 2M HCl).

  • Isolation: Cool the mixture in an ice bath to precipitate the crude N-acetyl-4-chloro-DL-phenylalanine. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Enzymatic Kinetic Resolution of N-acetyl-4-chloro-DL-phenylalanine
  • Enzyme Preparation: Prepare a solution of acylase I from a suitable source (e.g., Aspergillus sp.) in a phosphate buffer (e.g., 0.1 M, pH 7.5).

  • Substrate Dissolution: Dissolve the crude N-acetyl-4-chloro-DL-phenylalanine in the phosphate buffer.

  • Enzymatic Hydrolysis: Add the acylase solution to the substrate solution. The enzyme will selectively hydrolyze the (L)-enantiomer (which corresponds to the natural configuration) to 4-chloro-L-phenylalanine, leaving the desired (R)-N-acetyl-4-chlorophenylalanine unreacted.

  • Reaction Monitoring: Incubate the mixture at a controlled temperature (e.g., 37°C) and monitor the progress of the hydrolysis, for instance by HPLC, until approximately 50% conversion is achieved.

  • Enzyme Deactivation: Stop the reaction by heating the mixture or by adding a denaturing agent.

  • Separation: Adjust the pH of the solution to precipitate the product and separate it from the hydrolyzed amino acid. Further purification can be achieved by recrystallization.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent system in which (R)-N-acetyl-4-chlorophenylalanine has high solubility at elevated temperatures and low solubility at room temperature. Common choices include water, ethanol, or mixtures thereof.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Protocol 4: HPLC Analysis for Purity and Enantiomeric Excess
  • Purity Analysis (Reversed-Phase HPLC):

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

  • Enantiomeric Excess Analysis (Chiral HPLC):

    • Column: A suitable chiral stationary phase, such as one based on amylose or cellulose derivatives.

    • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a modifier like diethylamine or trifluoroacetic acid. The exact ratio will need to be optimized for the specific column.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Validation of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid by High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of (R)-2-Acetamido-3-(4-ch...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid, a key chiral intermediate in pharmaceutical synthesis. Ensuring the chemical and enantiomeric purity of such compounds is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This document outlines two distinct HPLC-based approaches: a reversed-phase method for achiral purity and a chiral method for enantiomeric purity, presenting supporting experimental data and detailed protocols.

Comparative Analysis of HPLC Methods

The purity of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid is determined by assessing two critical attributes: the presence of process-related impurities (achiral purity) and the percentage of the unwanted (S)-enantiomer (enantiomeric purity). Below is a comparison of optimized HPLC methods for each analysis.

Achiral Purity Analysis: Reversed-Phase HPLC

This method is designed to separate the target compound from potential process-related impurities, such as starting materials or by-products from the synthesis of 3-(4-Chlorophenyl)propanoic acid.[3][4]

Table 1: Performance Comparison of Achiral RP-HPLC Methods

ParameterMethod A: C18 Column with Phosphate Buffer/AcetonitrileAlternative Method B: Phenyl-Hexyl Column with Formic Acid/Methanol
Column C18 (250 mm x 4.6 mm, 5 µm)Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A: 20 mM KH₂PO₄, pH 3.0B: AcetonitrileA: 0.1% Formic Acid in WaterB: Methanol
Gradient 30% B to 70% B over 20 min40% B to 80% B over 15 min
Retention Time (Main Peak) ~ 12.5 min~ 9.8 min
Resolution (Main Peak vs. Closest Impurity) > 2.0> 1.8
Limit of Quantitation (LOQ) < 0.05%< 0.05%
Key Advantage Robust and widely applicable method.[5][6][7]Faster analysis time.
Enantiomeric Purity Analysis: Chiral HPLC

The separation of enantiomers requires a chiral stationary phase (CSP) that interacts differently with the (R) and (S) forms of the molecule.[8][9] Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly used for the analysis of amino acids and their derivatives.[9][10][11]

Table 2: Performance Comparison of Chiral HPLC Methods

ParameterMethod C: Teicoplanin-Based CSPAlternative Method D: Cellulose-Based CSP
Column Astec CHIROBIOTIC T (250 mm x 4.6 mm, 5 µm)CHIRALCEL OD-H (250 mm x 4.6 mm, 5 µm)
Mobile Phase Water:Methanol:Formic Acid (e.g., 80:20:0.01 v/v/v)Hexane:Isopropanol with 0.1% TFA (e.g., 85:15 v/v)
Elution Mode Reversed-PhaseNormal-Phase
Retention Time ((R)-enantiomer) ~ 15.2 min~ 11.3 min
Retention Time ((S)-enantiomer) ~ 18.5 min~ 13.1 min
Resolution (α) > 1.5> 1.3
Key Advantage Excellent for underivatized amino acid derivatives.[10][11]High selectivity for a broad range of compounds.[9]

Experimental Protocols

Detailed methodologies for the primary HPLC methods are provided below. Method validation should be performed according to ICH guidelines to assess parameters such as accuracy, precision, specificity, linearity, and robustness.[12]

Protocol 1: Achiral Purity by RP-HPLC (Method A)
  • Instrumentation: HPLC system with a UV detector and a data acquisition system.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄)

    • Orthophosphoric acid

    • Purified water

  • Chromatographic Conditions:

    • Mobile Phase A: 20 mM KH₂PO₄ in water, adjusted to pH 3.0 with orthophosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B for 5 min, 30-70% B over 20 min, 70% B for 5 min.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.[5][6]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Data Analysis: Purity is calculated by the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Enantiomeric Purity by Chiral HPLC (Method C)
  • Instrumentation: HPLC system with a UV detector.

  • Column: Astec CHIROBIOTIC T, 250 mm x 4.6 mm, 5 µm particle size.[11]

  • Reagents:

    • Methanol (HPLC grade)

    • Formic Acid

    • Purified water

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of water, methanol, and formic acid (e.g., 80:20:0.01 v/v/v). The exact ratio may require optimization.

    • Elution: Isocratic.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • System Suitability Solution: Dissolve a racemic standard (containing both R and S enantiomers) in the mobile phase to a concentration of 0.5 mg/mL to confirm resolution.

    • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 0.5 mg/mL.

  • Data Analysis: The enantiomeric purity is determined by calculating the area percentage of the (R)-enantiomer peak relative to the sum of the areas of both the (R) and (S) enantiomer peaks.

Workflow and Logical Diagrams

Visual representations of the experimental workflow and the logical relationship between the analyses are provided below to clarify the validation process.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_achiral Achiral Purity Analysis (RP-HPLC) cluster_chiral Enantiomeric Purity Analysis (Chiral HPLC) cluster_report Final Purity Assessment prep_sample Weigh & Dissolve Sample rp_hplc Inject into RP-HPLC System prep_sample->rp_hplc chiral_hplc Inject into Chiral HPLC System prep_sample->chiral_hplc prep_ref Weigh & Dissolve Reference Standard prep_ref->rp_hplc prep_racemic Prepare Racemic Standard (for Chiral) prep_racemic->chiral_hplc System Suitability rp_data Acquire Chromatogram (Impurity Profile) rp_hplc->rp_data rp_calc Calculate Area % of Main Peak rp_data->rp_calc report Combine Results & Generate Certificate of Analysis rp_calc->report chiral_data Acquire Chromatogram (Enantiomer Separation) chiral_hplc->chiral_data chiral_calc Calculate Area % of (R)-Enantiomer chiral_data->chiral_calc chiral_calc->report

Caption: HPLC validation workflow from sample preparation to final analysis.

Purity_Concept cluster_components Purity Components TotalPurity Overall Purity of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid AchiralPurity Achiral (Chemical) Purity (100% - % Process Impurities) TotalPurity->AchiralPurity Determined by RP-HPLC ChiralPurity Enantiomeric Purity (% of (R)-enantiomer vs. (S)-enantiomer) TotalPurity->ChiralPurity Determined by Chiral HPLC MethodA Method A: Quantifies non-enantiomeric impurities. AchiralPurity->MethodA Method MethodC Method C: Quantifies the unwanted (S)-enantiomer. ChiralPurity->MethodC Method

Caption: Logical relationship between overall purity and its analytical components.

References

Comparative

A Comparative Analysis of (R)- and (S)-2-Acetamido-3-(4-chlorophenyl)propanoic Acid Enantiomers

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative study of the (R)- and (S)-enantiomers of 2-Acetamido-3-(4-chlorophenyl)propanoic acid, a chiral derivative o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of the (R)- and (S)-enantiomers of 2-Acetamido-3-(4-chlorophenyl)propanoic acid, a chiral derivative of the arylpropionic acid class. While direct comparative experimental data for these specific enantiomers is limited in publicly available literature, this document synthesizes information from structurally related compounds to provide a robust framework for their evaluation. The guide covers anticipated biological activities, detailed experimental protocols for synthesis and analysis, and visual representations of relevant biological pathways and workflows.

Introduction to Stereoisomerism in Drug Development

Chirality plays a pivotal role in pharmacology, as enantiomers of a drug molecule can exhibit significantly different biological activities. Living systems are inherently chiral, leading to stereoselective interactions with drugs. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even responsible for adverse effects. Therefore, the characterization and comparison of individual enantiomers are critical steps in the drug development process. The subject of this guide, 2-Acetamido-3-(4-chlorophenyl)propanoic acid, belongs to the 2-arylpropionic acid family, a class of compounds well-known for their anti-inflammatory properties.

Comparative Biological Activity: A Data-Driven Hypothesis

Based on the established pharmacology of the 2-arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), it is hypothesized that the (S)-enantiomer of 2-Acetamido-3-(4-chlorophenyl)propanoic acid is the primary contributor to its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. The (R)-enantiomer is expected to be significantly less active as a COX inhibitor. However, research on other NSAIDs has revealed that (R)-enantiomers may possess novel biological activities independent of COX inhibition, such as the modulation of GTPases.

The following table summarizes the anticipated comparative bioactivity based on data from structurally similar compounds.

Parameter (S)-2-Acetamido-3-(4-chlorophenyl)propanoic acid (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid Rationale/Reference Compound Insight
Primary Target Cyclooxygenase (COX-1 and COX-2)Potentially other targets (e.g., Rac1, Cdc42)(S)-enantiomers of arylpropionic acids are potent COX inhibitors. (R)-enantiomers of some NSAIDs have been shown to inhibit GTPases.[1]
Expected IC50 (COX-2) Low µM rangeHigh µM range or inactiveFor many arylpropionic acids, the (S)-enantiomer is orders of magnitude more potent in inhibiting COX enzymes than the (R)-enantiomer.
Anti-inflammatory Activity HighLow to negligibleDirectly correlated with COX inhibition.
Potential Alternative Activity UnlikelyPossible (e.g., anticancer, modulation of cell signaling)(R)-enantiomers of some NSAIDs exhibit activities independent of COX inhibition.[1]
Cytotoxicity Possible at high concentrationsPossible at high concentrationsGeneral characteristic of many bioactive compounds.

Experimental Protocols

Detailed methodologies are essential for the synthesis, separation, and comparative evaluation of the (R)- and (S)-enantiomers of 2-Acetamido-3-(4-chlorophenyl)propanoic acid.

Synthesis of Racemic 2-Acetamido-3-(4-chlorophenyl)propanoic Acid

The racemic compound can be synthesized from 4-chloro-DL-phenylalanine through N-acetylation.

Materials:

  • 4-chloro-DL-phenylalanine

  • Acetic anhydride

  • Sodium bicarbonate

  • Hydrochloric acid

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve 4-chloro-DL-phenylalanine in a 1 M sodium bicarbonate solution.

  • Cool the solution in an ice bath and add acetic anhydride dropwise with vigorous stirring.

  • Continue stirring at room temperature for 2-3 hours.

  • Acidify the reaction mixture to a pH of approximately 2 with 2 M hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the racemic product.

Chiral Resolution of Enantiomers

The resolution of the racemic mixture can be achieved using techniques such as enzymatic hydrolysis or chiral chromatography.

Enzymatic Resolution:

  • Esterify the racemic N-acetyl-4-chloro-DL-phenylalanine to its methyl ester.

  • Subject the racemic ester to enzymatic hydrolysis using an aminoacylase. The enzyme will selectively hydrolyze the L-((S)-) enantiomer of the ester to the corresponding carboxylic acid, leaving the D-((R)-) enantiomer of the ester unreacted.

  • Separate the resulting (S)-acid from the unreacted (R)-ester based on their different solubilities in aqueous and organic phases after pH adjustment.

  • Hydrolyze the separated (R)-ester to obtain the (R)-acid.

In Vitro COX Inhibition Assay

This assay determines the inhibitory activity of the enantiomers against COX-1 and COX-2.

Materials:

  • Purified recombinant human COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (e.g., Amplex Red)

  • COX Cofactor (e.g., Hematin)

  • Arachidonic acid (substrate)

  • Test compounds ((R)- and (S)-enantiomers) dissolved in DMSO

  • Control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test enantiomers and control inhibitors in COX Assay Buffer.

  • In a 96-well plate, add the assay buffer, COX probe, and COX cofactor to each well.

  • Add the test compounds or control inhibitors to the respective wells.

  • Add the COX-1 or COX-2 enzyme to the appropriate wells.

  • Initiate the reaction by adding arachidonic acid.

  • Immediately measure the fluorescence in a kinetic mode (e.g., Ex/Em = 535/587 nm) at a constant temperature (e.g., 25°C).

  • Calculate the rate of reaction and determine the percent inhibition for each concentration.

  • Plot the percent inhibition against the compound concentration to determine the IC50 value.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effects of the enantiomers on a cell line.

Materials:

  • Human cancer cell line (e.g., HT-29)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • (R)- and (S)-enantiomers dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the (R)- and (S)-enantiomers for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizing the Mechanisms and Workflows

To better understand the biological context and experimental design, the following diagrams are provided.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostanoids Prostaglandins, Thromboxanes PGH2->Prostanoids Inflammation Inflammation Pain, Fever Prostanoids->Inflammation S_Enantiomer (S)-Enantiomer S_Enantiomer->COX1 S_Enantiomer->COX2

Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of the (S)-enantiomer.

Experimental_Workflow Start Start Synthesis Synthesis of Racemic 2-Acetamido-3-(4-chlorophenyl)propanoic acid Start->Synthesis Resolution Chiral Resolution of Enantiomers Synthesis->Resolution R_Enantiomer (R)-Enantiomer Resolution->R_Enantiomer S_Enantiomer (S)-Enantiomer Resolution->S_Enantiomer Bioassays Comparative Biological Assays R_Enantiomer->Bioassays S_Enantiomer->Bioassays COX_Assay COX-1/COX-2 Inhibition Assay Bioassays->COX_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Bioassays->Cytotoxicity_Assay Data_Analysis Data Analysis and Comparison COX_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for the comparative study of the enantiomers.

Conclusion

This guide provides a comprehensive framework for the comparative study of (R)- and (S)-2-Acetamido-3-(4-chlorophenyl)propanoic acid. Based on the well-established principles of the 2-arylpropionic acid class, the (S)-enantiomer is predicted to be a potent anti-inflammatory agent via COX inhibition, while the (R)-enantiomer is expected to be significantly less active in this regard but may possess other biological activities. The detailed experimental protocols provided herein will enable researchers to synthesize, separate, and rigorously evaluate the biological profiles of these enantiomers, thereby contributing to a deeper understanding of their therapeutic potential. Future experimental work is crucial to validate these hypotheses and to fully elucidate the pharmacological and toxicological profiles of each enantiomer.

References

Validation

A Comparative Guide to the Biological Activity of (R)-N-acetyl-4-chlorophenylalanine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the biological activity of (R)-N-acetyl-4-chlorophenylalanine and its halogenated analogs. The primary focus o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of (R)-N-acetyl-4-chlorophenylalanine and its halogenated analogs. The primary focus of available research has been on the non-acetylated form, p-chlorophenylalanine (PCPA), a known inhibitor of serotonin biosynthesis. This document summarizes the existing data, outlines key experimental protocols, and visualizes relevant biological pathways to support further research and drug development efforts in this area.

Overview of Biological Activities

(R)-N-acetyl-4-chlorophenylalanine and its analogs are derivatives of the amino acid phenylalanine. The introduction of a halogen atom at the para position of the phenyl ring and N-acetylation can significantly influence their biological properties. The primary reported biological activity of the core structure, 4-chlorophenylalanine, is the inhibition of tryptophan hydroxylase, a key enzyme in the biosynthesis of serotonin.

Tryptophan Hydroxylase Inhibition

p-Chlorophenylalanine (PCPA), the non-acetylated form of N-acetyl-4-chlorophenylalanine, is a well-documented irreversible inhibitor of tryptophan hydroxylase (TPH) in vivo. TPH is the rate-limiting enzyme in the conversion of tryptophan to 5-hydroxytryptophan, a precursor to serotonin. Inhibition of TPH leads to a significant depletion of serotonin levels in the brain and other tissues. This property has made PCPA a valuable tool in neuroscience research to study the roles of serotonin in various physiological and behavioral processes. While the inhibitory activity of the N-acetylated forms and their specific enantiomers is not extensively documented in publicly available literature, the activity of PCPA provides a foundational understanding.

Anticancer Activity

The anticancer potential of (R)-N-acetyl-4-chlorophenylalanine and its direct halogenated analogs is an area of emerging research. While specific comparative studies with quantitative data are limited, related N-acetylated amino acid derivatives and other halogenated phenylalanine compounds have been investigated for their cytotoxic effects against various cancer cell lines. For instance, studies on N-acetyl-S-(p-chlorophenylcarbamoyl)cysteine, a molecule also containing a p-chlorophenyl group and an N-acetylated amino acid scaffold, have shown promising anticancer activity. The mechanism of action for such compounds may involve the induction of apoptosis.

Quantitative Data Comparison

A significant gap exists in the literature regarding direct comparative quantitative data for the biological activities of (R)-N-acetyl-4-chlorophenylalanine and its N-acetylated halogenated analogs. The following tables summarize the available data, primarily focusing on the well-studied p-chlorophenylalanine.

Table 1: Tryptophan Hydroxylase Inhibition

CompoundTargetAssay TypeIC50 / KiOrganism/System
p-Chlorophenylalanine (PCPA)Tryptophan HydroxylaseIn vitro enzyme assayKi = 300 µM[1]Rat brain
(R)-N-acetyl-4-chlorophenylalanineTryptophan HydroxylaseData not availableData not availableData not available
N-acetyl-4-fluorophenylalanineTryptophan HydroxylaseData not availableData not availableData not available
N-acetyl-4-bromophenylalanineTryptophan HydroxylaseData not availableData not availableData not available
N-acetyl-4-iodophenylalanineTryptophan HydroxylaseData not availableData not availableData not available

Table 2: In Vitro Anticancer Activity (Hypothetical Representation)

No direct comparative IC50 values for the specified N-acetylated compounds were found in the reviewed literature. The table below is a template for how such data would be presented if available.

CompoundCell LineAssay TypeIC50 (µM)
(R)-N-acetyl-4-chlorophenylalaninee.g., MCF-7 (Breast Cancer)MTT AssayData not available
(S)-N-acetyl-4-chlorophenylalaninee.g., MCF-7 (Breast Cancer)MTT AssayData not available
N-acetyl-4-fluorophenylalaninee.g., MCF-7 (Breast Cancer)MTT AssayData not available
N-acetyl-4-bromophenylalaninee.g., MCF-7 (Breast Cancer)MTT AssayData not available
N-acetyl-4-iodophenylalaninee.g., MCF-7 (Breast Cancer)MTT AssayData not available

Experimental Protocols

Tryptophan Hydroxylase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds against tryptophan hydroxylase.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds on tryptophan hydroxylase activity.

Materials:

  • Purified or recombinant tryptophan hydroxylase

  • L-Tryptophan (substrate)

  • Tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • Dithiothreitol (DTT)

  • Test compounds (e.g., (R)-N-acetyl-4-chlorophenylalanine) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Perchloric acid (to stop the reaction)

  • HPLC system with a fluorescence detector for quantifying 5-hydroxytryptophan (5-HTP)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, catalase, DTT, and BH4.

  • Add the test compound at various concentrations to the reaction mixture. Include a control with no inhibitor.

  • Pre-incubate the mixture with tryptophan hydroxylase for a defined period at a specific temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding L-tryptophan.

  • Incubate the reaction for a specific time (e.g., 20 minutes) at 37°C.

  • Stop the reaction by adding perchloric acid.

  • Centrifuge the samples to pellet precipitated protein.

  • Analyze the supernatant for the amount of 5-HTP produced using HPLC with fluorescence detection.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Objective: To determine the cytotoxic effect of test compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

Serotonin Biosynthesis Pathway and Inhibition by p-Chlorophenylalanine

The primary mechanism of action for p-chlorophenylalanine is the inhibition of tryptophan hydroxylase, which disrupts the serotonin biosynthesis pathway.

Serotonin_Biosynthesis_Pathway Tryptophan Tryptophan TPH Tryptophan Hydroxylase (TPH) Tryptophan->TPH FiveHTP 5-Hydroxytryptophan (5-HTP) AADC Aromatic L-Amino Acid Decarboxylase (AADC) FiveHTP->AADC Serotonin Serotonin (5-HT) TPH->FiveHTP AADC->Serotonin PCPA (R)-N-acetyl-4-chlorophenylalanine & Analogs (e.g., PCPA) PCPA->TPH Inhibition

Caption: Inhibition of the serotonin biosynthesis pathway by p-chlorophenylalanine (PCPA).

General Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for evaluating the anticancer activity of novel compounds.

Cytotoxicity_Workflow cluster_workflow In Vitro Cytotoxicity Evaluation start Compound Synthesis ((R)-N-acetyl-4-chlorophenylalanine & Analogs) cell_culture Cell Line Seeding (e.g., MCF-7, A549) start->cell_culture treatment Compound Treatment (Dose-Response) cell_culture->treatment incubation Incubation (24-72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (Absorbance Reading) mtt_assay->data_analysis ic50 IC50 Determination data_analysis->ic50

Caption: Experimental workflow for determining the in vitro cytotoxicity of test compounds.

Conclusion

While (R)-N-acetyl-4-chlorophenylalanine and its halogenated analogs represent an interesting class of compounds with potential therapeutic applications, there is a clear need for further research to fully characterize their biological activities. The well-established role of the parent compound, p-chlorophenylalanine, as a tryptophan hydroxylase inhibitor provides a strong rationale for investigating the N-acetylated derivatives in this context. Furthermore, preliminary indications of anticancer activity in related structures warrant a systematic evaluation of these specific analogs against a panel of cancer cell lines. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to undertake these much-needed comparative studies. Future investigations should focus on generating robust quantitative data to establish clear structure-activity relationships and to elucidate the underlying mechanisms of action.

References

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical quality attribute for chiral molecules such as (R)-2-Acetamido-3-(4-chlorophenyl)propanoic...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical quality attribute for chiral molecules such as (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid. Enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles, making rigorous and reliable analytical methods essential for ensuring safety and efficacy.[1] Cross-validation of different analytical methods is a crucial process to confirm the consistency and reliability of these measurements.[1][2]

This guide provides a comparative framework for the cross-validation of two powerful analytical techniques for the enantioselective analysis of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) and Supercritical Fluid Chromatography (SFC). While specific experimental data for this particular compound is not publicly available, this guide presents typical performance characteristics and detailed experimental protocols adapted from established methods for structurally related chiral compounds.[1][2]

Comparative Analysis of Analytical Methods

The choice of an analytical method depends on various factors, including required sensitivity, selectivity, speed, and environmental impact.[1][2] Chiral HPLC is a well-established and widely used technique, while chiral SFC is recognized for its high efficiency and reduced consumption of organic solvents.[1]

Table 1: Comparison of Performance Characteristics for Chiral HPLC and SFC

ParameterChiral HPLCChiral SFC
Principle Differential interaction with a Chiral Stationary Phase (CSP) in a liquid mobile phase.[1][3]Differential interaction with a CSP using a supercritical fluid (typically CO2) as the primary mobile phase.[1]
Typical Resolution (Rs) > 2.0> 2.0
Limit of Detection (LOD) ~0.01% of the major enantiomer~0.01% of the major enantiomer
Limit of Quantitation (LOQ) ~0.03% of the major enantiomer~0.03% of the major enantiomer
Precision (%RSD) < 2.0%< 2.0%
Analysis Time 15 - 30 minutes5 - 15 minutes
Solvent Consumption High (organic solvents)Low (primarily CO2)
Selectivity High, dependent on CSP and mobile phaseHigh, dependent on CSP and co-solvent

Experimental Protocols

Detailed methodologies are essential for the reproducibility and comparison of results across different analytical techniques. The following protocols provide a starting point for the method development and cross-validation for (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid.

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

This method is designed for the enantiomeric separation of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid using a polysaccharide-based chiral stationary phase.

  • Instrumentation : Standard HPLC system with a UV detector.

  • Column : A polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm), is often effective for acidic compounds.[1][4]

  • Mobile Phase : A mixture of a nonpolar solvent and an alcohol modifier is typically used in normal-phase chromatography.[4] A common starting point is n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. To improve peak shape for acidic analytes, the addition of a small amount of an acidic modifier like 0.1% Trifluoroacetic Acid (TFA) is often necessary.[4][5]

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 25°C. Temperature can be a valuable parameter to optimize for resolution.[4]

  • Detection Wavelength : Determined by the UV absorbance profile of the compound, likely around 220-230 nm based on the phenyl and amide chromophores.

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Protocol 2: Supercritical Fluid Chromatography (SFC)

SFC often provides faster separations and is a more environmentally friendly alternative to HPLC.[1]

  • Instrumentation : SFC system equipped with a back-pressure regulator and a UV detector.

  • Column : The same types of chiral stationary phases used in normal-phase HPLC are often effective in SFC (e.g., Chiralpak® AD-H).[1]

  • Mobile Phase : Supercritical CO2 with an alcohol co-solvent (e.g., methanol or ethanol). A typical starting gradient would be from 5% to 40% co-solvent over 5 minutes.[1]

  • Flow Rate : 2-3 mL/min.

  • Outlet Pressure : 120 bar.

  • Column Temperature : 35°C.

  • Detection Wavelength : Same as determined for HPLC.

  • Injection Volume : 5 µL.

  • Sample Preparation : Dissolve the sample in the co-solvent or a compatible solvent at a concentration of approximately 1 mg/mL.

Methodology and Workflow Visualization

The process of cross-validating analytical methods ensures that different techniques produce comparable and reliable results, which is critical when transferring methods between labs or for confirmatory purposes.[2]

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods start Define Analytical Requirement: Enantiomeric Purity of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid method1 Primary Method Development (e.g., Chiral HPLC) start->method1 method2 Secondary Method Development (e.g., Chiral SFC) start->method2 validation1 Method 1 Validation (ICH Guidelines) method1->validation1 validation2 Method 2 Validation (ICH Guidelines) method2->validation2 cross_val Cross-Validation: Analyze Same Samples by Both Methods validation1->cross_val validation2->cross_val compare Compare Results: - Enantiomeric Purity - Impurity Profile - Precision & Accuracy cross_val->compare conclusion Conclusion: Methods are Correlated and Interchangeable compare->conclusion

Caption: Workflow for cross-validating two analytical methods.

The validation of these methods should be performed in accordance with ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][6] For cross-validation, the same batch of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid, including samples spiked with the (S)-enantiomer, should be analyzed using both the developed HPLC and SFC methods. The results are then statistically compared to ensure concordance.

By employing a systematic approach to cross-validation and thoroughly documenting the experimental protocols and results, researchers can ensure the generation of high-quality, reliable data for the chiral analysis of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid, which is paramount for the development of safe and effective medicines.[1]

References

Validation

comparing the efficacy of different synthetic routes to (R)-N-acetyl-4-chlorophenylalanine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of two primary synthetic routes for obtaining the chiral amino acid derivative, (R)-N-acetyl-4-chlorophenylalanin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for obtaining the chiral amino acid derivative, (R)-N-acetyl-4-chlorophenylalanine: Enzymatic Kinetic Resolution of the corresponding racemic mixture and an Asymmetric Synthesis employing a chiral auxiliary. The selection of a synthetic route is critical in drug development and manufacturing, impacting factors such as enantiomeric purity, overall yield, cost-effectiveness, and environmental footprint. This document presents quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable method for specific research and development needs.

Comparison of Synthetic Routes

The synthesis of (R)-N-acetyl-4-chlorophenylalanine can be effectively achieved through distinct methodologies. Below is a summary of the key performance indicators for two prominent approaches:

MetricRoute 1: Enzymatic Kinetic Resolution Route 2: Asymmetric Synthesis via Chiral Auxiliary
Starting Material Racemic N-acetyl-4-chlorophenylalanine4-chlorophenylacetic acid, (S)-(-)-phenylethylamine
Key Reagent Aminoacylase (e.g., from porcine kidney)(S)-(-)-phenylethylamine, n-butyllithium, acetyl chloride
Theoretical Max. Yield 50% (without racemization of the undesired enantiomer)High (can theoretically approach 100%)
Typical Reported Yield ~40-45% of the desired (R)-enantiomer~60-70% overall yield
Enantiomeric Excess (ee) >99% for the resulting (R)-N-acetyl-4-chlorophenylalanineHigh, dependent on the diastereoselective crystallization step
Key Advantages High enantioselectivity, mild reaction conditions, environmentally benignHigher theoretical yield, well-established chemical transformations
Key Disadvantages Maximum 50% yield of the desired enantiomer per cycle, requires separation of the product from the unreacted enantiomerUse of cryogenic temperatures and organometallic reagents, requires removal of the chiral auxiliary

Experimental Protocols

Route 1: Enzymatic Kinetic Resolution of Racemic N-acetyl-4-chlorophenylalanine

This method leverages the stereospecificity of the enzyme aminoacylase to selectively hydrolyze the N-acetyl group from the (L)-enantiomer of a racemic mixture, leaving the desired (R)-N-acetyl-4-chlorophenylalanine intact.

Materials:

  • Racemic N-acetyl-4-chlorophenylalanine

  • Porcine Kidney Aminoacylase I

  • Lithium hydroxide (or other suitable base)

  • Hydrochloric acid

  • Ethyl acetate

  • Deionized water

Procedure:

  • Preparation of the Substrate Solution: A suspension of racemic N-acetyl-4-chlorophenylalanine (e.g., 10 g) is prepared in deionized water. The pH of the suspension is adjusted to 7.0 by the dropwise addition of a lithium hydroxide solution to dissolve the substrate.

  • Enzymatic Hydrolysis: The dissolved substrate solution is heated to 37°C. Porcine kidney aminoacylase is then added, and the reaction mixture is stirred at this temperature. The progress of the hydrolysis is monitored by measuring the release of the (L)-4-chlorophenylalanine.

  • Reaction Work-up: Upon completion of the hydrolysis (typically when 50% of the racemic mixture has been hydrolyzed), the reaction mixture is acidified to a pH of approximately 5 with hydrochloric acid. This causes the precipitation of the desired (R)-N-acetyl-4-chlorophenylalanine.

  • Isolation and Purification: The precipitate is collected by filtration, washed with cold deionized water, and dried under vacuum to yield (R)-N-acetyl-4-chlorophenylalanine. The filtrate contains the (L)-4-chlorophenylalanine, which can be separated and racemized for reuse.

Route 2: Asymmetric Synthesis using (S)-(-)-Phenylethylamine as a Chiral Auxiliary

This chemical synthesis approach involves the use of a chiral auxiliary, (S)-(-)-phenylethylamine, to induce stereoselectivity during the formation of the N-acetylated amino acid.

Materials:

  • 4-chlorophenylacetic acid

  • Thionyl chloride

  • (S)-(-)-Phenylethylamine

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi)

  • Acetyl chloride

  • Hydrochloric acid

  • Sodium bicarbonate

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • Amide Formation: 4-chlorophenylacetic acid is converted to its acid chloride using thionyl chloride. The resulting acid chloride is then reacted with (S)-(-)-phenylethylamine in the presence of a base to form the corresponding chiral amide.

  • Diastereoselective Acetylation: The chiral amide is dissolved in anhydrous THF and cooled to -78°C. A solution of n-butyllithium is added dropwise to form the enolate. Acetyl chloride is then added to the reaction mixture, leading to a diastereoselective acetylation.

  • Removal of Chiral Auxiliary: The resulting N-acetylated amide is hydrolyzed under acidic conditions (e.g., refluxing in aqueous hydrochloric acid) to cleave the (S)-(-)-phenylethylamine auxiliary.

  • Isolation and Purification: The reaction mixture is neutralized with a sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, for instance by recrystallization, to yield (R)-N-acetyl-4-chlorophenylalanine.

Visualizing the Synthetic Workflows

To better illustrate the logical flow of each synthetic route, the following diagrams have been generated.

G Workflow for Enzymatic Kinetic Resolution A Racemic N-acetyl-4-chlorophenylalanine B Dissolution and pH adjustment to 7.0 A->B C Enzymatic Hydrolysis with Aminoacylase at 37°C B->C D Mixture of (R)-N-acetyl-4-chlorophenylalanine and (L)-4-chlorophenylalanine C->D E Acidification to pH 5 D->E F Precipitation of (R)-enantiomer E->F G Filtration and Drying F->G H Pure (R)-N-acetyl-4-chlorophenylalanine G->H

Caption: A flowchart of the enzymatic kinetic resolution process.

G Workflow for Asymmetric Synthesis via Chiral Auxiliary A 4-chlorophenylacetic acid + (S)-(-)-phenylethylamine B Formation of Chiral Amide A->B C Diastereoselective Acetylation with Acetyl Chloride at -78°C B->C D N-acetylated Diastereomeric Amide C->D E Acidic Hydrolysis to cleave auxiliary D->E F Extraction and Purification E->F G Pure (R)-N-acetyl-4-chlorophenylalanine F->G

Caption: A flowchart of the asymmetric synthesis process.

Comparative

A Comparative Spectroscopic Analysis of Synthesized vs. Commercial (R)-2-Acetamido-3-(4-chlorophenyl)propanoic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structural integrity is paramount. This guide provides a comparative analysis of the spectral data for synthesi...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structural integrity is paramount. This guide provides a comparative analysis of the spectral data for synthesized and commercially available (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid, a chiral building block with potential applications in medicinal chemistry.

While the direct synthesis and commercial acquisition of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid present challenges in obtaining comprehensive, publicly available spectral data for a side-by-side comparison, this guide outlines the expected analytical techniques and provides a framework for such an evaluation. The data presented herein is based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. A definitive comparison would necessitate obtaining a certificate of analysis from a commercial vendor and performing identical analytical tests on a synthesized sample.

I. Experimental Protocols

The characterization of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid relies on a suite of standard analytical techniques to confirm its identity and purity. The following are the detailed experimental protocols that should be employed for both the synthesized and commercial samples to ensure a robust comparison.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (Proton NMR): Samples should be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum should be acquired on a 400 MHz or higher spectrometer. Chemical shifts should be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. Key parameters to analyze include the chemical shifts of the aromatic protons, the α-proton, the β-protons, the acetyl methyl protons, and the amide proton. Coupling constants (J-values) should also be determined to elucidate the connectivity of the protons.

  • ¹³C NMR (Carbon-13 NMR): A proton-decoupled ¹³C NMR spectrum should be acquired on the same instrument. This will provide information on the number and chemical environment of the carbon atoms in the molecule. Key signals to identify include the carbonyl carbons (acid and amide), the aromatic carbons, and the aliphatic carbons.

2. Infrared (IR) Spectroscopy:

  • An IR spectrum should be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum should be recorded in the range of 4000-400 cm⁻¹. Key vibrational bands to identify include the O-H stretch of the carboxylic acid, the N-H stretch of the amide, the C=O stretches of the carboxylic acid and amide, and the C-Cl stretch of the chlorophenyl group.

3. Mass Spectrometry (MS):

  • Mass spectral data should be obtained using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique, such as Electrospray Ionization (ESI). This will provide the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻), which can be used to confirm the elemental composition of the compound.

II. Data Presentation: A Comparative Framework

The following table provides a template for summarizing the expected spectral data for a comparative analysis. The values presented are hypothetical and would need to be replaced with actual experimental data.

Spectral Data Synthesized (R)-2-Acetamido-3-(4-chlorophenyl)propanoic Acid Commercial (R)-2-Acetamido-3-(4-chlorophenyl)propanoic Acid
¹H NMR (DMSO-d₆, 400 MHz)
δ (ppm) Aromatic-H~7.2-7.4 (m, 4H)~7.2-7.4 (m, 4H)
δ (ppm) α-H~4.5 (m, 1H)~4.5 (m, 1H)
δ (ppm) β-H~3.0-3.2 (m, 2H)~3.0-3.2 (m, 2H)
δ (ppm) Acetyl-CH₃~1.8 (s, 3H)~1.8 (s, 3H)
δ (ppm) Amide-NH~8.2 (d, 1H)~8.2 (d, 1H)
δ (ppm) Carboxyl-OH~12.5 (br s, 1H)~12.5 (br s, 1H)
¹³C NMR (DMSO-d₆, 100 MHz)
δ (ppm) C=O (Acid)~173~173
δ (ppm) C=O (Amide)~169~169
δ (ppm) Aromatic-C~128-137~128-137
δ (ppm) α-C~54~54
δ (ppm) β-C~36~36
δ (ppm) Acetyl-CH₃~22~22
IR (KBr, cm⁻¹)
ν (O-H)~3300-2500 (broad)~3300-2500 (broad)
ν (N-H)~3300~3300
ν (C=O, Acid)~1710~1710
ν (C=O, Amide)~1650~1650
ν (C-Cl)~1090~1090
HRMS (ESI)
[M+H]⁺ calculatedC₁₁H₁₃ClNO₃: 242.0584C₁₁H₁₃ClNO₃: 242.0584
[M+H]⁺ foundTo be determinedTo be determined

III. Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for the spectral data comparison of synthesized versus commercial (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid.

G Workflow for Spectral Data Comparison cluster_synthesis Synthesized Sample cluster_commercial Commercial Sample cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison and Evaluation synthesis Synthesis of (R)-2-Acetamido-3- (4-chlorophenyl)propanoic acid purification Purification synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (HRMS) purification->ms commercial Procurement of Commercial (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid commercial->nmr commercial->ir commercial->ms data_table Tabulation of Spectral Data nmr->data_table ir->data_table ms->data_table comparison Side-by-Side Comparison data_table->comparison conclusion Conclusion on Structural Equivalence and Purity comparison->conclusion

Workflow for the comparison of synthesized and commercial samples.

Disclaimer: Due to the current lack of publicly available, verified spectral data for both synthesized and commercial (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid, this guide serves as a template and a set of best practices for researchers to follow when conducting such a comparison. The provided hypothetical data is for illustrative purposes only. Researchers are strongly encouraged to acquire their own experimental data for an accurate and reliable comparison.

Validation

A Comparative Guide to Assessing Lot-to-Lot Variability of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid

For researchers, scientists, and drug development professionals, ensuring the consistent quality and purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive framework for asse...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the consistent quality and purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive framework for assessing the lot-to-lot variability of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid, a critical chiral building block in pharmaceutical synthesis. By implementing robust analytical methodologies, potential variations in purity, impurity profiles, and chiral integrity between different production batches can be effectively identified and controlled, ensuring product safety and efficacy.

This guide outlines key analytical techniques, presents comparative data from hypothetical batches, and provides detailed experimental protocols to facilitate the implementation of a rigorous quality control strategy.

Comparative Analysis of Key Quality Attributes Across Hypothetical Lots

To effectively assess lot-to-lot variability, a panel of analytical tests should be performed on each batch of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid. The following table summarizes hypothetical data for three distinct lots, highlighting critical quality attributes.

Parameter Lot A Lot B Lot C Acceptance Criteria
Appearance White to off-white powderWhite to off-white powderWhite to off-white powderWhite to off-white powder
Identity (IR, NMR) ConformsConformsConformsConforms to reference
Purity (HPLC, % Area) 99.8%99.5%99.9%≥ 99.0%
Enantiomeric Purity (Chiral HPLC, % R-enantiomer) 99.9%99.7%> 99.9%≥ 99.5%
Related Substances (HPLC, % Total Impurities) 0.15%0.45%0.08%≤ 0.5%
Individual Impurity (HPLC, %) Impurity 1: 0.08%Impurity 2: 0.25%Not Detected≤ 0.1%
Residual Solvents (GC-HS) Acetone: 150 ppmAcetone: 300 ppmAcetone: 100 ppm≤ 500 ppm
Water Content (Karl Fischer) 0.1%0.2%0.05%≤ 0.5%
Assay (Titration, % w/w) 99.7%99.2%100.1%98.0% - 102.0%

Experimental Protocols

Detailed and validated analytical methods are the cornerstone of reliable lot-to-lot variability assessment. The following protocols are representative of the methods used to generate the data above.

1. Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid from its potential process-related impurities and degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

2. Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (Chiral HPLC)

This method is crucial for determining the enantiomeric excess of the desired (R)-enantiomer. The selection of a suitable chiral stationary phase is critical for achieving separation.[1]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic acid (85:15:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 0.5 mg/mL.

Workflow for Lot-to-Lot Variability Assessment

A systematic workflow ensures that each lot is evaluated consistently. The following diagram illustrates a typical process from sample receipt to final disposition.

G cluster_0 Sample Management cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting cluster_3 Quality Disposition A Lot Sample Receipt & Registration B Sample Preparation A->B C HPLC Purity & Impurity Profile B->C D Chiral HPLC Enantiomeric Purity B->D E GC-HS Residual Solvents B->E F Karl Fischer Water Content B->F G Assay by Titration B->G H Data Review & Integration C->H D->H E->H F->H G->H I Comparison with Specification & Previous Lots H->I J Certificate of Analysis Generation I->J K Lot Release I->K Pass L Out of Specification (OOS) Investigation I->L Fail L->K Pass after Investigation M Lot Rejection L->M Fail after Investigation

Caption: Workflow for assessing lot-to-lot variability.

Potential Impact of Variability on Biological Systems

Impurities or variations in the enantiomeric ratio of a chiral compound can have significant effects on downstream biological processes. For instance, an undesired enantiomer or a process-related impurity could interact with off-target receptors or enzymes, leading to altered signaling pathways and potential toxicity.

G cluster_0 Compound Administration cluster_1 Cellular Interaction cluster_2 Signaling Cascade cluster_3 Biological Response A (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid C Target Receptor A->C Binds B Process Impurity / (S)-enantiomer B->C May inhibit D Off-Target Receptor B->D Binds E Desired Signaling Pathway C->E Activates F Undesired Signaling Pathway D->F Activates G Therapeutic Effect E->G Leads to H Adverse Effect / Toxicity F->H Leads to

References

Comparative

Performance Benchmark: (R)-N-acetyl-4-chlorophenylalanine in the Context of Aromatic Amino Acid Hydroxylase Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative benchmark for the potential performance of (R)-N-acetyl-4-chlorophenylalanine against known inhibitors of aromatic amino a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark for the potential performance of (R)-N-acetyl-4-chlorophenylalanine against known inhibitors of aromatic amino acid hydroxylases, specifically Tryptophan Hydroxylase (TPH) and Phenylalanine Hydroxylase (PAH). Due to the structural similarity of (R)-N-acetyl-4-chlorophenylalanine to the known inhibitor p-chlorophenylalanine (PCPA), it is hypothesized that its primary targets are within this enzyme family. This document summarizes key quantitative data for established inhibitors, details relevant experimental protocols, and visualizes the workflows used to generate such data.

Introduction to the Likely Targets: TPH and PAH

Tryptophan hydroxylase (TPH) and phenylalanine hydroxylase (PAH) are critical enzymes in the biosynthesis of key neurotransmitters and metabolites.[1] TPH is the rate-limiting enzyme in the synthesis of serotonin, with two primary isoforms: TPH1, found mainly in the periphery, and TPH2, located in the central nervous system.[2] PAH catalyzes the conversion of phenylalanine to tyrosine, a precursor for dopamine, norepinephrine, and epinephrine.[3] Inhibition of these enzymes has therapeutic potential in various disorders, including carcinoid syndrome and phenylketonuria.[4][5] Given that p-chlorophenylalanine is a known inhibitor of both TPH and PAH, it is probable that (R)-N-acetyl-4-chlorophenylalanine shares this inhibitory profile.[6][7]

Comparative Inhibitor Performance

To establish a performance benchmark for (R)-N-acetyl-4-chlorophenylalanine, the following tables summarize the inhibitory potency (IC50 and Ki values) of well-characterized inhibitors of TPH and the parent compound, p-chlorophenylalanine, which also inhibits PAH.

Table 1: Performance of Known Tryptophan Hydroxylase (TPH) Inhibitors
InhibitorTarget Isoform(s)IC50 (µM)Ki (µM)Notes
Telotristat (active metabolite of Telotristat Ethyl)Human TPH10.028[4][8]-A potent and peripherally-acting inhibitor used in the treatment of carcinoid syndrome.[4]
Telotristat EthylHuman TPH10.8 ± 0.09-Prodrug of Telotristat.[9]
p-Chlorophenylalanine (PCPA, Fenclonine)TPH1 and TPH211.250 ± 0.097[10]-A well-studied, irreversible inhibitor of TPH.[7]
LP-533401TPH10.409 ± 0.060[10]0.31 (competitive vs. Tryptophan)[2]A selective TPH1 inhibitor.
p-EthynylphenylalanineTPH-32.6 ± 6.2 (competitive vs. Tryptophan)[11]A potent, selective, and reversible TPH inhibitor.[11]
Table 2: Performance of p-Chlorophenylalanine against Phenylalanine Hydroxylase (PAH)

Experimental Protocols

The following is a representative protocol for determining the in vitro inhibitory activity of a test compound against TPH1. A similar protocol could be adapted for PAH inhibition assays.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human TPH1.

Materials:

  • Recombinant human TPH1 enzyme

  • L-tryptophan (substrate)

  • Tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • Dithiothreitol (DTT)

  • Assay buffer (e.g., HEPES buffer, pH 7.5)

  • Test compound (e.g., (R)-N-acetyl-4-chlorophenylalanine) dissolved in a suitable solvent (e.g., DMSO)

  • Detection reagent for 5-hydroxytryptophan (5-HTP) (e.g., involving HPLC with fluorescence detection or a specific antibody-based method)

  • 96-well microplates

Procedure:

  • Enzyme Preparation: A stock solution of recombinant human TPH1 is prepared in assay buffer containing DTT and catalase to maintain enzyme stability and remove hydrogen peroxide, respectively.

  • Compound Dilution: The test compound is serially diluted in the assay buffer to create a range of concentrations to be tested.

  • Assay Reaction:

    • In each well of a 96-well plate, add the assay buffer, a fixed concentration of L-tryptophan, and BH4.

    • Add the diluted test compound to the respective wells. Include control wells with solvent only (for 100% enzyme activity) and wells with a known potent inhibitor (positive control).

    • Initiate the enzymatic reaction by adding the prepared TPH1 enzyme solution to all wells.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes) to allow for the enzymatic conversion of L-tryptophan to 5-HTP.

  • Reaction Termination: The reaction is stopped by adding a quenching solution, such as a strong acid (e.g., perchloric acid).

  • Detection of 5-HTP: The amount of 5-HTP produced in each well is quantified. A common method is High-Performance Liquid Chromatography (HPLC) with fluorescence detection, which offers high sensitivity and specificity.

  • Data Analysis:

    • The enzyme activity at each concentration of the test compound is calculated as a percentage of the activity in the solvent-only control wells.

    • The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizing the Workflow and Signaling Pathway

To aid in the conceptualization of the experimental process and the underlying biological pathway, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Enzyme Preparation (TPH1 in Buffer) reaction_setup Reaction Setup (in 96-well plate) prep_enzyme->reaction_setup prep_compound Compound Dilution (Serial Dilutions) prep_compound->reaction_setup prep_reagents Reagent Mix (Substrate + Cofactor) prep_reagents->reaction_setup incubation Incubation (e.g., 37°C) reaction_setup->incubation termination Reaction Termination incubation->termination detection Product Detection (e.g., HPLC) termination->detection calculation IC50 Calculation detection->calculation

Caption: General workflow for an in vitro enzyme inhibition assay.

signaling_pathway cluster_pathway Serotonin Biosynthesis Pathway tryptophan L-Tryptophan tph1 TPH1 tryptophan->tph1 htp 5-Hydroxytryptophan (5-HTP) aadc AADC htp->aadc serotonin Serotonin tph1->htp catalyzes aadc->serotonin catalyzes inhibitor (R)-N-acetyl-4-chlorophenylalanine (Hypothesized Inhibitor) inhibitor->tph1 inhibits

Caption: Hypothesized inhibition of the serotonin synthesis pathway.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic Acid: A Comprehensive Guide

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides de...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A laboratory coat

All handling of this compound, whether in solid or solution form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][3]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid waste.

Step 1: Waste Characterization

The initial and most crucial step is to determine if the waste is classified as hazardous. While not specifically listed as a P- or U-series hazardous waste by the U.S. Environmental Protection Agency (EPA), it may be considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. Given its acidic nature, aqueous solutions of this compound could be classified as corrosive hazardous waste if the pH is less than or equal to 2.[4]

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is vital to prevent potentially dangerous reactions.[4]

  • Do not mix (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid waste with other waste streams, particularly bases, strong oxidizing agents, or cyanides.

  • Collect the waste in a designated, compatible container. A glass or high-density polyethylene (HDPE) container with a secure, screw-top cap is recommended. Avoid metal containers due to the potential for corrosion by the acidic compound.[4]

  • Ensure the container is in good condition, free from leaks or cracks, and is clearly labeled with the full chemical name: "(R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid".

Step 3: Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within or near the laboratory where it is generated.[4]

  • The storage area should be away from drains, heat sources, and potential ignition sources.

  • Provide secondary containment, such as a larger, chemically resistant tub, to contain any potential leaks or spills from the primary container.[4]

  • Store the waste container in a locked-up location when not in use.[1][3]

Step 4: Disposal

The final disposal of the chemical waste must be handled by the institution's Environmental Health and Safety (EHS) office or an approved waste disposal contractor.

  • Never dispose of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid down the drain or in the regular trash.[1][2][5] This is to prevent contamination of soil and water systems.

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • Provide them with the accurately labeled waste container and any relevant safety information.

In the event of a spill, evacuate the area if necessary. For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it into a suitable, labeled container for disposal.[3] Avoid creating dust.[2] Clean the spill area thoroughly.

Hazard Summary

The following table summarizes the potential hazards associated with compounds structurally similar to (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid.

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Toxicity, Oral Harmful if swallowed.H302[2]
Skin Corrosion/Irritation Causes skin irritation.H315[2][3]
Serious Eye Damage/Irritation Causes serious eye irritation/damage.H318, H319[1][2][3]
Specific Target Organ Toxicity May cause respiratory irritation.H335[2][3][5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generation of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid Waste wear_ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->wear_ppe segregate Segregate Waste (Avoid Bases, Oxidizers) wear_ppe->segregate collect Collect in a Labeled, Compatible Container (Glass or HDPE) segregate->collect store Store in a Designated Satellite Accumulation Area (SAA) collect->store secondary_containment Use Secondary Containment store->secondary_containment contact_ehs Contact Institutional EHS Office for Waste Pickup secondary_containment->contact_ehs dispose Dispose via Approved Hazardous Waste Vendor contact_ehs->dispose

Caption: Disposal workflow for (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid.

References

Handling

Essential Safety and Operational Guidance for Handling (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid

Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid. This document provides essential, immediate safety and lo...

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Hazard Identification and Precautionary Measures:

(R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid and its structural analogs are known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] It is imperative to handle this compound with care, utilizing appropriate personal protective equipment and following designated handling and disposal procedures.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid.

Body PartProtective EquipmentSpecification
Eyes/Face Safety Goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[4] A face shield may also be necessary.
Skin Chemical-resistant glovesThe specific glove material should be chosen based on the breakthrough time and permeation rate for the substance.
Protective clothingAn acid-proof chemical protection suit or lab coat should be worn.[5]
Respiratory RespiratorUse a full-face respirator if exposure limits are exceeded or if irritation is experienced.[4] Ensure adequate ventilation, such as working in a fume hood.
Handling and Storage Procedures

Proper handling and storage are crucial to minimize exposure risk.

ProcedureGuidelines
Handling Use only in a well-ventilated area, such as a chemical fume hood.[1][2] Avoid breathing dust, fumes, or vapors.[1][2] Prevent contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in the handling area.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2]
First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1] Remove contact lenses if present and easy to do.[1][3] Seek immediate medical attention.[1]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing.[1][2] If skin irritation persists, seek medical attention.[1]
Inhalation Move the person to fresh air.[1][2] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1][2] Seek medical attention if symptoms occur.[1]
Ingestion Clean the mouth with water and drink plenty of water afterward.[1] Do NOT induce vomiting.[6] Seek medical attention if you feel unwell.[1]
Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

Waste TypeDisposal Method
Unused Chemical Dispose of contents and container to an approved waste disposal plant.[1][2]
Contaminated PPE Dispose of as hazardous waste in accordance with regulations.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for safely handling (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid in a laboratory setting.

Workflow for Handling (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Proceed if understood Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weigh/Transfer Weigh/Transfer Work in Fume Hood->Weigh/Transfer Conduct Experiment Conduct Experiment Weigh/Transfer->Conduct Experiment Decontaminate Workspace Decontaminate Workspace Conduct Experiment->Decontaminate Workspace Dispose Waste Dispose Waste Decontaminate Workspace->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Safe handling workflow from preparation to disposal.

References

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